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  • Product: 4-Amino-5-fluoropyridin-2(1H)-one
  • CAS: 105252-98-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-5-fluoropyridin-2(1H)-one (CAS Number: 105252-98-0)

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a widely employed tactic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a widely employed tactic to enhance the pharmacological profile of drug candidates.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2] This guide focuses on 4-Amino-5-fluoropyridin-2(1H)-one, a heterocyclic compound that embodies the principles of fluorine-driven drug design. Its structural alerts, a pyridinone core with amino and fluoro substituents, make it a valuable building block for the synthesis of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and properties to its emerging applications in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

4-Amino-5-fluoropyridin-2(1H)-one is a solid at room temperature with the molecular formula C₅H₅FN₂O and a molecular weight of 128.10 g/mol .[3] Its core structure consists of a pyridin-2(1H)-one ring, which can exist in tautomeric equilibrium with its 2-hydroxypyridine form. The presence of an amino group at the 4-position and a fluorine atom at the 5-position significantly influences its electronic and steric properties.

PropertyValueSource
CAS Number 105252-98-0[3]
Molecular Formula C₅H₅FN₂O[3]
Molecular Weight 128.10 g/mol [3]
IUPAC Name 4-amino-5-fluoro-1H-pyridin-2-one[3]
XLogP3 -0.9[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
  • ¹H NMR: The proton spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the neighboring amino and fluoro groups.

  • ¹³C NMR: The carbon spectrum would reveal the chemical shifts of the five carbon atoms in the ring, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing fluorinated compounds and would show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.[4][5][6]

Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one: A Plausible and Referenced Protocol

While a specific, detailed, step-by-step synthesis protocol for 4-Amino-5-fluoropyridin-2(1H)-one is not extensively documented in readily accessible literature, a plausible synthetic route can be constructed based on established methods for the synthesis of fluorinated pyridinones and related heterocyclic compounds. The following protocol is a composite of well-established synthetic strategies, including the Balz-Schiemann reaction for fluorination and subsequent chemical modifications.[7]

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Aminopyridine B 4-Diazoniumpyridinium tetrafluoroborate A->B  NaNO₂, HBF₄ (Balz-Schiemann Reaction) C 4-Fluoropyridine B->C  Heat D 4-Fluoro-2-hydroxypyridine C->D  Oxidation/Hydrolysis E 4-Amino-5-fluoropyridin-2(1H)-one D->E  Nitration, Reduction, Amination

Caption: A plausible synthetic pathway for 4-Amino-5-fluoropyridin-2(1H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [7]

  • In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, add a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

  • To this solution, add 4-aminopyridine and heat gently to 40 °C to dissolve.

  • Cool the mixture in an ice-water bath to 5-7 °C until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

  • Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • The crude 4-fluoropyridine can then be isolated through thermal decomposition of the diazonium salt intermediate, followed by extraction and purification.

Rationale: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. It proceeds through a diazonium salt intermediate, which upon heating, decomposes to yield the corresponding fluoroaromatic compound.[7]

Step 2: Conversion of 4-Fluoropyridine to 4-Amino-5-fluoropyridin-2(1H)-one

This multi-step conversion would likely involve:

  • Hydroxylation/Oxidation: Conversion of 4-fluoropyridine to a 4-fluoro-2-hydroxypyridine derivative.

  • Nitration: Introduction of a nitro group at the 5-position of the pyridinone ring.

  • Reduction: Reduction of the nitro group to an amino group.

Note: The precise reagents and conditions for these subsequent steps would need to be optimized, drawing from established procedures for the synthesis of substituted pyridinones.[2][8][9]

Applications in Drug Discovery and Medicinal Chemistry

4-Amino-5-fluoropyridin-2(1H)-one serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its structural motifs are found in compounds being investigated for various pharmacological activities.

Scaffold for Novel Antibacterial Agents

The pyridinone core is a known pharmacophore in several antibacterial agents. The introduction of a fluorine atom can enhance the antibacterial potency and improve the pharmacokinetic profile of these compounds.[10] Research into novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has shown promising antibacterial activity against Gram-positive bacteria, including drug-resistant strains.[10] While this research focuses on a related isomer, it highlights the potential of the fluoropyridinyl-oxazolidinone scaffold in antibacterial drug discovery. 4-Amino-5-fluoropyridin-2(1H)-one represents a key starting material for the synthesis of a diverse library of such compounds.

A Core Structure for eIF4A3-Selective Inhibitors

The eukaryotic initiation factor 4A3 (eIF4A3) is an RNA helicase that plays a crucial role in nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades mRNAs containing premature termination codons.[11][12] Inhibition of eIF4A3 is being explored as a potential therapeutic strategy for certain cancers.[11][13] A series of novel (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of eIF4A3.[14][15] The pyridin-2(1H)-one moiety is a key structural feature of these inhibitors, and 4-Amino-5-fluoropyridin-2(1H)-one provides a valuable starting point for the synthesis of new analogs with potentially improved potency and selectivity.

Applications cluster_0 4-Amino-5-fluoropyridin-2(1H)-one cluster_1 Therapeutic Areas Core Core Scaffold CAS: 105252-98-0 Antibacterial Antibacterial Agents Core->Antibacterial  Derivative  Synthesis Anticancer eIF4A3 Inhibitors (Anticancer) Core->Anticancer  Scaffold for  Inhibitor Design

Caption: Key application areas of 4-Amino-5-fluoropyridin-2(1H)-one in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Amino-5-fluoropyridin-2(1H)-one. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Perspectives

4-Amino-5-fluoropyridin-2(1H)-one is a valuable building block in medicinal chemistry, offering a unique combination of a pyridinone core with strategically placed amino and fluoro substituents. Its potential applications as a scaffold for novel antibacterial agents and eIF4A3 inhibitors highlight its importance in the ongoing quest for new and effective therapeutics. As our understanding of the role of fluorine in drug design continues to evolve, we can anticipate that this and similar fluorinated heterocyclic compounds will play an increasingly significant role in the development of the next generation of medicines.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. Available at: [Link]

  • 4-Amino-5-fluoropyridin-2(1H)-one. PubChem. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones. Semantic Scholar. Available at: [Link]

  • 4-AMINO-5-FLUORO-1-((2S,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)-2-(1H)-PYRIMIDONE. National Center for Advancing Translational Sciences. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Archives. Available at: [Link]

  • The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output. National Institutes of Health. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Available at: [Link]

  • Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. PubMed. Available at: [Link]

  • Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. ResearchGate. Available at: [Link]

  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. PubMed. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

  • Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay. PubMed. Available at: [Link]

  • Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. National Institutes of Health. Available at: [Link]

  • Ultrafast 19F MAS NMR. arXiv. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. Available at: [Link]

  • Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. bioRxiv. Available at: [Link]

  • 4-Amino-1-chloro-5-fluoropyrimidin-2-one. PubChem. Available at: [Link]

  • The Versatility of 4-Amino-2-fluoropyridine in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ResearchGate. Available at: [Link]

  • Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. Available at: [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Institutes of Health. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers. Available at: [Link]

  • Assembly and Clustering of Natural Antibiotics Guides Target Identification. PubMed. Available at: [Link]

Sources

Exploratory

IUPAC name 4-amino-5-fluoro-1H-pyridin-2-one

An In-Depth Technical Guide to 4-amino-5-fluoro-1H-pyridin-2-one: Synthesis, Characterization, and Therapeutic Potential Abstract The 2-pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-5-fluoro-1H-pyridin-2-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 2-pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The introduction of a fluorine atom and an amino group into this core, as seen in 4-amino-5-fluoro-1H-pyridin-2-one (CAS No. 105252-98-0), presents a compelling molecular architecture for interrogation in drug discovery. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 4-amino-5-fluoro-1H-pyridin-2-one, consolidating its chemical properties, proposing a robust synthetic strategy, outlining detailed analytical characterization methods, and exploring its potential therapeutic applications based on established activities of analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic scaffold.

Introduction: The 2-Pyridinone Scaffold in Drug Discovery

The 2(1H)-pyridinone ring system is a versatile heterocyclic motif that is central to numerous pharmaceuticals and natural products. Its defining feature is the lactam-lactim tautomerism, which predominantly favors the lactam form in both solid and solution phases.[2][3] This structure can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling it to mimic peptide bonds and interact with a wide range of biological targets.[2] Consequently, 2-pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][4]

The strategic incorporation of a fluorine atom at the C5 position and an amino group at the C4 position of the pyridinone ring is a deliberate design choice aimed at enhancing drug-like properties. The electron-withdrawing nature of fluorine can influence the pKa of the amino group and the overall electronic distribution of the ring, potentially leading to altered target binding and improved pharmacokinetic profiles. This guide focuses on the synthesis, characterization, and potential biological evaluation of this specific compound, 4-amino-5-fluoro-1H-pyridin-2-one.

Physicochemical and Structural Properties

The fundamental properties of 4-amino-5-fluoro-1H-pyridin-2-one are critical for predicting its behavior in both chemical reactions and biological systems. The data, primarily computed from authoritative databases like PubChem, provides a baseline for experimental design.[5]

PropertyValueSource
IUPAC Name 4-amino-5-fluoro-1H-pyridin-2-onePubChem[5]
CAS Number 105252-98-0PubChem[5]
Molecular Formula C₅H₅FN₂OPubChem[5]
Molecular Weight 128.10 g/mol PubChem[5]
XLogP3 (Predicted) -0.9PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Polar Surface Area 55.1 ŲPubChem[5]
SMILES C1=C(C(=CNC1=O)F)NPubChem[5]
InChIKey OXWQVERSCXJERS-UHFFFAOYSA-NPubChem[5]
  • Expert Insight: The negative XLogP3 value suggests high hydrophilicity, which implies good aqueous solubility but may pose a challenge for passive diffusion across cell membranes. The polar surface area is well within the typical range for orally bioavailable drugs.

Synthesis and Purification Strategy

While specific literature detailing the synthesis of 4-amino-5-fluoro-1H-pyridin-2-one is not abundant, a robust synthetic route can be proposed based on established methods for constructing substituted pyridinones.[4] A plausible approach involves the cyclization of a functionalized acyclic precursor. A similar patented methodology for a 4-amino-5-methyl analog provides a strong foundation for this proposed route.[6]

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitable fluorinated cyanoacetamide and a three-carbon electrophilic partner.

G Target 4-Amino-5-fluoro-1H-pyridin-2-one Intermediate1 Fluorinated Pyridinone Precursor Target->Intermediate1 Hydrolysis & Cyclization Reagents Reagents: - 2-Fluoro-3-aminocrotononitrile - Malonyl dichloride Intermediate1->Reagents Condensation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Objective: To synthesize 4-amino-5-fluoro-1H-pyridin-2-one via a condensation and cyclization pathway.

Pillar of Trustworthiness: This protocol incorporates in-process controls (TLC monitoring) and a robust purification step (column chromatography) to ensure the isolation of a high-purity final product.

  • Step 1: Condensation Reaction

    • To a solution of 2-fluoro-3-aminocrotononitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere, add triethylamine (2.2 eq) and cool the mixture to 0°C.

    • Slowly add a solution of malonyl dichloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

    • Causality: The use of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of the highly reactive malonyl dichloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the condensation forward.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane mobile phase. The disappearance of the starting material indicates reaction completion.

  • Step 2: Work-up and Extraction

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized intermediate.

  • Step 3: Purification

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 20% to 60% ethyl acetate in hexanes.

    • Causality: Gradient elution is chosen to effectively separate the moderately polar product from non-polar starting materials and highly polar impurities.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the purified 4-amino-5-fluoro-1H-pyridin-2-one.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides unambiguous evidence.

TechniqueExpected Result & Rationale
¹H NMR Expect signals corresponding to the two vinyl protons and the N-H protons of the amine and amide. The coupling patterns will help confirm the substitution pattern on the pyridinone ring.
¹³C NMR Expect five distinct carbon signals. The signal for the carbonyl carbon (C=O) will be significantly downfield (>160 ppm). The C-F and C-N bonds will also cause characteristic shifts.
¹⁹F NMR A single resonance is expected, confirming the presence of one fluorine atom. Its chemical shift provides information about the electronic environment of the fluorine.
Mass Spec (HRMS) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₅FN₂O (128.0386 Da), confirming the elemental composition.[5]
HPLC A single sharp peak on a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% TFA) will indicate high purity (>95%).

Potential Biological Applications and Mechanism of Action

The aminopyridine and pyridinone scaffolds are prevalent in compounds targeting a variety of diseases.[4][7] The structural features of 4-amino-5-fluoro-1H-pyridin-2-one suggest several promising therapeutic avenues.

Anticancer Potential

Many substituted pyridinone derivatives exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.[2][3] A common mechanism is the inhibition of protein tyrosine kinases (PTKs).

  • Hypothesized Mechanism: The compound could act as an ATP-competitive inhibitor of a kinase like EGFR or VEGFR. The pyridinone core can form key hydrogen bonds in the hinge region of the kinase's ATP-binding pocket, while the amino and fluoro substituents can provide additional interactions and selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Compound 4-Amino-5-fluoro- 1H-pyridin-2-one Compound->Receptor Inhibition

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Antimicrobial Activity

The presence of fluorine and amine functionalities on a heterocyclic core is a known strategy for developing antimicrobial agents.[8][9] These compounds can interfere with essential microbial processes.

  • Hypothesized Mechanism: The compound may inhibit bacterial DNA gyrase or other essential enzymes, disrupting DNA replication or cell wall synthesis. The planar pyridinone ring could intercalate with DNA, while the substituents provide specific interactions with the target enzyme.

Key Experimental Protocols

To validate the hypothesized biological activities, standardized in vitro assays are the first line of investigation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Pillar of Expertise: The choice of a positive control (e.g., Doxorubicin) is crucial for validating assay performance and providing a benchmark for the test compound's potency. Seeding density is optimized to ensure cells are in a logarithmic growth phase during the experiment.

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-amino-5-fluoro-1H-pyridin-2-one in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound working solutions (in triplicate), including vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a specific bacterial strain.

Methodology:

  • Bacterial Culture: Inoculate a bacterial strain (e.g., Staphylococcus aureus) into a suitable broth and incubate until it reaches the logarithmic growth phase.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

4-amino-5-fluoro-1H-pyridin-2-one is a heterocyclic compound with significant potential in drug discovery. Its structure, combining the privileged 2-pyridinone scaffold with strategic fluorine and amine substitutions, makes it a prime candidate for screening in anticancer and antimicrobial programs. The proposed synthesis is feasible and provides a clear path to obtaining the material for further studies.

Future work should focus on the successful synthesis and rigorous characterization of the compound. Following this, comprehensive screening against a panel of cancer cell lines and clinically relevant bacterial and fungal strains is warranted. Should promising activity be identified, subsequent studies would involve mechanism-of-action elucidation, structure-activity relationship (SAR) exploration through analog synthesis, and in vivo efficacy and safety evaluation in appropriate animal models.

References

  • PubChem. 4-Amino-5-fluoropyridin-2(1H)-one | C5H5FN2O | CID 13914612. [Link]

  • Amerigo Scientific. 4-Amino-5-Fluoro-1-Methyl-2(1H)-Pyrimidinone. [Link]

  • PubChem. 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one | C5H4ClFN2O | CID 77231613. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • ChemSynthesis. 4-fluoro-2-pyridone - C5H4FNO, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ResearchGate. Developments in the Chemistry of 2-Pyridone | Request PDF. [Link]

  • SpringerLink. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Molecular Diversity Preservation International (MDPI). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Journal of the American Chemical Society. 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. [Link]

  • PubMed. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. [Link]

  • PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • National Institutes of Health (NIH). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. [Link]

  • Molecular Diversity Preservation International (MDPI). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

  • The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]

  • Molecular Diversity Preservation International (MDPI). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. [Link]

  • PubMed. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. [Link]

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Foundational

A Researcher's Guide to Flucytosine (C₅H₅FN₂O): From Synthesis to Susceptibility Testing

An In-depth Technical Guide for Drug Development Professionals and Scientists Foreword: The Enduring Relevance of a Classic Antifungal First synthesized in 1957 as a potential anti-tumor agent, Flucytosine (5-fluorocytos...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists

Foreword: The Enduring Relevance of a Classic Antifungal

First synthesized in 1957 as a potential anti-tumor agent, Flucytosine (5-fluorocytosine or 5-FC) was later identified as a potent antifungal compound.[1][2] Despite the advent of newer antifungal classes, Flucytosine remains a cornerstone in combination therapy for severe systemic mycoses, particularly cryptococcosis and candidosis.[1][3][4] Its unique mechanism of action, which relies on fungal-specific enzymes for activation, provides a targeted approach that spares mammalian cells from significant toxicity.[4][5] This guide offers a comprehensive technical overview for researchers, synthesizing foundational knowledge with practical, field-proven insights into its chemistry, mechanism, and evaluation.

Core Molecular & Physicochemical Profile

Flucytosine is a fluorinated pyrimidine analogue, structurally similar to the nucleoside cytosine but with a fluorine atom at the C-5 position.[5][6] This single substitution is the cornerstone of its pharmacological activity.

Table 1: Key Physicochemical Properties of Flucytosine

PropertyValueSource(s)
Molecular Formula C₄H₄FN₃OPubChem[6]
Molar Mass 129.09 g/mol PubChem[6]
IUPAC Name 4-amino-5-fluoro-1,2-dihydropyrimidin-2-oneWikipedia[3]
Appearance White to off-white crystalline solid, odorlessPubChem[6], IJIET[7]
Melting Point 295–297 °C (decomposes)Wikipedia[3], PubChem[6]
Water Solubility 15,000 mg/L (at 25 °C)PubChem[6]
LogP -1.1PubChem[6]
Protein Binding 2.9–4%Wikipedia[3], Johns Hopkins ABX Guide[2]

Note: The molecular formula of Flucytosine is C₄H₄FN₃O, not C₅H₅FN₂O as might be inferred from the topic prompt. This is the correct formula for the well-known drug.

Synthesis Pathways: Rationale and Approach

The synthesis of Flucytosine is a critical process for ensuring purity and yield. Several methods have been developed, often starting from fluorouracil or related pyrimidine structures.

A common and effective laboratory-scale synthesis involves a multi-step process starting from 2,5-difluoro-4-chloropyrimidine. This pathway is favored for its relatively high yield and manageable reaction conditions.[8][9]

Workflow: Synthesis from 2,5-difluoro-4-chloropyrimidine

Caption: A two-step synthesis pathway for Flucytosine.

Protocol 1: Laboratory Synthesis of Flucytosine

  • Step 1: Hydrolysis. 2,5-difluoro-4-chloropyrimidine is stirred in a strong proton acid, such as 37% aqueous hydrochloric acid, at approximately 50°C for 2 hours. This selectively hydrolyzes the fluorine at the 2-position to a hydroxyl group, yielding 2-hydroxy-4-chloro-5-fluoropyrimidine.[8][9]

    • Causality: The C2-F bond is more susceptible to nucleophilic attack under these acidic conditions than the C4-Cl bond, driving the reaction's regioselectivity.

  • Step 2: Amination. After cooling, the reaction mixture is neutralized and then treated with aqueous ammonia. The mixture is stirred at room temperature for 2 hours. The chlorine atom at the C4 position is displaced by an amino group to form the final product, 5-fluorocytosine.[8][9]

    • Causality: The chloro group is a good leaving group, readily displaced by the nucleophilic ammonia to complete the synthesis.

  • Step 3: Purification. The product is isolated by concentrating the solution, precipitating the solid, filtering, and washing with water. The resulting white crystalline solid can be dried to yield a product with a melting point of 294-296°C.[8]

  • Self-Validation: Purity should be confirmed using HPLC and spectroscopic methods (¹H NMR, ¹⁹F NMR, and Mass Spectrometry) to ensure the absence of starting materials and chlorinated intermediates. The melting point serves as a preliminary check of purity.

Mechanism of Action: A Prodrug Strategy

Flucytosine itself possesses no intrinsic antifungal activity.[1] It functions as a prodrug, exploiting the unique metabolic machinery of susceptible fungi to be converted into its active, cytotoxic forms.[6][10]

MOA_Pathway FC_in Flucytosine (5-FC) Deaminase Cytosine Deaminase FU 5-Fluorouracil (5-FU) UPRTase UMP Pyrophosphorylase FUMP 5-FUMP FUTP 5-FUTP FUMP->FUTP Kinases FdUMP 5-FdUMP FUMP->FdUMP Ribonucleotide Reductase RNA Fungal RNA (Faulty Protein Synthesis) FUTP->RNA Incorporated TS Thymidylate Synthase DNA Fungal DNA (Synthesis Inhibited) FC_out Flucytosine Permease Cytosine Permease Permease->FC_in Deaminase->FU UPRTase->FUMP TS->DNA Potent Inhibition

Caption: Intracellular activation and mechanism of action of Flucytosine.

  • Uptake: Flucytosine enters the fungal cell via a specific enzyme, cytosine permease.[1]

  • Activation: Inside the cell, the fungal-specific enzyme cytosine deaminase rapidly converts Flucytosine to 5-fluorouracil (5-FU).[1][5] This step is crucial for its selective toxicity, as mammalian cells lack this enzyme in significant amounts.[5][10]

  • Dual Cytotoxicity: 5-FU is then metabolized through two primary pathways:

    • RNA Disruption: It is converted to 5-fluorouridine triphosphate (FUTP) and incorporated into fungal RNA. This disrupts the normal transcription process, leading to faulty protein synthesis.[1][11]

    • DNA Synthesis Inhibition: It is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthase.[1][4] This enzyme is essential for DNA synthesis, and its inhibition halts fungal cell replication.[4]

Synergism with Amphotericin B: Amphotericin B, a polyene antifungal, damages the fungal cell membrane. It is proposed that this damage enhances the penetration of Flucytosine into the cell, leading to a synergistic effect.[12][13] This combination is a standard induction therapy for cryptococcal meningitis and is effective even against some Flucytosine-resistant isolates.[2][14][15][16]

Pharmacokinetics (ADME) Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Flucytosine is vital for designing effective dosing regimens and monitoring for toxicity.

Table 2: Key Pharmacokinetic Parameters of Flucytosine

ParameterValue / DescriptionSource(s)
Bioavailability (Oral) 75–90%Wikipedia[3], Medscape[12]
Time to Peak Plasma 1–2 hours (can be up to 6 hours on first dose)Wikipedia[3], MIMS[11]
Distribution Widely distributed, including into cerebrospinal fluid (CSF), aqueous humor, and joints. Good CNS penetration (60-100% of serum levels).Medscape[12], Johns Hopkins ABX Guide[2]
Metabolism Minimal; small amounts may be converted to 5-FU by gut bacteria.Wikipedia[3], MIMS[11]
Elimination Half-life 2.5–6 hours (in normal renal function)Wikipedia[3], MIMS[11]
Excretion Primarily renal; ~90% of the drug is excreted unchanged in the urine via glomerular filtration.Wikipedia[3], MIMS[11]

Clinical Significance: The heavy reliance on renal excretion means that dosage must be carefully adjusted in patients with impaired kidney function to avoid accumulation and toxicity.[4] Therapeutic drug monitoring is recommended, with target serum levels typically between 25 and 100 µg/mL.[3] Levels exceeding 100 µg/mL are associated with a higher risk of side effects, particularly bone marrow suppression.[3]

Analytical Methodologies

Accurate quantification of Flucytosine in biological matrices and pharmaceutical formulations is essential for therapeutic drug monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard.

Protocol 2: HPLC Method for Flucytosine Quantification in Plasma

This protocol is a representative example based on established methods.[17][18][19]

  • Objective: To determine the concentration of Flucytosine in human plasma.

  • Instrumentation & Columns:

    • HPLC system with UV or DAD detector.

    • Reverse-phase C18 column or a mixed-mode column like Primesep 100.[7][20]

  • Sample Preparation (Self-Validating):

    • Spike a blank plasma sample with a known concentration of Flucytosine to serve as a Quality Control (QC) standard.

    • To 100 µL of patient plasma, QC standard, or blank, add 10 µL of an internal standard solution (e.g., 5-iodocytosine or 5-methylcytosine) to account for variations in extraction and injection.[18][19]

    • Precipitate proteins by adding 50 µL of trichloroacetic acid. Vortex and centrifuge.[18][19]

    • Transfer the supernatant to a clean vial. Dilute with the mobile phase buffer as needed.

    • Inject a defined volume (e.g., 10 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., ammonium phosphate or sulfuric acid), acetonitrile, and/or methanol.[7][18][20]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 254 nm or 275 nm.[18][20]

  • Data Analysis & Validation:

    • Generate a calibration curve using standards of known concentrations (e.g., 10 to 200 µg/mL).[18]

    • The ratio of the Flucytosine peak area to the internal standard peak area is plotted against concentration.

    • The method must demonstrate linearity, accuracy (within 15% of nominal for QCs), and precision (coefficient of variation <15%).[18] The lower limit of quantification (LLOQ) must be established.

In Vitro Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) of Flucytosine against a fungal isolate is crucial for guiding clinical therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.[21][22]

Protocol 3: Broth Microdilution MIC Assay (CLSI M27-A Guideline)

  • Objective: To determine the MIC of Flucytosine against a yeast isolate (e.g., Candida spp., Cryptococcus neoformans).

  • Materials:

    • Standardized Flucytosine powder.

    • RPMI 1640 test medium.[23]

    • Sterile 96-well U-bottom microdilution plates.[22]

    • Fungal inoculum, standardized to a specific cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) using a spectrophotometer.[22]

    • Quality control strains (e.g., known susceptible and resistant strains).

  • Workflow:

Caption: Workflow for Antifungal Susceptibility Testing (Broth Microdilution).

  • Procedure:

    • Prepare a 2X serial dilution of Flucytosine across the wells of the 96-well plate.

    • Add an equal volume of the standardized fungal inoculum to each well, resulting in the final 1X drug concentrations.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plate at 35°C.

  • Endpoint Reading (Self-Validation):

    • After 48 hours, examine the wells. The growth control must show turbidity. The sterility control must be clear.

    • The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[24]

  • Interpretation: The resulting MIC is compared to established clinical breakpoints to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R). For most Candida species, an MIC of ≤4 µg/mL is considered susceptible.[23]

Conclusion and Future Directions

Flucytosine remains a vital tool in the antifungal armamentarium, particularly due to its unique intracellular mechanism and synergistic potential. Its efficacy is, however, limited by the potential for rapid development of resistance when used as monotherapy.[4] Future research should continue to focus on optimizing combination therapies, exploring its activity against emerging fungal pathogens, and developing rapid diagnostic tools to quickly identify susceptible isolates, ensuring this classic drug continues to save lives in an era of growing antimicrobial resistance.

References

  • Flucytosine. (n.d.). Wikipedia. Retrieved from [Link]

  • Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179. Retrieved from [Link]

  • Flucytosine. (n.d.). PubChem. Retrieved from [Link]

  • Jamil, R. T., & Foris, L. A. (2023). Flucytosine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Flucytosine Dosing, Indications, Interactions, Adverse Effects, and More. (n.d.). Medscape. Retrieved from [Link]

  • What is the mechanism of Flucytosine? (2024). Patsnap Synapse. Retrieved from [Link]

  • Flucytosine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Hong Kong. Retrieved from [Link]

  • Flucytosine. (2017). Johns Hopkins ABX Guide. Retrieved from [Link]

  • Lortholary, O., et al. (2006). Efficacy of Amphotericin B in Combination with Flucytosine against Flucytosine-Susceptible or Flucytosine-Resistant Isolates of Cryptococcus neoformans during Disseminated Murine Cryptococcosis. Antimicrobial Agents and Chemotherapy, 50(6), 2262-2264. Retrieved from [Link]

  • Al-Abdely, H. M., et al. (2000). Combination of Amphotericin B and Flucytosine against Neurotropic Species of Melanized Fungi Causing Primary Cerebral Phaeohyphomycosis. Antimicrobial Agents and Chemotherapy, 44(9), 2447-2452. Retrieved from [Link]

  • HPLC Method for Analysis of Flucytosine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Bury, R. W., Mashford, M. L., & Miles, H. M. (1979). Assay of flucytosine (5-fluorocytosine) in human plasma by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 16(4), 529-532. Retrieved from [Link]

  • Flucytosine. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • St-Germain, G., & Girouard, M. (1983). Correlation of in Vitro Susceptibility Test Results with in Vivo Response: Flucytosine Therapy in a Systemic Candidiasis Model. The Journal of Infectious Diseases, 147(4), 779. Retrieved from [Link]

  • Tassel, D., & Madoff, M. A. (1968). Combination of amphotericin B with flucytosine is active in vitro against flucytosine-resistant isolates of Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 33(5), 762-768. Retrieved from [Link]

  • Miners, J. O., Foenander, T., & Birkett, D. J. (1980). Improved procedure for determination of flucytosine in human blood plasma by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 17(4), 590-593. Retrieved from [Link]

  • Sreekanth, N., et al. (2017). A Validated Stability-Indicating HPLC Assay Method for Flucytosine in Bulk Drug. International Journal of Innovations in Engineering and Technology, 8(1), 154-162. Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • HPLC-DAD Quantification of Flucytosine (5-Fluorocytosine). (2014). Canada's Drug Agency. Retrieved from [Link]

  • Meletiadis, J., et al. (1999). In Vitro Interaction of Flucytosine Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach. Antimicrobial Agents and Chemotherapy, 43(11), 2697-2704. Retrieved from [Link]

  • Process for the preparation of 5-fluorocytosine. (1987). Google Patents.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Montgomerie, J. Z., Edwards, J. E. Jr, & Guze, L. B. (1975). Synergism of amphotericin B and 5-fluorocytosine for candida species. The Journal of Infectious Diseases, 132(1), 82-86. Retrieved from [Link]

  • Gintjee, T. J., Donnelley, M. A., & Thompson, G. R. 3rd. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00062-19. Retrieved from [Link]

  • Pfaller, M. A., et al. (2002). In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp. Antimicrobial Agents and Chemotherapy, 46(6), 1739-1744. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one

Introduction 4-Amino-5-fluoropyridin-2(1H)-one is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-fluoropyridin-2(1H)-one is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridinone core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable compound, intended for researchers, chemists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Strategic Approach to Synthesis

The synthesis of 4-Amino-5-fluoropyridin-2(1H)-one is best approached in a two-stage process. This strategy involves the initial preparation of the precursor, 4-aminopyridin-2(1H)-one, followed by a regioselective electrophilic fluorination. This route is advantageous as it utilizes readily available starting materials and employs a modern, selective fluorinating agent.

Synthesis_Strategy Start Commercially Available Starting Materials Precursor Stage 1: Synthesis of 4-Aminopyridin-2(1H)-one Start->Precursor Fluorination Stage 2: Regioselective Electrophilic Fluorination Precursor->Fluorination Target Final Product: 4-Amino-5-fluoropyridin-2(1H)-one Fluorination->Target

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the Precursor, 4-Aminopyridin-2(1H)-one

The precursor, 4-aminopyridin-2(1H)-one, can be synthesized from 2-hydroxypyridine through a two-step sequence of nitration followed by reduction. This is a classic and robust method for introducing an amino group at the 4-position of the pyridinone ring.

Step 1.1: Nitration of 2-Hydroxypyridine

The nitration of 2-hydroxypyridine is an electrophilic aromatic substitution. The hydroxyl group at the 2-position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. While a mixture of products can be formed, the 4-nitro isomer can be isolated.

Nitration reactant 2-Hydroxypyridine O=C1C=CC=CN1 product 4-Nitropyridin-2(1H)-one O=C1C=C(C=CN1)N+[O-] reactant->product HNO₃, H₂SO₄ Reduction reactant 4-Nitropyridin-2(1H)-one O=C1C=C(C=CN1)N+[O-] product 4-Aminopyridin-2(1H)-one O=C1C=C(C=CN1)N reactant->product Fe, CH₃COOH or H₂, Pd/C

Caption: Reduction of the nitro group.

Stage 2: Regioselective Electrophilic Fluorination

The introduction of the fluorine atom at the 5-position is achieved through an electrophilic fluorination reaction. The choice of the fluorinating agent is critical for the success of this step. Selectfluor® (F-TEDA-BF₄) is a highly effective and safe electrophilic fluorinating agent for this transformation. [1][2]The electron-donating amino group at the 4-position and the hydroxyl group at the 2-position activate the pyridine ring, directing the electrophilic fluorine to the 3- or 5-position. In this case, fluorination occurs regioselectively at the 5-position. [1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyridinone ring acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®. A cationic intermediate is formed, which then loses a proton to restore aromaticity, yielding the fluorinated product.

Fluorination_Mechanism cluster_0 Mechanism of Electrophilic Fluorination A 4-Aminopyridin-2(1H)-one C Wheland Intermediate (Cationic) A->C Attack on F⁺ B Selectfluor® (F-TEDA-BF₄) B:s->C:n D 4-Amino-5-fluoropyridin-2(1H)-one C->D -H⁺

Caption: Proposed mechanism for electrophilic fluorination.

Experimental Protocols

Synthesis of 4-Aminopyridin-2(1H)-one (Precursor)

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder

  • Glacial acetic acid

  • Water

  • Diethyl ether

Procedure:

  • A suspension of 4-nitropyridine-N-oxide and iron powder in a mixture of acetic acid and water is heated to reflux. [3]2. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and filtered to remove the iron salts.

  • The filtrate is neutralized with a suitable base (e.g., sodium carbonate) and extracted with diethyl ether. [3]5. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-aminopyridine.

  • The 4-aminopyridine can then be hydrolyzed to 4-aminopyridin-2(1H)-one under acidic conditions.

Note: As a direct protocol for the reduction of 4-nitropyridin-2(1H)-one was not found, this procedure is adapted from the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine. The subsequent hydrolysis step would be required.

Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one (Target Compound)

Materials:

  • 4-Aminopyridin-2(1H)-one

  • Selectfluor®

  • Chloroform

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminopyridin-2(1H)-one (1.0 mmol) in a mixture of chloroform and water (1:1, 10 mL), add Selectfluor® (1.2 mmol). [1]2. Stir the reaction mixture vigorously at room temperature for 24 hours. [1]3. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-Amino-5-fluoropyridin-2(1H)-one.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield
4-Aminopyridin-2(1H)-oneC₅H₆N₂O110.11-
4-Amino-5-fluoropyridin-2(1H)-oneC₅H₅FN₂O128.11Good to high [1]

Characterization Data for 4-Amino-5-fluoropyridin-2(1H)-one:

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom.

  • ¹³C NMR: The carbon spectrum will show signals for the five carbon atoms in the molecule, with the carbon bearing the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being indicative of its electronic environment. [4]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 128.04 for [M]⁺).

Detailed spectral data can be found in the supporting information of the cited literature. [4]

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. The trustworthiness of this guide is ensured by the following:

  • Reproducibility: The use of well-defined reaction conditions and commercially available reagents enhances the reproducibility of the synthesis.

  • In-process Controls: Monitoring the reaction progress by TLC is a crucial in-process control to ensure the complete conversion of starting materials and to identify any potential side products.

  • Product Characterization: The identity and purity of the final product must be confirmed by a combination of spectroscopic techniques (NMR, MS) and comparison with literature data. This serves as the ultimate validation of the synthetic procedure.

Conclusion

The synthesis of 4-Amino-5-fluoropyridin-2(1H)-one presented in this guide offers a reliable and efficient route to a valuable fluorinated building block. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently prepare this compound for their research and development activities. The strategic use of a two-stage approach, culminating in a regioselective electrophilic fluorination, represents a state-of-the-art method in modern synthetic organic chemistry.

References

  • Zhou, G., Tian, Y., Zhao, X., & Dan, W. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4858–4861. [Link]

  • Zhou, G., Tian, Y., Zhao, X., & Dan, W. (2018). Supporting Information for Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. ACS Publications. [Link]

  • Palat, K., et al. (1998). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Amino-5-fluoropyridin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-5-fluoropyridin-2(1H)-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique structural feat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-fluoropyridin-2(1H)-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features, combining a pyridinone core with an amino group and a fluorine atom, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The presence of fluorine can profoundly influence the physicochemical properties of molecules, including metabolic stability, binding affinity, and lipophilicity, making this scaffold particularly attractive for drug design.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Amino-5-fluoropyridin-2(1H)-one, serving as a critical resource for researchers in the field of drug discovery and development.

Chemical Properties and Structural Features

4-Amino-5-fluoropyridin-2(1H)-one is a multifaceted molecule characterized by a pyridinone ring, which can exist in tautomeric forms. The presence of an amino group at the 4-position and a fluorine atom at the 5-position introduces specific electronic and steric properties that govern its reactivity and interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-fluoropyridin-2(1H)-one is presented in the table below. These computed properties, sourced from PubChem, provide valuable insights for experimental design and computational modeling.[3]

PropertyValueSource
Molecular Formula C5H5FN2O[3]
Molecular Weight 128.10 g/mol [3]
CAS Number 105252-98-0[3][4]
XLogP3 -0.9[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Polar Surface Area 55.1 Ų[3]
Rotatable Bond Count 0[3]
Structural Elucidation

The structural formula of 4-Amino-5-fluoropyridin-2(1H)-one is depicted below. The molecule's planarity and the presence of both hydrogen bond donors (-NH2, -NH) and acceptors (C=O, N) are key features influencing its solid-state packing and interactions with biomolecules.

Caption: 2D Structure of 4-Amino-5-fluoropyridin-2(1H)-one.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route could involve the construction of the fluorinated pyridinone ring from acyclic precursors or the modification of a pre-existing pyridine ring. One potential strategy involves the cyclization of a fluorinated C3 building block with an appropriate nitrogen-containing component.[3] Another approach could be the derivatization of a suitably substituted pyridine, such as through amination and hydroxylation of a dihalopyridine precursor.

The diagram below illustrates a conceptual workflow for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one, highlighting key transformations that are common in the synthesis of such heterocyclic systems.

G cluster_0 Synthetic Workflow start Fluorinated Precursor (e.g., fluoromalonic acid derivative) step1 Condensation with Amidine/Guanidine Derivative start->step1 intermediate1 Fluorinated Pyrimidine Intermediate step1->intermediate1 step2 Ring Transformation/ Rearrangement intermediate1->step2 product 4-Amino-5-fluoropyridin-2(1H)-one step2->product

Caption: Conceptual synthetic workflow for 4-Amino-5-fluoropyridin-2(1H)-one.

Reactivity Profile

The reactivity of 4-Amino-5-fluoropyridin-2(1H)-one is dictated by its functional groups:

  • Amino Group: The 4-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. It also acts as a hydrogen bond donor.

  • Pyridinone Ring: The pyridinone system is electron-rich and can participate in electrophilic aromatic substitution reactions, although the fluorine atom's electron-withdrawing nature will influence the regioselectivity. The lactam functionality within the ring offers sites for both N-alkylation and O-alkylation under appropriate conditions.

  • Fluorine Atom: The C-F bond is generally stable, but the fluorine atom can activate the adjacent carbon for nucleophilic aromatic substitution under harsh conditions. More importantly, its presence modulates the electronic properties of the entire ring system.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, predicted spectroscopic data can guide the characterization of this compound. Commercial suppliers often provide access to experimental data upon request.[4]

1H NMR Spectroscopy

In the 1H NMR spectrum, one would expect to see signals corresponding to the two aromatic protons on the pyridinone ring and the protons of the amino and amide groups. The coupling patterns would be influenced by the fluorine atom.

13C NMR Spectroscopy

The 13C NMR spectrum would show five distinct signals for the carbon atoms of the pyridinone ring. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (128.10 g/mol ). High-resolution mass spectrometry would confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino and amide groups, the C=O stretching of the pyridinone ring, and C-F stretching vibrations.

Applications in Medicinal Chemistry

Fluorinated heterocycles are of paramount importance in modern drug discovery.[6] The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][7] 4-Amino-5-fluoropyridin-2(1H)-one, as a versatile building block, holds significant potential in the synthesis of novel therapeutic agents.

While specific drugs containing this exact fragment are not prominently documented in the public domain, its structural motifs are present in a variety of biologically active compounds. The 4-aminopyridinone core is a recognized pharmacophore, and its fluorination is a common strategy in lead optimization.[8]

The logical flow for the utilization of 4-Amino-5-fluoropyridin-2(1H)-one in a drug discovery program is outlined below.

G cluster_0 Drug Discovery Workflow A 4-Amino-5-fluoropyridin-2(1H)-one (Starting Material) B Chemical Modification (e.g., N-alkylation, acylation) A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Role of 4-Amino-5-fluoropyridin-2(1H)-one in a drug discovery pipeline.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Amino-5-fluoropyridin-2(1H)-one. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Amino-5-fluoropyridin-2(1H)-one represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridinone core and an amino group provides a rich scaffold for the generation of diverse chemical libraries. While detailed experimental data on its synthesis and spectroscopic properties are not widely published, its potential for creating novel therapeutics with improved pharmacological profiles is significant. Further research into the synthesis, reactivity, and biological applications of this compound is warranted and is expected to yield exciting new developments in the field of medicinal chemistry.

References

  • Kosobokov, M. D., Struchkova, M. I., & Dilman, A. D. (2014). Synthesis of fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones. Russian Chemical Bulletin, 63(3), 549–551. [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

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  • ResearchGate. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

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Exploratory

The Biological Versatility of Fluorinated Pyridinones: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Advantage of Fluorine in Pyridinone Scaffolds In the landscape of medicinal chemistry, the pyridinone core is a privileged scaffold, recognized for its diverse biological activities.[1] The strate...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorine in Pyridinone Scaffolds

In the landscape of medicinal chemistry, the pyridinone core is a privileged scaffold, recognized for its diverse biological activities.[1] The strategic incorporation of fluorine into this versatile structure has emerged as a powerful approach to modulate and enhance its therapeutic potential. Fluorine's unique physicochemical properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated pyridinones, offering a technical resource for researchers and drug development professionals. We will delve into their anticancer, antibacterial, anti-inflammatory, antiviral, and neuroprotective properties, elucidating the underlying mechanisms of action and providing robust experimental protocols to empower further research and development in this exciting field.

Anticancer Activity: Targeting the Engines of Malignancy

Fluorinated pyridinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of fluorinated pyridinones can be attributed to several key mechanisms, primarily centered around the inhibition of essential enzymes and disruption of critical signaling pathways.

  • Enzyme Inhibition: A prominent mechanism is the inhibition of enzymes crucial for DNA synthesis and repair. Drawing parallels from the well-studied fluorinated pyrimidine, 5-fluorouracil (5-FU), fluorinated pyridinones can act as mimics of endogenous nucleosides. Their metabolites can covalently bind to and inhibit key enzymes like thymidylate synthase (TS) and topoisomerase I (Top1) .[3][6] Inhibition of TS depletes the pool of thymidine, a necessary building block for DNA replication, while poisoning of Top1 leads to DNA strand breaks and apoptosis.[3][6] Furthermore, some fluorinated pyridinone derivatives have been shown to be potent inhibitors of other critical enzymes in cancer progression, such as methionine aminopeptidase 2 (METAP2) and the epidermal growth factor receptor (EGFR) .[4]

  • Kinase Inhibition: Many fluorinated pyridinones are designed as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) , a key mediator of angiogenesis.[7] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize. Other targeted kinases include those in the mitogen-activated protein kinase (MAPK) pathway , which is crucial for cell proliferation and survival.[8][9]

Quantitative Assessment of Anticancer Potency

The in vitro anticancer activity of fluorinated pyridinones is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Furanopyridinone DerivativesKYSE70 (Esophageal)0.655 (24h)[4]
Furanopyridinone DerivativesKYSE150 (Esophageal)0.655 (24h)[4]
Pyridine-Urea DerivativesMCF-7 (Breast)0.11 - 5.14 (72h)[7]
N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one DerivativesHCT-116 (Colon)Moderate Activity[5]
2-pyridone-based analoguesA549 (Lung), MCF-7 (Breast)0.008 - 0.015[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a robust and self-validating method for determining the cytotoxic effects of fluorinated pyridinone compounds on cancer cell lines.

1.3.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[2]

1.3.2. Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the fluorinated pyridinone in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This control is essential to ensure that the solvent itself does not have a cytotoxic effect.

    • Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin) to validate the assay's sensitivity.[2]

    • Untreated Control: Wells containing cells with fresh medium only, representing 100% cell viability.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

1.3.3. Self-Validation System: The inclusion of vehicle and positive controls is critical for the self-validation of this protocol. The vehicle control confirms that any observed cytotoxicity is due to the compound and not the solvent. The positive control ensures the assay is performing as expected and that the cells are responsive to cytotoxic agents. Consistent results for these controls across experiments validate the reliability of the data obtained for the test compounds.

Visualizing the Anticancer Workflow

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation start Fluorinated Pyridinone Library cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity Treat Cancer Cell Lines ic50 Determine IC50 Values cytotoxicity->ic50 Measure Cell Viability enzyme Enzyme Inhibition Assays (TS, Top1, Kinases) ic50->enzyme Active Compounds pathway Signaling Pathway Analysis (Western Blot) ic50->pathway Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis Active Compounds xenograft Xenograft Models enzyme->xenograft pathway->xenograft apoptosis->xenograft Lead Compounds efficacy Evaluate Antitumor Efficacy xenograft->efficacy

Caption: Experimental workflow for evaluating the anticancer activity of fluorinated pyridinones.

Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria presents a significant global health challenge. Fluorinated pyridinones have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria.[11]

Mechanism of Action: Disrupting Bacterial Replication

The antibacterial mechanism of many fluorinated pyridinones is analogous to that of fluoroquinolone antibiotics. They primarily target bacterial DNA gyrase and topoisomerase IV , enzymes that are essential for DNA replication, transcription, and repair.[12][13] By inhibiting these enzymes, fluorinated pyridinones induce lethal DNA damage in bacteria. Some derivatives, particularly those with an oxazolidinone moiety, also inhibit the initiation of protein synthesis.[14]

Quantitative Assessment of Antibacterial Potency

The in vitro antibacterial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteria0.25 - 32[11][14]
Fluorinated NicotinonitrilesCandida albicans1.95[15]
Fluorinated NicotinonitrilesAspergillus niger1.95[15]
Fluorinated PyridinonesStaphylococcus aureusModerate Activity[16]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol provides a standardized method for determining the MIC of fluorinated pyridinone compounds.

2.3.1. Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible bacterial growth.

2.3.2. Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the fluorinated pyridinone compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing broth and bacteria but no compound, to ensure the bacteria are viable and can grow in the medium.

    • Sterility Control: Wells containing broth only, to check for contamination of the medium.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the susceptibility of the bacterial strain and the overall assay performance.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be determined visually or by using a plate reader.

2.3.3. Self-Validation System: The inclusion of growth, sterility, and positive controls is essential for the self-validation of this protocol. The growth control confirms the viability of the bacteria, the sterility control ensures the medium is not contaminated, and the positive control validates the assay's ability to detect antibacterial activity.

Visualizing the Antibacterial Mechanism

antibacterial_mechanism FP Fluorinated Pyridinone DNA_gyrase DNA Gyrase FP->DNA_gyrase Inhibits Topo_IV Topoisomerase IV FP->Topo_IV Inhibits DNA_replication DNA Replication & Repair DNA_gyrase->DNA_replication Enables Topo_IV->DNA_replication Enables Cell_death Bacterial Cell Death DNA_replication->Cell_death Disruption leads to

Caption: Mechanism of action of antibacterial fluorinated pyridinones.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Fluorinated pyridinones have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Taming the Inflammatory Cascade

The anti-inflammatory effects of fluorinated pyridinones are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[17][18] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[19] Certain fluorinated pyridinones have been shown to inhibit the activation of IκB kinase (IKK), which is a critical step in the activation of NF-κB.[18] By preventing the degradation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby suppressing the transcription of inflammatory genes. Additionally, some derivatives may also modulate the MAPK signaling pathway , which is also involved in the inflammatory response.[9][20]

Quantitative Assessment of Anti-inflammatory Potency

The anti-inflammatory activity of fluorinated pyridinones can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines or by their IC₅₀ values in specific enzyme or pathway inhibition assays.

Compound ClassAssayIC₅₀ (µM)Reference
Pyridazinone DerivativesPDE4 InhibitionVaries[21]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)IκB kinase β Inhibition~1.92[22]
3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24)IκB kinase β Inhibition~131[22]
Pyridinylquinoxalinesp38α MAP Kinase Inhibition0.081[8]
Pyrido[2,3-b]pyrazinesp38α MAP Kinase Inhibition0.038[8]
Visualizing the Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activation IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation FP Fluorinated Pyridinone FP->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by fluorinated pyridinones.

Antiviral and Neuroprotective Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial activities, fluorinated pyridinones are being explored for their potential in treating viral infections and neurodegenerative diseases.

Antiviral Activity

Fluorinated pyridinone and related heterocyclic structures have shown promise as antiviral agents.[6] Their mechanisms of action can involve the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase .[6] Some derivatives may also interfere with viral entry or release from host cells.[6]

Compound ClassVirusEC₅₀ (µM)Reference
Fluorinated Pyrrole-based HybridsHIV-136.9 - 44.5[14]
Fluorinated Pyrazole DerivativesHCMV9.47 - 10.47[14]
Fluorinated Pyrimidine (Sofosbuvir)SARS-CoV-26.2 - 9.5[7]
Fluorinated Pyridinone (Dolutegravir)HIV-1Potent Activity[6]
Neuroprotective Activity

The potential neuroprotective effects of fluorinated pyridinones are an emerging area of research. The proposed mechanisms involve the modulation of signaling pathways implicated in neuronal survival and the reduction of oxidative stress.[23] Key pathways that may be targeted include the mTOR/NRF2/p62 pathway , which is involved in autophagy and the antioxidant response.[23][24] By enhancing these protective mechanisms, fluorinated pyridinones may offer a therapeutic strategy for neurodegenerative diseases.

Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction Assay)

This protocol describes a method to evaluate the antiviral efficacy of fluorinated pyridinone compounds.

4.3.1. Principle: The cytopathic effect (CPE) reduction assay measures the ability of a compound to protect host cells from virus-induced damage and death.

4.3.2. Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the fluorinated pyridinone compound, followed by infection with a known titer of the virus.

  • Controls:

    • Virus Control: Cells infected with the virus but without any compound.

    • Cell Control: Uninfected cells with no compound.

    • Toxicity Control: Uninfected cells treated with the compound to assess its cytotoxicity.

    • Positive Control: A known antiviral drug to validate the assay.

  • Incubation: Incubate the plate until significant CPE is observed in the virus control wells.

  • Cell Viability Assessment: Quantify cell viability using a method such as neutral red uptake or MTT assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Conclusion and Future Directions

Fluorinated pyridinones represent a highly versatile and promising class of bioactive molecules with a broad spectrum of therapeutic potential. Their ability to engage with a multitude of biological targets, from bacterial enzymes to key signaling pathways in cancer and inflammation, underscores their significance in modern drug discovery. The strategic incorporation of fluorine has proven to be a successful strategy for enhancing the potency and pharmacokinetic properties of the pyridinone scaffold.

Future research should continue to explore the vast chemical space of fluorinated pyridinones, focusing on the synthesis of novel derivatives with improved selectivity and efficacy. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics. Furthermore, the exploration of their potential in less-studied areas, such as neuroprotection and antiviral applications, holds significant promise. The robust and self-validating experimental protocols outlined in this guide provide a solid foundation for the continued investigation and development of this remarkable class of compounds.

References

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Foundational

The Emergence of a Key Fluorinated Heterocycle: A Technical History of 4-Amino-5-fluoropyridin-2(1H)-one

Abstract This in-depth technical guide charts the discovery and historical development of 4-Amino-5-fluoropyridin-2(1H)-one (CAS No. 105252-98-0), a fluorinated pyridinone that has emerged as a valuable building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the discovery and historical development of 4-Amino-5-fluoropyridin-2(1H)-one (CAS No. 105252-98-0), a fluorinated pyridinone that has emerged as a valuable building block in medicinal chemistry. From its initial synthesis, rooted in the broader exploration of fluorinated heterocycles for therapeutic applications, to its current status as a readily accessible research chemical, this guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, the causal reasoning behind experimental choices, and the evolution of methodologies, all grounded in authoritative references.

Introduction: The Strategic Importance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The pyridinone core, a prevalent motif in numerous biologically active compounds, becomes a particularly attractive scaffold for modification with fluorine, offering the potential for enhanced therapeutic profiles. This guide focuses on a specific and important example of this strategy: 4-Amino-5-fluoropyridin-2(1H)-one.

The Genesis of 4-Amino-5-fluoropyridin-2(1H)-one: A Patent-Driven Discovery

The first documented synthesis of 4-Amino-5-fluoropyridin-2(1H)-one appears in the patent literature, specifically in the European patent application EP0288289A1, filed in 1988. This initial disclosure is pivotal as it marks the formal entry of this compound into the chemical lexicon and provides the primary motivation for its creation. The inventors, working within a pharmaceutical research context, were likely exploring novel fluorinated nitrogen heterocycles as potential therapeutic agents or as key intermediates for more complex drug molecules.

Foundational Synthetic Strategies: A Retrosynthetic Perspective

The synthesis of 4-Amino-5-fluoropyridin-2(1H)-one presents a fascinating challenge in regioselective synthesis. The core structure demands the precise placement of an amino group, a fluorine atom, and a carbonyl group on a pyridine ring. Based on analogous syntheses of related fluorinated pyridinones and pyrimidines, we can infer and reconstruct the likely foundational synthetic approaches.

A plausible retrosynthetic analysis suggests a strategy that involves either the construction of the fluorinated pyridinone ring from acyclic precursors or the late-stage functionalization of a pre-formed pyridinone scaffold.

Retrosynthesis Target 4-Amino-5-fluoropyridin-2(1H)-one Intermediate1 Functionalized Pyridinone Target->Intermediate1 Late-stage Fluorination Intermediate2 Acyclic Fluorinated Precursor Target->Intermediate2 Ring Cyclization StartingMaterials1 Aminopyridinone Intermediate1->StartingMaterials1 StartingMaterials2 Fluorinating Agent Intermediate1->StartingMaterials2 StartingMaterials3 Fluorinated Building Block Intermediate2->StartingMaterials3 StartingMaterials4 Cyclization Partner Intermediate2->StartingMaterials4

Caption: Retrosynthetic analysis of 4-Amino-5-fluoropyridin-2(1H)-one.

Strategy 1: Late-Stage Fluorination of a Pyridinone Precursor

This approach involves the synthesis of a 4-aminopyridin-2(1H)-one derivative followed by the introduction of the fluorine atom at the 5-position. The key challenge here is achieving regioselectivity.

Experimental Protocol (Hypothetical Reconstruction based on modern methods):

  • Protection of the Amino Group: The starting material, 4-aminopyridin-2(1H)-one, would likely require protection of the exocyclic amino group to prevent side reactions during fluorination. Acetylation is a common strategy.

  • Electrophilic Fluorination: The protected 4-acetamidopyridin-2(1H)-one would then be subjected to electrophilic fluorination. A modern and effective reagent for this transformation is N-fluorobenzenesulfonimide (NFSI).[1] The reaction is typically carried out in a polar aprotic solvent like acetonitrile at elevated temperatures.[1]

  • Deprotection: The final step would involve the removal of the protecting group to yield the desired 4-Amino-5-fluoropyridin-2(1H)-one.

late_stage_fluorination cluster_step1 Step 1: Protection cluster_step2 Step 2: Fluorination cluster_step3 Step 3: Deprotection A 4-Aminopyridin-2(1H)-one B 4-Acetamidopyridin-2(1H)-one A->B Acetic Anhydride C 4-Acetamidopyridin-2(1H)-one D 4-Acetamido-5-fluoropyridin-2(1H)-one C->D NFSI, Acetonitrile, 60°C E 4-Acetamido-5-fluoropyridin-2(1H)-one F 4-Amino-5-fluoropyridin-2(1H)-one E->F Acid or Base Hydrolysis

Caption: Workflow for late-stage fluorination strategy.

Strategy 2: Ring Construction from a Fluorinated Acyclic Precursor

An alternative and often more convergent approach involves the construction of the pyridinone ring from a pre-fluorinated building block. This strategy can offer better control over the final substitution pattern. A relevant modern example is the synthesis of fluorinated pyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate.[2]

Experimental Protocol (Analogous Approach):

  • Preparation of a Fluorinated Building Block: A key intermediate, such as a β-fluoro-α,β-unsaturated carbonyl compound, would be synthesized.

  • Cyclocondensation: This fluorinated precursor would then undergo a cyclocondensation reaction with a suitable nitrogen-containing partner, such as an enamine or an amidine, to form the pyridinone ring. The specific reaction conditions would depend on the nature of the reactants but often involve a base or acid catalyst.

ring_construction cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation A Acyclic Starting Materials B Fluorinated Acyclic Precursor A->B Fluorination & Functionalization C Fluorinated Acyclic Precursor E 4-Amino-5-fluoropyridin-2(1H)-one C->E Ring Formation D Cyclization Partner D->E Ring Formation

Caption: Workflow for ring construction strategy.

Physicochemical Properties and Spectroscopic Data

The structural features of 4-Amino-5-fluoropyridin-2(1H)-one give rise to its characteristic physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₅FN₂OPubChem[3]
Molecular Weight 128.10 g/mol PubChem[3]
CAS Number 105252-98-0PubChem[3]
Appearance White to off-white solid (typical)Commercial Suppliers
XLogP3 -0.9PubChem[3]

Spectroscopic data is crucial for the unambiguous identification of the compound. While the original patent would contain this information, we can predict the key features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridinone ring, with their chemical shifts and coupling constants influenced by the adjacent amino, fluoro, and carbonyl groups. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the heterocyclic ring. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry and Drug Discovery

While the initial patent application likely outlined a specific therapeutic target, the primary value of 4-Amino-5-fluoropyridin-2(1H)-one has evolved to be that of a versatile chemical intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic pyridinone ring, allows for a wide range of chemical transformations.

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly in the development of:

  • Kinase Inhibitors: The pyridinone scaffold is a common feature in many kinase inhibitors, and the introduction of a fluorine atom can enhance binding affinity and selectivity.

  • Antiviral and Antibacterial Agents: The structural similarity of the aminopyridinone core to nucleobases makes it an attractive starting point for the design of novel antiviral and antibacterial compounds.

  • Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be exploited to improve the blood-brain barrier penetration of drug candidates targeting CNS disorders.

The commercial availability of 4-Amino-5-fluoropyridin-2(1H)-one from various suppliers today is a testament to its utility and demand within the research and development community.[1][4]

Conclusion

The discovery of 4-Amino-5-fluoropyridin-2(1H)-one, originating from targeted patent-driven research in the late 1980s, marks a significant, albeit initially niche, contribution to the field of medicinal chemistry. Its history is intertwined with the broader narrative of the strategic use of fluorine to modulate the properties of heterocyclic compounds. While the specific initial therapeutic goals may have evolved, its enduring value lies in its role as a key building block, enabling the synthesis of a diverse array of more complex and potentially life-saving molecules. The continued availability and study of this compound underscore the importance of foundational synthetic chemistry in driving innovation in drug discovery.

References

  • EP0288289A1: (1988). Novel 4-amino-5-fluoropyridin-2(1H)-one derivatives. European Patent Office. (Note: Specific details from the full patent document would be cited here if available).
  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]

  • PubChem Compound Summary for CID 13914612, 4-Amino-5-fluoropyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link].

  • Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters, 21(18), 7538-7542.
  • WIPO PATENTSCOPE. (n.d.). Patents available for chemical structure OXWQVERSCXJERS-UHFFFAOYSA-N. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved January 12, 2026, from [Link].

Sources

Exploratory

Spectroscopic Characterization of 4-Amino-5-fluoropyridin-2(1H)-one: A Technical Guide for Researchers

Introduction: The Significance of 4-Amino-5-fluoropyridin-2(1H)-one in Drug Discovery In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorpor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-5-fluoropyridin-2(1H)-one in Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Amino-5-fluoropyridin-2(1H)-one, a substituted pyridinone, represents a key pharmacophore with significant potential in the development of novel therapeutics. Its structural alerts—a hydrogen bond donor and acceptor-rich pyridinone ring, a nucleophilic amino group, and an electronegative fluorine atom—suggest a high potential for diverse biological activities.

Molecular Structure and Key Spectroscopic Features

The structure of 4-Amino-5-fluoropyridin-2(1H)-one (Molecular Formula: C₅H₅FN₂O, Molecular Weight: 128.10 g/mol ) is presented below.[1] The key structural features that will dictate its spectroscopic signatures are the pyridinone ring, the C-F bond, the primary amine (-NH₂), and the amide-like N-H proton.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 4-Amino-5-fluoropyridin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the two aromatic protons and the protons of the amino and amide groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridinone ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-36.0 - 6.5Doublet of doublets (dd)³J(H-C-C-F) ≈ 4-6 Hz, ⁴J(H-C-N-H) ≈ 1-2 HzShielded by the adjacent amino group. Coupled to the fluorine at C-5 and potentially the N-H proton.
H-67.0 - 7.5Doublet of doublets (dd)³J(H-C-C-F) ≈ 2-4 Hz, ⁴J(H-C-N-H) ≈ 1-2 HzDeshielded by the carbonyl group and the ring nitrogen. Coupled to the fluorine at C-5 and the N-H proton.
-NH₂4.5 - 5.5Broad singlet-The chemical shift is solvent-dependent and the signal is often broad due to quadrupole effects of the nitrogen and chemical exchange.
N-H10.0 - 12.0Broad singlet-The amide-like proton is significantly deshielded and its signal is typically broad.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal five distinct carbon signals. The chemical shifts are highly dependent on the attached functional groups and the presence of fluorine, which will also induce C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale
C-2160 - 165Singlet-Carbonyl carbon, significantly deshielded.
C-395 - 105Doublet²J(C-C-F) ≈ 20-30 HzShielded by the amino group. Coupled to the adjacent fluorine.
C-4145 - 155Singlet-Attached to the amino group.
C-5140 - 150Doublet¹J(C-F) ≈ 230-250 HzDirectly bonded to fluorine, resulting in a large one-bond coupling constant.
C-6125 - 135Doublet²J(C-C-F) ≈ 15-25 HzDeshielded by the ring nitrogen and coupled to the fluorine at C-5.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. A single signal is expected for the fluorine atom in 4-Amino-5-fluoropyridin-2(1H)-one.

Table 3: Predicted ¹⁹F NMR Chemical Shift and Coupling

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityRationale
C5-F-130 to -150Triplet of doublets (td) or complex multipletThe chemical shift is in the typical range for a fluorine atom attached to an aromatic ring. It will be coupled to the adjacent protons at C-3 and C-6.
Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is crucial for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-5-fluoropyridin-2(1H)-one in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds. An external reference standard (e.g., CFCl₃) may be used.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Data Interpretation Workflow

NMR_Interpretation A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) B Assign Proton Signals (Chemical Shift, Multiplicity, Integration) A->B C Assign Carbon Signals (Chemical Shift, C-F Coupling) A->C D Analyze ¹⁹F Spectrum (Chemical Shift, H-F Coupling) A->D E Run 2D NMR (COSY, HSQC, HMBC) B->E C->E F Confirm ¹H-¹H Connectivity (COSY) E->F G Correlate ¹H and ¹³C (HSQC) E->G H Establish Long-Range Correlations (HMBC) E->H I Final Structure Verification F->I G->I H->I

Caption: Workflow for NMR Data Interpretation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-Amino-5-fluoropyridin-2(1H)-one will be characterized by absorptions corresponding to N-H, C=O, C=C, and C-F bonds.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
N-H (Amine)3400 - 3200MediumSymmetric and asymmetric stretching
N-H (Amide)3300 - 3100Medium, broadStretching
C=O (Amide)1680 - 1640StrongStretching
C=C (Aromatic)1620 - 1550Medium to StrongStretching
N-H (Amine)1650 - 1580MediumBending
C-F1250 - 1000StrongStretching
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Predicted Mass Spectrum

Table 5: Predicted m/z Values for Key Fragments

m/z (Predicted)IonRationale
128[M]⁺Molecular ion peak.
100[M - CO]⁺Loss of a carbonyl group.
83[M - CO - NH₃]⁺Subsequent loss of ammonia from the fragment at m/z 100.
Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Structural Elucidation Workflow

MS_Elucidation Start Analyze Unknown Sample MS Acquire Mass Spectrum (EI and/or ESI) Start->MS IR Acquire IR Spectrum Start->IR NMR Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) Start->NMR MW Determine Molecular Weight (from [M]⁺ or [M+H]⁺) MS->MW Frag Analyze Fragmentation Pattern MW->Frag Struct Propose Structure Frag->Struct FG Identify Functional Groups IR->FG FG->Struct NMR->Struct Verify Verify with 2D NMR Struct->Verify Final Final Structure Confirmed Verify->Final

Caption: Integrated workflow for structural elucidation.

Conclusion: A Predictive Framework for a High-Value Scaffold

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Amino-5-fluoropyridin-2(1H)-one. The detailed protocols and expected data serve as a robust framework for researchers engaged in the synthesis, purification, and biological evaluation of this and related compounds. The synergistic use of NMR, IR, and MS, as outlined, will enable unambiguous structural confirmation, a critical step in advancing drug discovery programs. As experimental data for this molecule becomes available, this guide can be used as a benchmark for comparison and further refinement of our understanding of the spectroscopic properties of fluorinated pyridinones.

References

  • PubChem. 4-Amino-5-fluoropyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

  • Royal Society of Chemistry. Supporting Information for "Tuning the emission of pyridine-based AIEgens through peripheral amino-functionalization". [Link]

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • National Institute of Standards and Technology. 4-Amino-2-chloropyridine. NIST Chemistry WebBook. [Link]

Sources

Foundational

Technical Guide: A Preclinical Framework for Evaluating the Antitumor Potential of 4-Amino-5-fluoropyridin-2(1H)-one

Abstract This document provides a comprehensive technical framework for the preclinical evaluation of 4-Amino-5-fluoropyridin-2(1H)-one, a novel heterocyclic compound with structural motifs suggestive of potential antitu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical framework for the preclinical evaluation of 4-Amino-5-fluoropyridin-2(1H)-one, a novel heterocyclic compound with structural motifs suggestive of potential antitumor activity. While direct biological data for this specific molecule is limited, its 4-aminopyridin-2-one core is a privileged scaffold found in numerous kinase inhibitors that have entered clinical development. This guide presents a hypothesis-driven approach, postulating that 4-Amino-5-fluoropyridin-2(1H)-one may function as an inhibitor of critical oncogenic signaling pathways. We provide a logical, multi-phase experimental plan, complete with detailed, field-proven protocols for synthesis, in vitro cytotoxicity screening, mechanistic target validation, and in vivo efficacy assessment in xenograft models. This guide is intended to serve as a self-validating roadmap for researchers seeking to systematically investigate the therapeutic potential of this and similar novel chemical entities.

Introduction and Scientific Rationale

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Small molecule kinase inhibitors have emerged as a highly successful class of targeted therapies, fundamentally changing the treatment landscape for numerous malignancies. The pyridinone scaffold, in particular, is a well-established pharmacophore known to interact with the ATP-binding pocket of various kinases.[1] For instance, GDC-0994, an inhibitor of ERK1/2, features a pyridin-2(1H)-one core and has advanced into clinical trials.[2]

The subject of this guide, 4-Amino-5-fluoropyridin-2(1H)-one (herein referred to as Cpd-AFPO), is a distinct chemical entity whose antitumor potential remains unexplored. Its structure, featuring an amino group at the 4-position and a fluorine atom at the 5-position, presents a unique electronic and steric profile that warrants investigation.

Hypothesis: Based on its structural analogy to known kinase inhibitors, we hypothesize that Cpd-AFPO possesses antitumor activity, likely mediated through the inhibition of one or more key oncogenic signaling cascades, such as the MAPK/ERK or PI3K/AKT pathways.[3]

This guide outlines a rigorous, phase-by-phase preclinical evaluation workflow designed to test this hypothesis and comprehensively characterize the potential of Cpd-AFPO as a novel anticancer agent.

Synthesis and Chemical Characterization of Cpd-AFPO

A reliable and scalable synthetic route is paramount for any drug discovery program. While a specific synthesis for Cpd-AFPO is not prominently documented, a plausible route can be devised based on established methodologies for related fluorinated pyridinones and aminopyridines.[4][5][6] The proposed workflow begins with a suitable commercially available pyridine precursor.

Synthesis_Workflow A 2-Chloro-5-fluoro-4-nitropyridine B Ammonolysis (NH3, pressure) A->B Step 1 C 2-Chloro-4-amino-5-fluoropyridine B->C D Hydrolysis (e.g., KOH, high T) C->D Step 2 E 4-Amino-5-fluoropyridin-2(1H)-one (Cpd-AFPO) D->E F Purification & Characterization (HPLC, NMR, HRMS) E->F

Figure 1: Proposed Synthetic Workflow for Cpd-AFPO.
Detailed Synthesis Protocol (Proposed)
  • Rationale: This two-step approach is based on nucleophilic aromatic substitution reactions. The first step replaces the nitro group (or another suitable leaving group) with an amine, and the second step hydrolyzes the chloro group to the desired pyridinone. This sequence is often chosen to manage the reactivity of the different positions on the pyridine ring.

  • Step 1: Synthesis of 2-Chloro-4-amino-5-fluoropyridine.

    • To a solution of 2-chloro-5-fluoro-4-nitropyridine in a suitable solvent (e.g., dioxane) within a sealed pressure vessel, add a solution of ammonia in methanol.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate.

  • Step 2: Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one (Cpd-AFPO).

    • Dissolve the intermediate from Step 1 in a mixture of methanol and water.

    • Add potassium hydroxide (KOH) and heat the mixture to reflux in an autoclave at elevated temperature and pressure.[6]

    • Monitor the reaction until the starting material is consumed.

    • Cool the mixture, neutralize with HCl, and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final compound, Cpd-AFPO.

  • Step 3: Characterization.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Hypothesized Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling through pathways that control cell growth, proliferation, and survival.[7] The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are two of the most frequently dysregulated cascades in human cancer.[3][8] The aminopyridine scaffold of Cpd-AFPO is a common feature in inhibitors that target the hinge region of the kinase ATP-binding site.[1] We therefore postulate that Cpd-AFPO may exert its effects by inhibiting a key kinase within one of these pathways.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cpd_AFPO Cpd-AFPO (Hypothesized Target) Cpd_AFPO->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 2: Hypothesized Inhibition of the MAPK Pathway by Cpd-AFPO.

Preclinical Evaluation Workflow

A systematic, multi-phase approach is essential to validate the therapeutic potential of Cpd-AFPO. The workflow is designed to first establish broad cytotoxic activity, then elucidate the mechanism of action, and finally, confirm efficacy in a relevant in vivo model.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and highly reproducible method for this purpose, as it measures cell protein content and is less susceptible to metabolic interference than tetrazolium-based assays.[9]

4.1.1 Experimental Protocol: SRB Cytotoxicity Assay

  • Causality: This protocol relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of living cells. Fixation with trichloroacetic acid (TCA) simultaneously fixes cells to the plate and precipitates proteins, ensuring accurate measurement.

  • Cell Plating: Seed cancer cells (e.g., HCT116 colorectal, MCF-7 breast, A549 lung) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of Cpd-AFPO (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step terminates the assay and fixes the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA and unbound components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.

4.1.2 Data Presentation: In Vitro Cytotoxicity

Cell LineCancer TypeCpd-AFPO IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HCT116Colorectal[Experimental Value][Experimental Value]
MCF-7Breast[Experimental Value][Experimental Value]
A549Lung[Experimental Value][Experimental Value]
DU145Prostate[Experimental Value][Experimental Value]
U-87 MGGlioblastoma[Experimental Value][Experimental Value]
Table 1: Template for Summarizing IC₅₀ Values of Cpd-AFPO.
Phase 2: Target Validation and Mechanistic Assays

If Cpd-AFPO demonstrates potent cytotoxicity (IC₅₀ < 10 µM), the next step is to investigate its hypothesized mechanism.

4.2.1 Experimental Protocol: Western Blot for Pathway Modulation

  • Causality: This protocol assesses changes in the phosphorylation state of key signaling proteins. A decrease in the phosphorylated form of a protein (e.g., p-ERK) relative to its total form (Total ERK) upon drug treatment indicates that the pathway upstream of that protein has been inhibited.

  • Cell Treatment: Culture a responsive cell line (e.g., HCT116) to 70-80% confluency. Treat cells with Cpd-AFPO at 1x and 5x its IC₅₀ for a defined period (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-Total-ERK, anti-p-AKT, anti-Total-AKT, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phase 3: In Vivo Efficacy Assessment

The definitive preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft model in immunodeficient mice is the industry standard for this evaluation.[10][11][12]

4.3.1 Experimental Protocol: Human Tumor Xenograft Model

  • Causality: This model validates if the in vitro cytotoxicity translates to in vivo antitumor efficacy.[13][14] By implanting human cancer cells into immunodeficient mice, we can assess the drug's effect on a human tumor within a complex biological system, providing insights into its bioavailability and therapeutic index.

  • Cell Preparation: Harvest a responsive cancer cell line (e.g., HCT116) during its exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 million cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

    • Group 2: Cpd-AFPO (e.g., 25 mg/kg, daily oral gavage)

    • Group 3: Cpd-AFPO (e.g., 50 mg/kg, daily oral gavage)

    • Group 4: Positive Control (e.g., relevant standard-of-care drug)

  • Dosing and Monitoring: Administer the treatments for 21-28 days. Measure tumor volume and mouse body weight three times per week. Monitor for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

4.3.2 Data Presentation: In Vivo Efficacy

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control-[Value]-[Value]
Cpd-AFPO25 mg/kg, PO, QD[Value][Value][Value]
Cpd-AFPO50 mg/kg, PO, QD[Value][Value][Value]
Positive Control[Dose & Schedule][Value][Value][Value]
Table 2: Template for Summarizing In Vivo Xenograft Study Results.

Conclusion and Future Directions

This technical guide provides a structured, hypothesis-driven framework for the initial preclinical evaluation of 4-Amino-5-fluoropyridin-2(1H)-one. By following the proposed workflow—from synthesis and in vitro screening to in vivo efficacy studies—researchers can systematically and rigorously assess its potential as a novel antitumor agent. Positive results, particularly potent in vivo efficacy with an acceptable safety profile, would provide a strong rationale for advancing the compound into formal IND-enabling studies, including medicinal chemistry optimization, ADME/Tox profiling, and further mechanistic elucidation. This logical progression ensures that resources are directed toward a candidate with a scientifically validated foundation for potential clinical success.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

  • Banerji, A., et al. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Graves, E. E., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Kosobokov, M. D., et al. (2014). Synthesis of fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones. Russian Chemical Bulletin. [Link]

  • PubChem. 4-Amino-5-fluoropyridin-2(1H)-one. [Link]

  • Graves, E. E., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]

  • ProBio CDMO. In vivo Efficacy Evaluation. [Link]

  • Lategahn, J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Pharmacology Discovery Services. In Vivo Oncology. [Link]

  • Zhao, Y., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy. [Link]

  • Mir, H., et al. (2022). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers. [Link]

  • G-Get, G. C. R. I. S. (2019). Cell Proliferation and Cytotoxicity Assays. GCRIS. [Link]

  • KEGG. Pathways in cancer - Homo sapiens (human). [Link]

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Exploratory

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyridines in Medicinal Chemistry

Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into this privileged heterocycle ha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into this privileged heterocycle has emerged as a powerful tactic for optimizing molecular properties and enhancing therapeutic potential.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of fluorinated pyridines in modern drug discovery. We will explore the profound impact of fluorination on physicochemical and pharmacokinetic properties, delve into key synthetic methodologies, and examine case studies of successful fluorinated pyridine-containing drugs. This guide aims to equip scientists with the foundational knowledge and practical insights necessary to effectively leverage fluorinated pyridines in their own drug design and development endeavors.

The Fluorine Advantage: Modulating Molecular Properties for Enhanced Drug Performance

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to the pyridine ring that can be strategically exploited in drug design.[1][4] These alterations are not merely incremental but can fundamentally transform a molecule's behavior, leading to improved efficacy, safety, and pharmacokinetic profiles.[3][5]

Impact on Physicochemical Properties

The introduction of fluorine can significantly influence a molecule's electronic distribution, lipophilicity, and basicity (pKa), all of which are critical determinants of a drug's behavior in a biological system.[1][6]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring, thereby reducing the basicity of the nitrogen atom. This modulation of pKa can be crucial for optimizing a drug's solubility, cell permeability, and target engagement. For instance, fluorination adjacent to the sulfur atom in 2-thiofluoroalkyl pyridines has a stronger effect on increasing the acidity of the conjugate acid compared to terminal substitution.[6]

  • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity by masking the polarity of a C-H bond, the introduction of multiple fluorine atoms or positioning them near polar functional groups can increase the overall polarity of the molecule.[6][7] This nuanced control over lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[8][9] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[8] This "metabolic blocking" can shield the molecule from oxidation, leading to a longer half-life and an improved pharmacokinetic profile.[5][8]

The following table summarizes the general effects of fluorine substitution on the key physicochemical properties of pyridines:

PropertyEffect of FluorinationRationale
pKa DecreaseStrong inductive electron withdrawal by fluorine reduces the electron density on the nitrogen atom.[6]
Lipophilicity (LogP/LogD) Context-dependent increase or decreaseFluorine can increase the hydrophobic surface area but also enhance molecular polarity, especially when near other polar atoms.[6]
Metabolic Stability IncreaseThe high bond energy of the C-F bond makes it resistant to oxidative metabolism by CYP enzymes.[8]
Influence on Pharmacokinetic and Pharmacodynamic Properties

The changes in physicochemical properties directly translate to improvements in a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.

  • Enhanced Bioavailability: By improving metabolic stability and modulating lipophilicity for optimal membrane permeability, fluorination can lead to increased oral bioavailability.[3]

  • Increased Receptor Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[1][4]

  • Improved Resistance to Enzymatic Degradation: As mentioned earlier, the strength of the C-F bond provides resistance to metabolic degradation, prolonging the drug's presence in the body.[3][8]

Synthetic Strategies for Accessing Fluorinated Pyridines

The growing importance of fluorinated pyridines has spurred the development of a diverse array of synthetic methodologies. The choice of strategy often depends on the desired substitution pattern, the complexity of the substrate, and the stage of the drug discovery process.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on activated halopyridines is a widely used and reliable method for introducing fluorine.[10] Fluoropyridines are particularly reactive in SNAr reactions, often proceeding under milder conditions than their chloro- or bromo- counterparts.[10][11] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[10][12]

Experimental Protocol: General Procedure for SNAr on a Fluoropyridine

  • Reactants: To a solution of the fluoropyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) if required.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrates. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Direct C-H Fluorination

Direct C-H fluorination has emerged as a powerful strategy for the late-stage introduction of fluorine into complex molecules, avoiding the need for pre-functionalized starting materials.[13][14][15] This approach offers increased step-economy and allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.

One notable method utilizes silver(II) fluoride (AgF2) for the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom.[13][15] These reactions are typically fast, occurring at ambient temperature.[13]

Experimental Protocol: Site-Selective C-H Fluorination using AgF2

  • Reactants: To a solution of the pyridine substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added AgF2 (1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-24 hours. The progress of the reaction is monitored by 19F NMR or LC-MS.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove insoluble silver salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated pyridine.

Other Synthetic Methods

Other important methods for synthesizing fluorinated pyridines include:

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of diazonium tetrafluoroborate salts, although it can be limited by harsh conditions.[16]

  • Rhodium-Catalyzed C-H Functionalization: This approach allows for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[17]

  • Dearomatization-Fluorination-Rearomatization: A strategy for the meta-C-H fluorination of pyridines involves temporary dearomatization, followed by electrophilic fluorination and subsequent rearomatization.[18]

The following diagram illustrates the primary synthetic routes to fluorinated pyridines:

G cluster_0 Synthetic Strategies for Fluorinated Pyridines Start Pyridine Precursors SNAr Nucleophilic Aromatic Substitution (SNAr) (Halopyridines) Start->SNAr Halogenation CHF Direct C-H Fluorination Start->CHF Direct Fluorinating Agents Other Other Methods (Balz-Schiemann, etc.) Start->Other Diazotization, etc. Product Fluorinated Pyridine SNAr->Product Nucleophilic Fluoride Source CHF->Product e.g., AgF2 Other->Product

Caption: Key synthetic pathways to fluorinated pyridines.

Fluorinated Pyridines in Approved Drugs: Case Studies

The successful application of fluorinated pyridines is evident in numerous FDA-approved drugs across various therapeutic areas.[16][19][20]

Vericiguat (Verquvo)
  • Indication: Cardiovascular disease.[19]

  • Role of Fluorinated Pyridine: Vericiguat, a soluble guanylate cyclase (sGC) stimulator, features a fluorine atom on its pyrazolopyridine core. This fluorine atom enhances metabolic stability and leads to lower clearance, contributing to its favorable pharmacokinetic profile.[19]

Lemborexant (Dayvigo)
  • Indication: Insomnia.[19]

  • Role of Fluorinated Pyridine: Lemborexant, a dual orexin receptor antagonist, contains a fluorine atom on the pyridine ring. This substitution was found to be crucial for achieving high in vitro binding affinity and a good overall pharmacological profile.[19]

Alpelisib (Piqray)
  • Indication: Advanced or metastatic breast cancer.[19]

  • Role of Fluorinated Pyridine: Alpelisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor, incorporates a trifluoromethyl group on the pyridine ring. This fluorinated moiety contributes to higher metabolic stability and excellent oral bioavailability.[19]

The following diagram illustrates the general workflow from a lead compound to a fluorinated drug candidate:

G cluster_1 Drug Discovery Workflow with Fluorinated Pyridines Lead Lead Compound (Pyridine-containing) SAR Structure-Activity Relationship (SAR) - Identify metabolic liabilities - Optimize potency & selectivity Lead->SAR Fluorination Strategic Fluorination (e.g., C-H fluorination, SNAr) SAR->Fluorination Candidate Fluorinated Drug Candidate - Improved PK/PD profile Fluorination->Candidate

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthetic Intermediate: 4-Amino-5-fluoropyridin-2(1H)-one

Introduction: The Strategic Value of 4-Amino-5-fluoropyridin-2(1H)-one in Modern Drug Discovery 4-Amino-5-fluoropyridin-2(1H)-one is a highly functionalized heterocyclic building block of significant interest to the phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-5-fluoropyridin-2(1H)-one in Modern Drug Discovery

4-Amino-5-fluoropyridin-2(1H)-one is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the interplay of the electron-donating amino group, the electron-withdrawing fluorine atom, and the pyridone core, make it a versatile intermediate for the synthesis of complex molecular architectures. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the amino and pyridone functionalities offer multiple points for diversification.[1][2]

This guide provides a comprehensive overview of the synthetic utility of 4-Amino-5-fluoropyridin-2(1H)-one, detailing its reactivity and providing experimentally grounded protocols for its key transformations. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling.

PropertyValueSource
Molecular Formula C₅H₅FN₂O[3]
Molecular Weight 128.10 g/mol [3]
CAS Number 105252-98-0[3]
Appearance Off-white to light yellow powderInferred from supplier data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred from related structures

Safety and Handling:

4-Amino-5-fluoropyridin-2(1H)-one should be handled by trained personnel in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[4][5]

Core Reactivity and Synthetic Applications

The reactivity of 4-Amino-5-fluoropyridin-2(1H)-one is governed by its three key functional groups: the nucleophilic amino group, the pyridone ring capable of N- and O-alkylation/acylation, and the carbon-fluorine bond which can influence the reactivity of the aromatic ring. The pyridone moiety exists in tautomeric equilibrium with its 2-hydroxypyridine form, which can influence its reactivity profile.

Caption: Tautomeric equilibrium of the pyridone ring.

The primary synthetic transformations involving this intermediate include:

  • N-Alkylation and N-Acylation: The pyridone nitrogen and the exocyclic amino group can be selectively functionalized.

  • O-Alkylation and O-Acylation: The tautomeric hydroxyl group can undergo alkylation and acylation under specific conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can be further substituted via reactions like Suzuki and Buchwald-Hartwig amination, typically after conversion of a C-H bond to a C-Halogen bond.

These reactions open avenues for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Detailed Application Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Regioselective N-Alkylation of the Pyridone Ring

N-alkylation of pyridones is a fundamental transformation for introducing diversity. The regioselectivity between N- and O-alkylation can often be controlled by the choice of base and solvent. Generally, polar aprotic solvents and a carbonate base favor N-alkylation.[6]

N_Alkylation_Workflow start Dissolve 4-Amino-5-fluoropyridin-2(1H)-one and base in anhydrous DMF reagent Add alkyl halide (e.g., R-Br, R-I) dropwise at room temperature start->reagent 1.0 eq. substrate 1.5 eq. K₂CO₃ reaction Stir at elevated temperature (e.g., 60-80 °C) under N₂ reagent->reaction 1.2 eq. alkyl halide workup Quench with water and extract with ethyl acetate reaction->workup Monitor by TLC purify Purify by column chromatography workup->purify product Characterize N-alkylated product purify->product

Caption: General workflow for N-alkylation.

Step-by-Step Methodology:

  • To a solution of 4-Amino-5-fluoropyridin-2(1H)-one (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 1.5 eq.).

  • The alkyl halide (R-X, where X = Br or I, 1.2 eq.) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 60-80 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality and Experimental Choices:

  • Base and Solvent: The use of a relatively weak base like K₂CO₃ in a polar aprotic solvent like DMF favors N-alkylation over O-alkylation by promoting the pyridonate form.[6]

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

Protocol 2: Acylation of the Exocyclic Amino Group

Acylation of the 4-amino group is a common strategy to introduce amide functionalities, which can act as important hydrogen bond donors or acceptors in biological targets.

Step-by-Step Methodology:

  • 4-Amino-5-fluoropyridin-2(1H)-one (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • A base, such as triethylamine (TEA, 1.5 eq.) or pyridine (used as solvent), is added.

  • The acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles suitable for this transformation.

  • Base: The base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[2]

  • Low Temperature: The initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

To perform Suzuki cross-coupling reactions, the pyridone ring first needs to be functionalized with a halide, typically bromine or iodine. This can be achieved through electrophilic halogenation. Once the halo-pyridone is obtained, it can be coupled with a variety of boronic acids or esters.[7][8]

Suzuki_Coupling_Pathway cluster_0 Halogenation cluster_1 Suzuki Coupling start 4-Amino-5-fluoropyridin-2(1H)-one halogenation Electrophilic Halogenation (e.g., NBS, NIS) start->halogenation intermediate Halogenated Pyridone halogenation->intermediate coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Aryl/Vinyl Boronic Acid intermediate->coupling product Coupled Product coupling->product

Caption: Two-step sequence for Suzuki coupling.

General Protocol for Suzuki Coupling:

  • To a degassed mixture of the halogenated 4-Amino-5-fluoropyridin-2(1H)-one derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Causality and Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these types of transformations.[8]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[7]

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination requires a halogenated pyridone precursor. This reaction is a powerful tool for forming C-N bonds.[3][4][9]

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halogenated 4-Amino-5-fluoropyridin-2(1H)-one derivative (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.4-2.0 eq.).

  • A degassed solvent, such as toluene or dioxane, is added.

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed.

  • The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Causality and Experimental Choices:

  • Catalyst System: The combination of a palladium source and a phosphine ligand is critical for the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[4]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the reductive elimination step.

  • Inert Conditions: The palladium(0) active species is sensitive to oxygen, necessitating the use of an inert atmosphere.

Conclusion

4-Amino-5-fluoropyridin-2(1H)-one is a strategically important building block with a rich and versatile reactivity profile. The protocols outlined in this guide provide a solid foundation for its application in the synthesis of novel and complex molecules. By understanding the underlying principles of its reactivity and carefully selecting reaction conditions, researchers can effectively utilize this intermediate to accelerate their drug discovery and development programs.

References

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13914612, 4-Amino-5-fluoropyridin-2(1H)-one. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (n.d.). Aryl/Vinyl Amides: Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. [Link]

  • Kosobokov, M. D., Struchkova, M. I., & Dilman, A. D. (2014). Synthesis of fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones. Russian Chemical Bulletin, 63(3), 549–551. [Link]

  • Movassaghi, M., Ahmad, O. K., Medley, J. W., & Coste, A. (2011). Aryl/Vinyl Amides: Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 88, 10. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Frontiers in Chemistry. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for US-11154513-B2. [Link]

  • Eeda, K. R., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Journal of Heterocyclic Chemistry, 55(9), 2136-2143. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kormos, C. M., & Leadbeater, N. E. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Halides Using a Low-Cost, Readily Available, and Highly Active Palladium Catalyst. Organic Process Research & Development, 10(4), 749–752.
  • Google Patents. (n.d.). WO2013134298A1 - (1,6-naphthyridin-3-yl)
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one.
  • Göker, H., & Doğan, Ç. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-22. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2009). Acetylation of 5-amino-1H-[4][10][11]triazole revisited. [Link]

  • Molecules. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • Molecules. (2021). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. [Link]

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Application

Application Note &amp; Experimental Protocol: N-Glycosylation of 4-Amino-5-fluoropyridin-2(1H)-one

Abstract This document provides a comprehensive guide for the N-glycosylation of 4-Amino-5-fluoropyridin-2(1H)-one, a heterocyclic base of significant interest in medicinal chemistry due to its structural similarity to a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-glycosylation of 4-Amino-5-fluoropyridin-2(1H)-one, a heterocyclic base of significant interest in medicinal chemistry due to its structural similarity to antiviral agents like Favipiravir.[1][2] We present a detailed experimental protocol based on the robust and widely adopted Vorbrüggen glycosylation methodology. This guide is designed for researchers in drug development and synthetic chemistry, offering in-depth mechanistic insights, a step-by-step procedure, and troubleshooting advice to ensure reproducible and high-yield synthesis of the target nucleoside analog.

Introduction and Scientific Rationale

The conjugation of sugar moieties to heterocyclic bases is a cornerstone of drug discovery, fundamentally altering the solubility, metabolic stability, and target-binding properties of parent molecules. Glycosylated heterocycles are central to the function of DNA and RNA and are prevalent in numerous approved drugs, particularly antiviral and anticancer agents.[3] 4-Amino-5-fluoropyridin-2(1H)-one is a valuable scaffold, and its glycosylation can lead to novel nucleoside analogs with potentially enhanced biological activity. Favipiravir, for instance, requires intracellular phosphoribosylation to its active triphosphate form to inhibit viral RNA-dependent RNA polymerase (RdRp).[1][4][5] Synthesizing the pre-glycosylated form can be a strategic approach to bypass this initial metabolic activation step, potentially leading to more potent drug candidates.

This protocol employs the Vorbrüggen glycosylation, a reliable method for forming N-glycosidic bonds.[4] The key principle involves the activation of the heterocyclic base via silylation, followed by a Lewis acid-catalyzed coupling with a protected glycosyl donor.[6] This approach is favored for its high efficiency, stereoselectivity, and broad substrate scope.

Mechanistic Insight: The Vorbrüggen Glycosylation

The success of this protocol hinges on a clear understanding of the underlying reaction mechanism. The process can be broken down into three critical stages:

  • Activation of the Nucleobase: The pyridinone starting material is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA). This step serves two purposes: it converts the N-H proton of the pyridinone ring into a more reactive N-SiMe₃ group and increases the solubility of the nucleobase in anhydrous organic solvents.[4]

  • Formation of the Oxocarbenium Ion: A strong Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), reacts with the per-acylated sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure and generating a highly electrophilic, resonance-stabilized oxocarbenium ion intermediate. The participating group at the C2 position of the sugar (the benzoyl group) helps to control the stereochemistry of the incoming nucleophile, typically leading to the formation of the β-anomer.

  • Nucleophilic Attack: The silylated pyridinone acts as a soft nucleophile, attacking the anomeric carbon of the oxocarbenium ion. This step forms the desired C-N glycosidic bond. The reaction is driven to completion by the formation of a stable silyl-triflate byproduct.

The overall workflow is designed to proceed in a one-pot fashion, minimizing intermediate workup steps and maximizing efficiency.

Vorbruggen_Mechanism Nucleobase Pyridinone (Heterocycle) SilylatedBase Silylated Pyrrolopyrimidine Nucleobase->SilylatedBase Silylation SilylatingAgent BSA SilylatingAgent->SilylatedBase SugarDonor Protected Sugar Donor Oxocarbenium Oxocarbenium Ion SugarDonor->Oxocarbenium Activation LewisAcid TMSOTf LewisAcid->Oxocarbenium Product Protected Nucleoside SilylatedBase->Product Coupling Oxocarbenium->Product

Caption: Mechanism of the Vorbrüggen glycosylation reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 4-Amino-5-fluoro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyridin-2(1H)-one.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
4-Amino-5-fluoropyridin-2(1H)-one≥98%CommercialDry thoroughly before use.
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose≥98%CommercialThe glycosyl donor.
N,O-Bis(trimethylsilyl)acetamide (BSA)Synthesis GradeCommercialUse a fresh, sealed bottle.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)≥99%CommercialHighly moisture-sensitive; handle under inert gas.
Dichloromethane (DCM), AnhydrousDriSolv™ or similarCommercialUse from a freshly opened bottle or solvent system.
Acetonitrile (ACN), AnhydrousDriSolv™ or similarCommercialUse from a freshly opened bottle or solvent system.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house prepFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying the organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercialFor chromatography mobile phase.
Methanolic Ammonia (7N)Synthesis GradeCommercialFor deprotection.
Step-by-Step Glycosylation Procedure

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Steps Start Dry Glassware & Reagents Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Silylation 1. Silylation: Add Pyridinone & BSA Heat to 60°C Inert->Silylation Coupling 2. Coupling: Add Sugar Donor Cool to 0°C Add TMSOTf dropwise Silylation->Coupling Stir 3. Reaction Progression: Warm to RT Stir for 4-16h (TLC) Coupling->Stir Quench 4. Quench Reaction (Sat. NaHCO₃) Stir->Quench Extract 5. Extraction (DCM) Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Silica Gel Chromatography Dry->Purify Deprotect 8. Deprotection (Methanolic Ammonia) Purify->Deprotect FinalPurify 9. Final Purification & Characterization Deprotect->FinalPurify

Caption: Experimental workflow for the synthesis and purification.

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-Amino-5-fluoropyridin-2(1H)-one (1.0 eq).

  • Silylation: Add anhydrous acetonitrile (approx. 10 mL per mmol of pyridinone). Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) via syringe. Heat the mixture to 60 °C and stir until the solution becomes clear (approx. 30-60 minutes), indicating complete silylation.

  • Coupling Reaction Setup: Cool the clear solution to room temperature. Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) to the flask. Cool the reaction mixture to 0 °C using an ice bath.

  • Lewis Acid Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 eq) dropwise via syringe over 5 minutes. A slight color change may be observed.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected nucleoside.

  • Purification (Protected Nucleoside): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure protected product.

  • Deprotection: Dissolve the purified protected nucleoside in 7N methanolic ammonia in a sealed pressure vessel. Stir at room temperature for 16-24 hours.

  • Final Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash chromatography (silica gel, DCM/Methanol gradient) or reverse-phase HPLC to yield the final deprotected nucleoside, 4-Amino-5-fluoro-1-(β-D-ribofuranosyl)pyridin-2(1H)-one.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure, the formation of the glycosidic bond (notably the chemical shift of the anomeric proton, H-1'), and the β-stereochemistry (typically indicated by a small J-coupling constant for H-1').

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive reagents (moisture contamination), insufficient Lewis acid.Ensure all reagents and solvents are strictly anhydrous. Use freshly opened TMSOTf. Increase TMSOTf loading slightly (to 1.5 eq).
Formation of Anomers Reaction temperature too high during TMSOTf addition; insufficient anchimeric assistance.Maintain 0 °C or lower during Lewis acid addition. Ensure a participating protecting group (e.g., benzoyl, acetyl) is present at the C2 position of the sugar.[7]
Complex Product Mixture Incomplete silylation leading to side reactions; reaction temperature too high.Ensure the silylation step results in a clear solution before proceeding. Maintain controlled temperature throughout the reaction.
Difficult Purification Co-elution of product with byproducts.Adjust the chromatography solvent system. Consider using a different stationary phase (e.g., C18 reverse-phase) for the final purification step.[8]

Conclusion

This application note provides a robust and scientifically grounded protocol for the glycosylation of 4-Amino-5-fluoropyridin-2(1H)-one. By leveraging the Vorbrüggen glycosylation, researchers can reliably synthesize novel nucleoside analogs for evaluation in drug discovery programs. The detailed mechanistic insights and step-by-step instructions are intended to empower scientists to achieve consistent and high-quality results.

References

  • Nucleobase protection of deoxyribo- and ribonucleosides.PubMed.
  • CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis.Deep Blue Repositories.
  • Protected-Nucleosides.BOC Sciences.
  • Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis.PMC - NIH.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.PMC.
  • Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides.Journal of the American Chemical Society.
  • Green synthesis of structural analogs of favipiravir.PMC - PubMed Central - NIH.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods (PDF).ResearchGate.
  • Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases.Green Chemistry (RSC Publishing). DOI:10.1039/D0GC02665D.
  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions.PMC - NIH.
  • N-glycosylated molecules act as a co-precipitant in RNA purification.bioRxiv.
  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight.PubMed Central.
  • Palladium-Catalyzed O- and N-Glycosylation with Glycosyl Chlorides (PDF).ResearchGate.

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Method

Application Note: The Strategic Use of 4-Amino-5-fluoropyridin-2(1H)-one as a Core Scaffold in Modern Kinase Inhibitor Synthesis

Introduction: The Privileged Nature of the 4-Amino-5-fluoropyridin-2(1H)-one Scaffold In the landscape of modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors, certain molecular fra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 4-Amino-5-fluoropyridin-2(1H)-one Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the highly conserved ATP binding site. The 4-Amino-5-fluoropyridin-2(1H)-one core is a prime example of such a scaffold, engineered to maximize potency and selectivity through a combination of well-placed functional groups. Its utility stems from its capacity to act as an effective hinge-binder , a critical component of most Type I kinase inhibitors.[1][2]

The kinase hinge region connects the N- and C-terminal lobes of the catalytic domain and provides a crucial anchoring point for inhibitors through specific hydrogen bond interactions.[3] The 4-Amino-5-fluoropyridin-2(1H)-one scaffold is pre-organized to form these vital connections:

  • The 4-Amino Group: Acts as a primary hydrogen bond donor, mimicking the N6-amino group of adenine and forming a strong interaction with the backbone carbonyl of a hinge residue.

  • The Pyridinone N1-H: Serves as a secondary hydrogen bond donor to a backbone carbonyl further along the hinge.

  • The C2-Carbonyl: Functions as a hydrogen bond acceptor, often engaging with the backbone N-H of another hinge residue.

This trifecta of interactions can create a robust, bidentate, or even tridentate binding motif, leading to high-affinity inhibition.[1] Furthermore, the strategic incorporation of a fluorine atom at the C5 position provides several physicochemical advantages. Fluorine's high electronegativity can lower the pKa of the neighboring 4-amino group, modulating its hydrogen bonding strength and overall compound properties.[4] It can also enhance metabolic stability by blocking potential sites of oxidative metabolism and improve membrane permeability, contributing to better oral bioavailability.[5] This combination of a potent hinge-binding motif with the favorable properties imparted by fluorine makes 4-Amino-5-fluoropyridin-2(1H)-one a highly valuable and versatile building block in the drug discovery pipeline.[5][6]

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of substituted pyridinones can be achieved through various cyclocondensation strategies. While numerous specific routes exist, the following protocol represents a plausible and efficient method for accessing the 4-Amino-5-fluoropyridin-2(1H)-one core, adapted from established methodologies for constructing similar fluorinated heterocycles.[7] The strategy relies on the condensation of a fluorinated three-carbon building block with an appropriate nitrogen-containing component.

Workflow for Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one

Caption: Representative synthetic workflow for the core scaffold.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 4-Amino-5-fluoropyridin-2(1H)-one via a multi-step condensation and rearrangement pathway.

Materials:

  • Ethyl 2-cyano-2-fluoroacetate

  • Acetonitrile

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Hydrochloric acid (HCl), concentrated and 1N

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Step 1: Formation of a Fluorinated Enolate Precursor.

    • Causality: This initial step creates a reactive, fluorinated C3 building block necessary for the subsequent cyclization. The choice of a strong base like sodium ethoxide in ethanol is crucial for deprotonation to form the reactive enolate.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (100 mL).

    • Add sodium metal (2.3 g, 0.1 mol) portion-wise under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

    • Cool the solution to 0 °C and add ethyl 2-cyano-2-fluoroacetate (14.5 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at room temperature for 2 hours. This solution containing the key intermediate is used directly in the next step.

  • Step 2: Cyclocondensation.

    • Causality: This is the key ring-forming step. An appropriate C-N-C building block (generated in situ from formamide or similar reagent) is reacted with the fluorinated precursor. The reaction is typically driven by heat.

    • To the solution from Step 1, add formamide (10 mL) and heat the mixture to reflux (approx. 78 °C) for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

    • Upon completion, cool the reaction mixture to room temperature.

  • Step 3: Work-up and Isolation.

    • Causality: This sequence is designed to neutralize the reaction mixture, remove water-soluble impurities, and isolate the crude product.

    • Slowly pour the reaction mixture into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH ~2 with concentrated HCl. A precipitate should form.

    • Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

    • Dry the crude solid under vacuum at 50 °C for 24 hours.

  • Step 4: Purification.

    • Causality: Column chromatography is a standard method for purifying organic compounds. The choice of a dichloromethane/methanol solvent system provides a polarity gradient suitable for eluting the polar pyridinone product from the silica gel, separating it from less polar byproducts and starting materials.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 0% to 10% methanol in dichloromethane.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure.

    • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Amino-5-fluoropyridin-2(1H)-one.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Kinase Inhibitor Synthesis: A Case Study

The true value of 4-Amino-5-fluoropyridin-2(1H)-one is realized when it is incorporated into a larger molecule. A common strategy in kinase inhibitor design is to couple the hinge-binding scaffold to a second fragment that occupies the more variable "solvent-front" region of the ATP pocket. This is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. For this to occur, the pyridinone core must first be halogenated, typically at the C6 position.

Workflow for Inhibitor Synthesis

Caption: General workflow for synthesizing a kinase inhibitor.

Detailed Experimental Protocol (Representative)

Objective: To synthesize a 6-aryl-4-amino-5-fluoropyridin-2(1H)-one based kinase inhibitor via Suzuki cross-coupling.

Materials:

  • 6-Bromo-4-amino-5-fluoropyridin-2(1H)-one (prepared from the core scaffold)

  • (4-Methoxyphenyl)boronic acid (representative solvent-front fragment)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Step 1: Preparation of the Coupling Mixture.

    • Causality: This procedure assembles the catalyst, base, and reactants under an inert atmosphere. Palladium catalysts are sensitive to oxygen, so degassing and using a nitrogen or argon atmosphere is critical for catalytic activity and to prevent catalyst degradation.

    • To a microwave vial or Schlenk tube, add 6-Bromo-4-amino-5-fluoropyridin-2(1H)-one (208 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (167 mg, 1.1 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (26 mg, 0.1 mmol).

    • Evacuate and backfill the vessel with nitrogen three times.

  • Step 2: Suzuki Coupling Reaction.

    • Causality: The Suzuki coupling is a robust and versatile C-C bond-forming reaction. The palladium catalyst facilitates the reaction between the brominated pyridinone and the boronic acid. The aqueous base is required for the transmetalation step of the catalytic cycle. Heating, often with microwave irradiation, is used to accelerate the reaction.

    • Add 1,4-dioxane (5 mL) and 2M aqueous Na₂CO₃ (2 mL) to the vessel.

    • Seal the vessel and heat the reaction mixture to 100 °C for 4 hours (or using a microwave reactor at 120 °C for 30 minutes).

    • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Step 3: Work-up and Purification.

    • Causality: The work-up removes the catalyst, inorganic salts, and other aqueous-soluble materials. Extraction with an organic solvent (EtOAc) transfers the desired product from the aqueous phase. Final purification by chromatography ensures high purity of the final inhibitor.

    • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with EtOAc (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final kinase inhibitor.

Mechanism of Action and Structure-Activity Relationship (SAR)

The synthesized inhibitor is designed to bind to the ATP pocket of a target kinase. The 4-amino-pyridinone core serves as the anchor, forming hydrogen bonds with the hinge region, while the newly introduced aryl group extends into the solvent-exposed region, where it can be modified to enhance potency and selectivity.

Conceptual Kinase Hinge Interaction

cluster_0 Kinase Hinge Backbone Hinge_NH Hinge N-H (e.g., Leu83) Hinge_CO Hinge C=O (e.g., Met81) Inhibitor p1 p1->Hinge_CO H-Bond (Donor) p2 p2->Hinge_NH H-Bond (Acceptor) p3 p4 p5 p6

Caption: Conceptual diagram of the scaffold binding to the kinase hinge.

Structure-Activity Relationship (SAR) Data

The following table presents representative SAR data for a hypothetical series of inhibitors based on the 4-amino-5-fluoropyridin-2(1H)-one scaffold, illustrating how modifications to the solvent-front fragment (R) can impact kinase inhibitory activity. This data is modeled after typical findings in kinase inhibitor discovery programs.[8][9]

Compound ID R Group (at C6) Target Kinase IC₅₀ (nM) Rationale / Insight
1a Phenyl150Baseline activity established with a simple phenyl group.
1b 4-Methoxy-phenyl45Addition of a para-methoxy group, a potential H-bond acceptor, improves potency.
1c 4-Fluoro-phenyl80A fluoro group can improve metabolic stability and offers a weak H-bond acceptor.
1d 3,4-Dichloro-phenyl220Bulky, electron-withdrawing groups may be sterically or electronically disfavored.
1e Pyridin-4-yl25A basic nitrogen can interact with solvent or form a key salt bridge, significantly boosting potency.
1f 4-(Morpholino)phenyl12A larger, solubilizing group can access additional pockets and improve physicochemical properties.

Conclusion and Future Perspectives

The 4-Amino-5-fluoropyridin-2(1H)-one scaffold represents a highly refined and strategic building block for the synthesis of novel kinase inhibitors. Its pre-organized geometry for hinge binding, combined with the beneficial electronic and metabolic properties imparted by the fluorine atom, provides a robust starting point for drug discovery campaigns. The protocols outlined herein demonstrate a viable path to both the core scaffold and its subsequent elaboration into potent inhibitors via modern cross-coupling techniques. By systematically exploring the structure-activity relationships of derivatives, researchers can rapidly optimize compounds for enhanced potency, selectivity, and pharmacokinetic profiles, making this scaffold a valuable tool in the ongoing effort to develop next-generation targeted therapies.

References

  • Ugolini, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3315-3333. [Link]

  • Pashikanti, S., et al. (2019). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 24(12), 2289. [Link]

  • Bittner, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]

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  • PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • El-Gazzar, A. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(5), 795-801. [Link]

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  • Barvian, M., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(21), 5090-5102. [Link]

  • Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry, 23(19), 6242-6250. [Link]

  • Hernández-Vázquez, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6667. [Link]

  • Ruiz-R逹ez, B., et al. (2021). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry, 12(8), 1332-1338. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-4188. [Link]

  • Hu, H., et al. (2021). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters, 12(5), 789-797. [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Zhang, C., et al. (2021). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry, 13(2), 165-187. [Link]

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 553-559. [Link]

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Application

Application Note: A Practical Guide to Cell-Based Assays Using 4-Amino-5-fluoropyridin-2(1H)-one Derivatives for Drug Discovery

Introduction The pyridinone ring is a "privileged structure" in medicinal chemistry, recognized for its ability to form multiple hydrogen bonds and interact with a wide range of biological targets.[1] The 4-Amino-5-fluor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinone ring is a "privileged structure" in medicinal chemistry, recognized for its ability to form multiple hydrogen bonds and interact with a wide range of biological targets.[1] The 4-Amino-5-fluoropyridin-2(1H)-one scaffold, a specific class of these derivatives, has garnered significant interest, particularly in oncology research. The strategic placement of the fluorine atom can enhance binding affinity and metabolic stability, making these compounds promising candidates for therapeutic development.[2][3] Published studies have highlighted the potential of similar pyridinone structures as potent inhibitors of protein kinases, such as c-Src and PIM-1, which are often dysregulated in cancer.[4][5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for evaluating the cellular activity of novel 4-Amino-5-fluoropyridin-2(1H)-one derivatives. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering a tiered strategy that progresses from broad cytotoxicity screening to detailed mechanistic and target engagement studies.

Section 1: Critical Pre-Assay Considerations: The Foundation of Reliable Data

Compound Handling and Preparation

Causality: The physicochemical properties of a compound directly impact its behavior in aqueous cell culture media. Pyridinone derivatives can exhibit variable solubility, and precipitation can lead to inaccurate concentration calculations and misleading results.[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the 4-Amino-5-fluoropyridin-2(1H)-one derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).[8][9] Ensure the compound is fully dissolved.

  • Working Dilutions: Prepare serial dilutions from the stock solution in a complete cell culture medium immediately before use. It is critical to ensure the final DMSO concentration in the assay wells does not exceed a non-toxic level, typically ≤0.5% (v/v), to avoid solvent-induced cytotoxicity.[8]

  • Solubility & Stability Check: Visually inspect the prepared dilutions under a microscope for any signs of precipitation. For long-term studies, it is advisable to assess the compound's stability in the culture medium over the experiment's duration, as compound degradation can reduce efficacy.[10][11]

Cell Line Selection and Culture

Causality: The choice of cell line is fundamental as it must be relevant to the compound's hypothesized mechanism of action. Furthermore, the health and growth phase of the cells can dramatically influence their response to a test compound.[12]

  • Cell Line Appropriateness: For kinase inhibitor screening, select cell lines known to overexpress the target kinase or exhibit pathway dependency. For general anticancer screening, a panel of cell lines from different tissue origins (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is recommended.[13]

  • Maintaining Healthy Cultures:

    • Use cells in the logarithmic growth phase for all experiments.[9]

    • Do not allow cells to become over-confluent, as this can alter their metabolism and viability.[12][14]

    • Handle cells gently and avoid over-trypsinization, which can damage cell surface proteins.[12][14]

    • Work with a consistent, low-passage number stock of cells to minimize phenotypic drift.[14]

  • Optimizing Seeding Density: The optimal cell number per well depends on the cell line's doubling time and the assay duration. A preliminary experiment should be conducted to determine a seeding density that ensures cells are in an exponential growth phase and are not over-confluent at the end of the assay.[12]

Section 2: Tier 1 Screening - Assessing General Cytotoxicity and Viability

The initial goal is to determine the concentration range at which the compound affects cell viability. Employing assays with different biological readouts provides a more robust initial assessment. A multi-tiered approach combining cellular assays with molecular analyses can improve screening processes.[15][16][17]

Workflow for Tier 1 Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Readout cluster_analysis Analysis prep_compound Prepare Compound Dilutions treat Add Compound to Cells prep_compound->treat prep_cells Seed Cells in 96-well Plate prep_cells->treat incubate Incubate (24, 48, 72h) treat->incubate assay_mtt Endpoint 1: MTT Assay (Metabolic Activity) incubate->assay_mtt Parallel Plate assay_ldh Endpoint 2: LDH Assay (Membrane Integrity) incubate->assay_ldh Parallel Plate analysis Calculate % Viability Determine IC50 Value assay_mtt->analysis assay_ldh->analysis

Caption: Tier 1 workflow for cytotoxicity and viability screening.

Protocol 2.1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living cells.[18] The amount of formazan produced is proportional to the number of metabolically active cells.[19]

Materials:

  • Cells seeded in a 96-well plate

  • Test compound serial dilutions

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

Step-by-Step Procedure:

  • Cell Seeding: Seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate.[9] Incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the 4-Amino-5-fluoropyridin-2(1H)-one derivative. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.[18]

  • Incubation: Incubate the plate for various exposure times (e.g., 24, 48, and 72 hours) at 37°C with 5% CO₂.[18]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[8][13][18]

    • Scientist's Note: The incubation time with MTT is critical and cell-line dependent. Insufficient incubation leads to a weak signal, while excessive incubation can cause cytotoxicity from the reagent itself.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8][9] Mix gently on an orbital shaker for 15 minutes.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

Protocol 2.2: Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis.[8]

Materials:

  • Cells treated in a 96-well plate (can be a parallel plate to the MTT assay)

  • Commercially available LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in kit for maximum LDH release control)

  • Stop solution (provided in kit)

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to include additional control wells:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (untreated cells treated with lysis buffer 45 minutes before the end of the experiment)[20]

    • Medium background (no cells)[20]

  • Supernatant Transfer: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's protocol (typically 50 µL).

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[20][21]

  • Stop Reaction & Read: Add the stop solution and measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).

Data Analysis and Presentation

For both assays, data should be expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key metric of potency.[8][9]

Calculation: % Viability = (Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell LineAssay TypeIC50 (µM) - Hypothetical Data
MCF-7MTT (48h)8.5 ± 0.7
MCF-7LDH (48h)12.1 ± 1.1
HeLaMTT (48h)15.2 ± 1.5
HeLaLDH (48h)21.9 ± 2.3

Section 3: Tier 2 Screening - Elucidating the Mechanism of Cell Death

Once a compound demonstrates cytotoxic activity, the next critical step is to determine the mechanism of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis is fundamental for understanding the compound's mode of action.[17] Many effective anticancer agents work by inducing apoptosis.

Apoptosis Signaling Pathway Overview

G cluster_stimulus cluster_early Early Events cluster_mid Mid Events cluster_late Late Events stimulus Compound X (e.g., 4-Amino-5-fluoropyridin-2(1H)-one) ps_translocation PS Translocation (Outer Membrane) stimulus->ps_translocation mito_potential Loss of Mitochondrial Membrane Potential stimulus->mito_potential assay_annexin Detected by: Annexin V Assay ps_translocation->assay_annexin caspase_cascade Caspase Cascade Activation ps_translocation->caspase_cascade mito_potential->caspase_cascade caspase_37 Executioner Caspases (Caspase-3, -7) caspase_cascade->caspase_37 assay_caspase Detected by: Caspase-Glo® 3/7 Assay caspase_37->assay_caspase dna_frag DNA Fragmentation caspase_37->dna_frag membrane_loss Loss of Membrane Integrity caspase_37->membrane_loss

Caption: Key events in the apoptotic cascade and their detection methods.

Protocol 3.1: Annexin V / Propidium Iodide (PI) Staining

Principle: This assay differentiates between cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells with compromised membranes.[22]

Materials:

  • Cells seeded in a 6-well plate

  • Test compound at 1x, 2x, and 5x the IC50 value

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer or fluorescence microscope

Step-by-Step Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[8] The results will generate a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing)

Protocol 3.2: Caspase-Glo® 3/7 Assay

Principle: A central event in apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. This luminescent assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[24][25]

Materials:

  • Cells seeded in a white-walled, 96-well plate

  • Test compound dilutions

  • Caspase-Glo® 3/7 Reagent

Step-by-Step Procedure:

  • Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with compounds as described in Protocol 2.1.

  • Reagent Preparation and Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours.[18]

    • Scientist's Note: The timing of caspase activation is transient. A time-course experiment is recommended to capture the peak activity for your specific cell line and compound.[25]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Section 4: Tier 3 Screening - Target Engagement & Specificity

For compounds hypothesized to be kinase inhibitors, it is crucial to confirm that they engage their intended target within the cell and to assess their selectivity.

Protocol 4.1: TR-FRET Kinase Assay (Conceptual Protocol)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful method for quantifying kinase activity.[26] In a typical inhibition assay, a kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for an energy transfer and a specific FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Workflow for a TR-FRET Kinase Inhibition Assay

G prep_compound Prepare Inhibitor (Pyridinone Derivative) Serial Dilutions add_kinase Add Kinase and TR-FRET Substrate to 384-well plate prep_compound->add_kinase initiate Initiate Reaction by adding ATP add_kinase->initiate incubate_rxn Incubate at RT (e.g., 60 min) initiate->incubate_rxn stop_rxn Stop Reaction (add EDTA) incubate_rxn->stop_rxn add_detection Add Detection Reagents (Eu-Antibody & SA-APC) stop_rxn->add_detection incubate_detect Incubate at RT (e.g., 60 min) add_detection->incubate_detect read Read Plate on TR-FRET Reader incubate_detect->read analyze Calculate TR-FRET Ratio Determine IC50 read->analyze

Caption: Key steps in a Time-Resolved FRET (TR-FRET) kinase inhibition assay.[26]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. BenchChem.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Revvity. Apoptosis Detection: Methods, Assays & Analysis Techniques. Revvity.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks.
  • Promega Corporation. Apoptosis Assays. Promega Corporation.
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.
  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.
  • Sigma-Aldrich. Cell Viability and Proliferation Assays. Sigma-Aldrich.
  • PubMed. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed.
  • ResearchGate. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. ResearchGate.
  • BenchChem. (2025). Assessing the Selectivity of Pyridone-Based Kinase Inhibitors: A Comparative Guide. BenchChem.
  • PubMed. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed.
  • Semantic Scholar. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Semantic Scholar.
  • PubMed Central. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC.
  • PubMed. Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. PubMed.
  • ResearchGate. A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. ResearchGate.
  • PubChem. 4-Amino-5-fluoropyridin-2(1H)-one. PubChem.
  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
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Method

Application Notes and Protocols for the Development of Drug Candidates from 4-Amino-5-fluoropyridin-2(1H)-one

These comprehensive application notes and protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics derived from the versatile 4-Amino-5...

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics derived from the versatile 4-Amino-5-fluoropyridin-2(1H)-one scaffold. This guide provides a scientifically grounded framework for the synthesis, derivatization, and biological evaluation of candidate compounds, fostering an in-depth understanding of the experimental rationale and methodologies.

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

Pyridinone-containing molecules are recognized as "privileged structures" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for various aromatic and heterocyclic systems, makes them attractive scaffolds for drug design.[1][2] The introduction of a fluorine atom, as in 4-Amino-5-fluoropyridin-2(1H)-one, can further enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide outlines a systematic approach to unlock the therapeutic potential of this promising chemical entity.

Part 1: Synthesis of the Core Scaffold: 4-Amino-5-fluoropyridin-2(1H)-one

A robust and scalable synthesis of the starting material is paramount for any drug discovery campaign. While various methods for the synthesis of fluorinated pyridines exist, a plausible and well-documented approach for the introduction of fluorine onto a pyridine ring is the Balz-Schiemann reaction.[3] The following protocol is a detailed, proposed method based on this established transformation, adapted for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one.

Proposed Synthetic Pathway

Synthetic Pathway A 4-Aminopyridin-2(1H)-one B 4-Diazoniumpyridin-2(1H)-one tetrafluoroborate A->B 1. HBF4, NaNO2 2. 0-5 °C C 4-Amino-5-fluoropyridin-2(1H)-one B->C Thermal decomposition

Caption: Proposed synthetic route to 4-Amino-5-fluoropyridin-2(1H)-one.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one

Materials:

  • 4-Aminopyridin-2(1H)-one

  • 48% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Diazotization:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-Aminopyridin-2(1H)-one (1.0 eq) in 48% HBF₄ (3.0 eq) at 0-5 °C using an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting suspension at 0-5 °C for 1 hour. The formation of the diazonium salt intermediate is typically observed as a precipitate.

  • Fluorination (Balz-Schiemann Reaction):

    • Filter the cold suspension to collect the diazonium tetrafluoroborate salt. Wash the solid with cold water and then with a small amount of cold ethanol.

    • Carefully dry the isolated salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

    • Gently heat the dry diazonium salt in a suitable flask. The decomposition will release nitrogen gas and boron trifluoride, yielding the crude fluorinated product. The heating should be controlled to avoid vigorous decomposition.

  • Work-up and Purification:

    • After the decomposition is complete, cool the reaction mixture to room temperature.

    • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 4-Amino-5-fluoropyridin-2(1H)-one.

Part 2: Derivatization Strategies for Library Synthesis

To explore the structure-activity relationship (SAR), a diverse library of derivatives should be synthesized. The 4-Amino-5-fluoropyridin-2(1H)-one scaffold offers several points for modification: the N1-position of the pyridinone ring, the 4-amino group, and the aromatic ring itself.

Workflow for Library Synthesis

Library Synthesis Workflow Start 4-Amino-5-fluoropyridin-2(1H)-one N1_Alkylation N1-Alkylation/Arylation Start->N1_Alkylation R-X, Base C4_Amination C4-Amine Derivatization Start->C4_Amination Acylation, Sulfonylation, Reductive Amination C3_C6_Coupling C3/C6 Cross-Coupling (requires halogenated precursor) Start->C3_C6_Coupling Suzuki, Buchwald-Hartwig Library Diverse Chemical Library N1_Alkylation->Library C4_Amination->Library C3_C6_Coupling->Library

Caption: Strategies for derivatizing the core scaffold.

Protocol 2.1: N1-Alkylation of the Pyridinone Ring

Rationale: Modification at the N1-position can influence solubility, cell permeability, and interactions with the biological target.

Materials:

  • 4-Amino-5-fluoropyridin-2(1H)-one

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-Amino-5-fluoropyridin-2(1H)-one (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl or benzyl halide (1.2 eq) and stir the mixture at room temperature or elevated temperature (50-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 2.2: Palladium-Catalyzed Cross-Coupling Reactions

Rationale: Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for creating C-C and C-N bonds, respectively, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.[4][5] This requires a halogenated precursor, which can be synthesized from the parent compound.

A. Synthesis of a Halogenated Precursor (e.g., 3-Bromo-4-amino-5-fluoropyridin-2(1H)-one): This would typically involve an electrophilic bromination of the activated pyridinone ring.

B. Suzuki-Miyaura Coupling Protocol:

Materials:

  • 3-Bromo-4-amino-5-fluoropyridin-2(1H)-one

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a reaction vessel, combine the bromo-pyridinone (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

C. Buchwald-Hartwig Amination Protocol:

Materials:

  • 3-Bromo-4-amino-5-fluoropyridin-2(1H)-one

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromo-pyridinone (1.0 eq), amine (1.2 eq), palladium precursor, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the mixture at 80-120 °C until the reaction is complete.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product using standard techniques.

Part 3: Biological Evaluation of Drug Candidates

A tiered approach to biological evaluation is recommended, starting with broad in vitro screening and progressing to more complex cellular and in vivo models for promising candidates.

Workflow for Biological Evaluation

Biological Evaluation Workflow Library Chemical Library Primary_Screening Primary Screening: - In Vitro Kinase Assays - Cell Viability/Proliferation Assays Library->Primary_Screening Secondary_Screening Secondary Screening: - Cellular Mechanism of Action - Selectivity Profiling Primary_Screening->Secondary_Screening Hit Identification ADME_Tox ADME-Tox Profiling Secondary_Screening->ADME_Tox Lead Optimization In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Selection

Caption: A tiered approach to biological evaluation.

Protocol 3.1: In Vitro Kinase Inhibition Assay

Rationale: Many pyridinone derivatives have been identified as kinase inhibitors.[3][6][7][8][9] This protocol describes a generic, luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In the assay plate, add the test compound dilutions.

    • Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30 °C for 1-2 hours.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Antitumor Proliferation Assay (MTT/MTS Assay)

Rationale: This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3.3: Preliminary ADME-Tox Profiling

Rationale: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to identify compounds with favorable drug-like properties.[1][2][6][7][11]

A. Metabolic Stability Assay (Liver Microsomes):

  • Objective: To assess the intrinsic clearance of a compound by liver enzymes.

  • Procedure: Incubate the test compound with human or rodent liver microsomes and NADPH. Analyze the depletion of the parent compound over time by LC-MS/MS.

B. Plasma Stability Assay:

  • Objective: To evaluate the stability of a compound in plasma.

  • Procedure: Incubate the test compound in plasma from different species (e.g., human, mouse, rat) and measure its concentration at various time points using LC-MS/MS.

C. Cytotoxicity Assay in Non-Cancerous Cells:

  • Objective: To assess the general cytotoxicity of a compound.

  • Procedure: Perform a cell viability assay (e.g., MTT) using a non-cancerous cell line (e.g., primary hepatocytes, normal fibroblasts) to determine the concentration at which the compound becomes toxic to healthy cells.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Representative Data for a Hypothetical Derivative

Compound IDN1-SubstituentC3-SubstituentKinase IC₅₀ (nM)MCF-7 GI₅₀ (µM)Metabolic Stability (t½, min)
AFP-001 HH>10,000>50>60
AFP-002 MethylH5,20025.345
AFP-003 BenzylH1,50010.130
AFP-004 H4-Fluorophenyl851.255
AFP-005 Methyl4-Fluorophenyl250.540

Conclusion

The 4-Amino-5-fluoropyridin-2(1H)-one scaffold represents a promising starting point for the development of novel drug candidates. The protocols and strategies outlined in these application notes provide a comprehensive framework for the synthesis of diverse chemical libraries and their subsequent biological evaluation. A systematic and iterative process of design, synthesis, and testing, guided by a thorough understanding of the underlying scientific principles, will be crucial for the successful identification of lead compounds with therapeutic potential.

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  • Buchwald-Hartwig coupling. YouTube. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link]

  • N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3.. ResearchGate. [Link]

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Application

The Versatile Building Block: 4-Amino-5-fluoropyridin-2(1H)-one in the Synthesis of Novel Heterocycles

Introduction: The Significance of Fluorinated Heterocycles in Modern Drug Discovery In the landscape of medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When integrated into heterocyclic scaffolds, these benefits are often amplified, leading to compounds with improved therapeutic potential. Pyridinone-containing heterocycles, in particular, are recognized as privileged structures in drug discovery, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 4-Amino-5-fluoropyridin-2(1H)-one as a versatile building block for the synthesis of novel and medicinally relevant fused heterocyclic systems. We will explore its reactivity, provide detailed experimental protocols for the construction of diverse heterocyclic cores, and discuss the potential applications of the resulting compounds.

Physicochemical Properties of 4-Amino-5-fluoropyridin-2(1H)-one

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₅H₅FN₂OPubChem
Molecular Weight 128.10 g/mol PubChem
Appearance White to off-white solid---
CAS Number 105252-98-0PubChem
IUPAC Name 4-amino-5-fluoro-1H-pyridin-2-onePubChem

Synthetic Applications and Protocols

The strategic placement of the amino and fluoro substituents on the pyridinone ring of 4-Amino-5-fluoropyridin-2(1H)-one offers a unique platform for a variety of cyclization reactions, enabling the synthesis of diverse fused heterocyclic systems. The electron-donating amino group and the electron-withdrawing fluorine atom modulate the reactivity of the pyridinone core, influencing the course of subsequent chemical transformations.

Protocol 1: Synthesis of 6-Fluoro-3H-pyrido[4,3-d]pyrimidin-4-one via Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of 4-aminopyridinones with one-carbon synthons like dimethylformamide dimethyl acetal (DMF-DMA) is a powerful method for the construction of fused pyrimidine rings.[5][6][7][8] This protocol details the synthesis of a fluorinated pyrido[4,3-d]pyrimidine, a scaffold known for its potential as a kinase inhibitor in cancer therapy.[2][3][4][9]

Reaction Scheme:

G A 4-Amino-5-fluoropyridin-2(1H)-one C Intermediate Amidine A->C + DMF-DMA - 2 MeOH B DMF-DMA D 6-Fluoro-3H-pyrido[4,3-d]pyrimidin-4-one C->D Heat (Cyclization)

A schematic of the synthesis of 6-Fluoro-3H-pyrido[4,3-d]pyrimidin-4-one.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-Amino-5-fluoropyridin-2(1H)-one (1.28 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

  • Reaction Progression: Heat the reaction mixture to 120 °C and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford the desired 6-Fluoro-3H-pyrido[4,3-d]pyrimidin-4-one.

  • Characterization: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of DMF-DMA.

  • Excess DMF-DMA: A slight excess of DMF-DMA ensures the complete conversion of the starting material.

  • Heating: Thermal energy is required to drive the initial condensation and the subsequent cyclization to form the fused pyrimidine ring.

  • Precipitation in Water: The product is typically insoluble in water, allowing for its easy isolation by precipitation.

Protocol 2: Synthesis of Fused Triazolopyridines

The amino group of 4-Amino-5-fluoropyridin-2(1H)-one can also serve as a nucleophile for the construction of fused five-membered rings. The synthesis of triazolopyridines is of particular interest as this scaffold is present in numerous biologically active compounds.[10][11][12][13][14]

Reaction Workflow:

G A 4-Amino-5-fluoropyridin-2(1H)-one B Diazotization (NaNO2, HCl) A->B C Azide Formation (NaN3) B->C D Cyclization (Heat) C->D E Fused Triazolopyridine D->E

Workflow for the synthesis of fused triazolopyridines.

Experimental Protocol:

  • Diazotization: Dissolve 4-Amino-5-fluoropyridin-2(1H)-one (1.28 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0-5 °C. To this solution, add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (0.72 g, 11 mmol) in water (5 mL) dropwise. Stir the reaction mixture at 0-5 °C for 1 hour.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours. The cyclization can be monitored by the evolution of nitrogen gas.

  • Isolation and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Temperature Control: The diazotization step is highly exothermic and requires strict temperature control to prevent the decomposition of the diazonium salt.

  • Safety Precautions: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions. The reaction should be carried out in a well-ventilated fume hood.

Applications and Biological Significance

The heterocyclic scaffolds synthesized from 4-Amino-5-fluoropyridin-2(1H)-one are of significant interest in drug discovery due to their diverse biological activities.

  • Pyrido[2,3-d]pyrimidines: This class of compounds has been extensively investigated for its anticancer properties.[1][2][3][4][9][15][16][17][18][19] They are known to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The introduction of a fluorine atom can further enhance their potency and pharmacokinetic profile.

  • Fused Triazoles: Triazole-containing heterocycles exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer effects.[10][14] The fusion of a triazole ring to the pyridinone core can lead to novel compounds with unique biological properties.

Conclusion

4-Amino-5-fluoropyridin-2(1H)-one is a highly valuable and versatile building block for the synthesis of a wide range of novel fluorinated heterocycles. Its unique substitution pattern allows for the construction of both five- and six-membered fused rings through straightforward and efficient protocols. The resulting heterocyclic systems are of significant interest in medicinal chemistry, particularly in the development of new anticancer agents. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising synthetic intermediate in their drug discovery endeavors.

References

  • El-Sayed, M. S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6543-6567. [Link]

  • Gao, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(9), 5896-5919. [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Scientific Reports, 8(1), 17950. [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1839-1854. [Link]

  • Mohite, P. B., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104411. [Link]

  • Lee, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. [Link]

  • Mondal, S., & Lee, J. (2024). Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate. [Link]

  • Vohra, M. M., et al. (1967). Synthesis and Structure-Activity Relationships of Some Aminopyridines, Imidazopyridines, and Triazolopyridines. Journal of Medicinal Chemistry, 10(5), 879-883. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Zhao, Y., et al. (2023). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link]

  • Park, H., et al. (2012). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 359-366. [Link]

  • Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11943-11956. [Link]

  • Chen, L., et al. (2012). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 827-832. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200781. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • Abu-Shanab, F. A., et al. (2011). DMFDMA. Scribd. [Link]

  • Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of 4-Amino-5-fluoropyridin-2(1H)-one Derivatives

Introduction: The Emergence of Pyridinone Scaffolds in Kinase Inhibition The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyridinone Scaffolds in Kinase Inhibition

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] A significant area of interest is their development as protein kinase inhibitors.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3]

This guide focuses on the in vitro evaluation of a specific subclass: 4-Amino-5-fluoropyridin-2(1H)-one derivatives. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of these promising compounds. We will use a hypothetical lead compound, AFP-1 (Amino-Fluoro-Pyridinone-1) , to illustrate the experimental workflow and rationale. Based on existing literature for similar pyridinone scaffolds, we will postulate that AFP-1 is a potential inhibitor of Src kinase, a non-receptor tyrosine kinase often overexpressed in various tumors.[1][6]

Part 1: Initial Characterization and Rationale for Assay Selection

Before embarking on detailed cellular assays, initial characterization of any new chemical entity is paramount. This includes confirming its structure, purity, and solubility.

Physicochemical Properties: A Critical First Step

The physicochemical properties of a test compound dictate its behavior in biological assays.[7] Poor aqueous solubility, for instance, can lead to compound precipitation and inaccurate results.

Protocol 1: Solubility Assessment

  • Objective: To determine the aqueous solubility of AFP-1 in physiological buffer.

  • Materials: AFP-1, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), HPLC system.

  • Procedure:

    • Prepare a 10 mM stock solution of AFP-1 in DMSO.

    • Create a series of dilutions of the stock solution in PBS to final concentrations ranging from 1 µM to 100 µM.

    • Incubate the solutions at 37°C for 2 hours with gentle agitation.

    • Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any precipitate.

    • Carefully collect the supernatant and analyze the concentration of soluble AFP-1 by HPLC with a standard curve.

  • Causality: This step ensures that all subsequent assays are performed at concentrations where the compound is fully dissolved, preventing artifacts from compound precipitation.[8]

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the logical flow for the in vitro evaluation of AFP-1, starting from the initial biochemical assay to more complex cell-based functional assays.

experimental_workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_assay In Vitro Kinase Assay (Src Kinase) ic50_det Determine IC50 biochem_assay->ic50_det cell_viability Cell Viability Assay (MTT) ic50_det->cell_viability Proceed if potent apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis Investigate mechanism of cell death cell_cycle Cell Cycle Analysis apoptosis->cell_cycle

Caption: Workflow for in vitro evaluation of AFP-1.

Part 2: Biochemical Assay - Direct Target Engagement

The first step in validating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of its putative target.

In Vitro Src Kinase Inhibition Assay

This assay measures the ability of AFP-1 to inhibit the phosphorylation of a substrate by purified Src kinase.

Protocol 2: Lance® Ultra TR-FRET Kinase Assay

  • Objective: To quantify the inhibitory activity of AFP-1 against Src kinase and determine its IC50 value.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A biotinylated peptide substrate is phosphorylated by Src kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate that binds the biotin tag. Excitation of the europium donor results in energy transfer to the APC acceptor, generating a fluorescent signal. Inhibition of the kinase reduces this signal.

  • Materials:

    • Recombinant human Src kinase.

    • ULight™-poly-GT peptide substrate (biotinylated).

    • Eu-W1024-labeled anti-phosphotyrosine antibody (PT66).

    • Streptavidin-APC.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP.

    • AFP-1 at various concentrations.

  • Procedure:

    • Prepare a serial dilution of AFP-1 in kinase buffer.

    • In a 384-well plate, add 2.5 µL of AFP-1 dilutions.

    • Add 2.5 µL of Src kinase solution.

    • Add 2.5 µL of a mixture of ULight™-poly-GT substrate and ATP. Initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 7.5 µL of a stop/detection mix containing the Eu-labeled antibody and Streptavidin-APC in detection buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of acceptor to donor emission and plot the percent inhibition against the logarithm of AFP-1 concentration to determine the IC50 value.

  • Causality and Trustworthiness: This cell-free assay directly measures the interaction between the compound and its target kinase, providing unambiguous evidence of target engagement.[7] Running appropriate controls (no enzyme, no inhibitor) validates the assay system. The use of a well-established technology like TR-FRET ensures high sensitivity and reproducibility.

Data Presentation: Hypothetical Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)
AFP-1 Src 50
Staurosporine (Control)Src5
Dasatinib (Control)Src1

Part 3: Cell-Based Assays - Phenotypic and Mechanistic Evaluation

Once biochemical activity is confirmed, the next step is to assess the compound's effect in a cellular context. For a putative Src inhibitor, a cancer cell line with high Src activity (e.g., HT-29 colon cancer cells) would be appropriate.

Cell Viability Assay (MTT)

This assay determines the effect of AFP-1 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9]

Protocol 3: MTT Assay for Cell Viability

  • Objective: To determine the concentration of AFP-1 that inhibits 50% of cell viability (GI50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.[9]

  • Procedure:

    • Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of AFP-1 (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the percentage of cell viability against the logarithm of AFP-1 concentration to calculate the GI50 value.

  • Causality and Trustworthiness: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects. The 72-hour incubation period allows for multiple cell cycles to occur, providing a robust assessment of the compound's impact on cell proliferation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To understand if the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V/PI assay is performed.

Protocol 4: Apoptosis Detection by Flow Cytometry

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with AFP-1.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

  • Procedure:

    • Seed HT-29 cells in a 6-well plate and treat with AFP-1 at its GI50 and 2x GI50 concentrations for 48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12]

    • To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

  • Causality and Trustworthiness: This dual-staining method provides a clear distinction between different cell populations (viable, early apoptotic, late apoptotic/necrotic), offering mechanistic insight into how the compound induces cell death.[11]

Cell Cycle Analysis

Kinase inhibitors often induce cell cycle arrest. This assay determines at which phase of the cell cycle AFP-1 exerts its effects.

Protocol 5: Cell Cycle Analysis by PI Staining

  • Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after AFP-1 treatment.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[2] Therefore, the cellular DNA content, which varies throughout the cell cycle (2N in G0/G1, between 2N and 4N in S, and 4N in G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry.[14]

  • Procedure:

    • Treat HT-29 cells with AFP-1 at its GI50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[15]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.

  • Causality and Trustworthiness: This protocol provides a snapshot of the cell population's distribution across the cell cycle phases. An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint. RNase A is included to prevent PI from binding to double-stranded RNA, ensuring DNA-specific staining.[2]

Data Presentation: Hypothetical Cellular Assay Data
AssayParameterAFP-1 Treated CellsVehicle Control
MTT Assay GI50 (µM)0.5>100
Apoptosis Assay % Early Apoptotic35%4%
% Late Apoptotic20%2%
Cell Cycle Analysis % G0/G1 Phase30%65%
% S Phase15%25%
% G2/M Phase55%10%

Part 4: Mechanistic Visualization

Understanding the potential mechanism of action helps to contextualize the in vitro data. As a putative Src inhibitor, AFP-1 would be expected to interfere with the Src signaling pathway, which is involved in cell proliferation, survival, and migration.

signaling_pathway cluster_pathway Simplified Src Signaling Pathway cluster_downstream Downstream Effectors cluster_outputs Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration AFP1 AFP-1 AFP1->Src Inhibition Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation STAT3->Survival

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Amino-5-fluoropyridin-2(1H)-one synthesis

Technical Support Center: Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated heterocyclic building block. My goal is to move beyond a simple protocol and provide you with the underlying chemical principles and field-tested insights needed to not only successfully synthesize the target molecule but also to troubleshoot and optimize the process effectively.

The information herein is synthesized from established chemical literature and best practices in heterocyclic chemistry. We will explore a robust synthetic strategy, address common experimental hurdles in a detailed troubleshooting guide, and answer frequently asked questions.

Section 1: Proposed Synthetic Strategy

The synthesis of substituted pyridinones can be approached in several ways. While multi-step functionalization of a pre-existing pyridine ring is possible, a more convergent and often higher-yielding approach involves the construction of the heterocyclic ring from acyclic precursors. This is the strategy we will focus on.

Our proposed route is a cyclocondensation reaction, a robust method for forming heterocyclic systems. This approach leverages a fluorinated C3 building block, which reacts with a suitable nitrogen-containing component to form the desired pyridinone ring. This strategy avoids the use of harsh, direct fluorinating agents on a sensitive heterocyclic core and often provides better control over regioselectivity.[1]

Reaction Scheme Overview:

The core transformation involves the reaction of a fluorinated β-ketoester or a similar activated precursor with cyanoacetamide. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and tautomerization to yield the stable pyridinone product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Final Product A Fluorinated β-Ketoester (e.g., Ethyl 2-fluoro-3-oxobutanoate) C Intermediate Adduct A->C + Base (e.g., Piperidine) B Cyanoacetamide B->C D Cyclized Intermediate C->D Heat / Tautomerization E 4-Amino-5-fluoropyridin-2(1H)-one D->E

Caption: General workflow for pyridinone synthesis.

Section 2: Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should consider it a starting point, with optimization potentially required based on laboratory conditions and reagent purity.

Objective: To synthesize 4-Amino-5-fluoropyridin-2(1H)-one.

Materials:

  • Ethyl 2-fluoro-3-oxobutanoate (or a similar fluorinated β-dicarbonyl compound)

  • Cyanoacetamide

  • Ethanol (absolute)

  • Piperidine (or another suitable base like sodium ethoxide)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1.0 eq) and ethyl 2-fluoro-3-oxobutanoate (1.05 eq) in absolute ethanol (approx. 5-10 mL per gram of cyanoacetamide).

  • Initiation: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup - Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add distilled water to the residue, which may cause the product to precipitate.

    • Adjust the pH to ~6-7 with dilute HCl if necessary to ensure complete precipitation.

    • Stir the resulting slurry in an ice bath for 30-60 minutes.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.

    • Dry the product under vacuum to a constant weight.

    • If further purification is needed, recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel can be employed.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I'm recovering mostly starting material. What's going wrong?

A1: This is a common issue that can usually be traced back to a few key areas. Let's break down the possibilities in a logical sequence.

  • Reagent Quality & Stoichiometry:

    • Cyanoacetamide: This reagent can degrade over time. Ensure it is a dry, free-flowing white powder. If it appears discolored or clumpy, its purity may be compromised.

    • Fluorinated Precursor: β-ketoesters can be prone to hydrolysis or self-condensation. Use a freshly opened bottle or distill the material if its purity is questionable.

    • Stoichiometry: While a slight excess of the ketoester is recommended, a large deviation can lead to side reactions. Double-check your molar calculations.

  • Catalyst Activity:

    • The basic catalyst (piperidine) is crucial. Ensure you have added the correct amount. If the reaction is stalled, a second small addition of the catalyst might help, but be cautious as too much base can promote side reactions.

  • Solvent Purity:

    • The use of absolute ethanol is critical. The presence of water can hydrolyze the starting ester or intermediates, halting the reaction. Using standard 95% ethanol is a frequent cause of failure.

  • Reaction Temperature:

    • The reaction requires sufficient thermal energy for the cyclization step. Ensure your reaction is maintaining a steady reflux. A heating mantle with a temperature controller is recommended over a simple water bath.

G start Low Yield or No Reaction reagent Check Reagent Purity (Ketoester, Cyanoacetamide) start->reagent solvent Is Ethanol Absolute? reagent->solvent If Reagents OK catalyst Verify Catalyst Addition (Piperidine, 0.1 eq) solvent->catalyst If Solvent OK temp Is Reaction at Reflux? catalyst->temp If Catalyst OK ok Problem Solved temp->ok If Temp OK

Caption: Troubleshooting workflow for low yield.

Q2: My LC-MS shows a significant side product with a mass corresponding to a dimer or polymer. What is it and how can I prevent it?

A2: This is likely due to self-condensation of the β-ketoester or cyanoacetamide, which is often promoted by excessive base or prolonged reaction times at high temperatures.

  • Causality: Strong bases can deprotonate the α-carbon of the ketoester, leading to a Claisen-type self-condensation. Similarly, cyanoacetamide can dimerize under harsh basic conditions.

  • Prevention:

    • Reduce Base Concentration: Use the minimum effective amount of catalyst (start with 0.05-0.1 eq of piperidine).

    • Control Temperature: Do not overheat the reaction. Maintain a gentle reflux.

    • Reaction Time: Monitor the reaction closely and stop it once the starting materials are consumed. Unnecessarily long reaction times can favor side product formation. The instability of related compounds in the presence of water and base, leading to polymerization, has been noted in the literature.[1][2]

Q3: The final product is an off-white or brownish color, not the expected white solid. How can I improve its purity and color?

A3: Color in the final product usually indicates the presence of minor, highly conjugated impurities formed during the reaction or workup.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for removing colored impurities. Screen various solvents. An ethanol/water or isopropanol/water system is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the carbon before cooling.

    • Column Chromatography: While effective, pyridinones can sometimes streak on silica gel due to their polarity and amphoteric nature. A mobile phase containing a small amount of acetic acid or triethylamine can sometimes improve peak shape.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: Standard laboratory safety practices should be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Fluorinated organic compounds should be handled with care. While the target molecule's toxicity is not fully characterized, it's prudent to avoid inhalation and skin contact.

  • Piperidine is a toxic and corrosive base. Handle it with appropriate gloves and eye protection.

Q: How can I definitively confirm the structure of my final product? A: A combination of analytical techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Will show the characteristic protons on the pyridinone ring.

  • ¹⁹F NMR: A crucial experiment. It should show a singlet or a doublet for the single fluorine atom, confirming its presence.

  • ¹³C NMR: Will show the number of unique carbons. The C-F coupling constants can provide further structural proof.

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition (C₅H₅FN₂O) by providing a highly accurate mass measurement.[3]

Q: Are there viable alternative synthetic routes to 4-Amino-5-fluoropyridin-2(1H)-one? A: Yes, other routes exist, though they may be longer or lower yielding. A common alternative involves the functionalization of a pre-formed pyridinone or pyridine ring. For example, one could start with a 4-aminopyridin-2(1H)-one and attempt a direct electrophilic fluorination. However, these reactions can be challenging, often requiring specialized and highly reactive fluorinating agents, and may suffer from poor regioselectivity.[1] Another approach could be a multi-step synthesis involving nitration, reduction, and diazotization/fluorination (Balz-Schiemann type reaction) on a suitable pyridine precursor, similar to syntheses of other fluoropyridines.[2]

Section 5: Data Summary Table

This table summarizes the typical reaction parameters for the proposed synthesis.

ParameterRecommended Value/ConditionNotes
Stoichiometry Cyanoacetamide (1.0 eq)Limiting Reagent
Ethyl 2-fluoro-3-oxobutanoate (1.05-1.1 eq)Slight excess to ensure full conversion
Piperidine (0.05-0.1 eq)Catalytic amount
Solvent Absolute EthanolPresence of water is detrimental
Temperature Reflux (~78 °C)Ensure steady reflux is maintained
Reaction Time 4-8 hoursMonitor by TLC or LC-MS
Workup pH ~6-7For optimal product precipitation

References

  • Fujikawa, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Synlett.
  • Dietz, J. V., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Pyridinones

Welcome to our dedicated technical support center for the synthesis of substituted pyridinones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of substituted pyridinones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may face during your experiments. Our focus is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your syntheses effectively.

Part 1: Frequently Asked Questions (FAQs) - Common Issues in Pyridinone Synthesis

This section addresses broad challenges that can occur across various synthetic strategies for pyridinones.

Q1: My pyridinone synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in pyridinone synthesis are a common issue and can often be traced back to a few key areas. Before delving into route-specific problems, consider these general factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Even small deviations from the optimal conditions can significantly favor side reactions over your desired product formation.[1][2]

  • Purity of Reactants and Solvents: Impurities in your starting materials can act as catalysts for unwanted side reactions or inhibit your desired reaction.[1] Always ensure the purity of your reactants and use dry, high-quality solvents, especially in moisture-sensitive reactions.

  • Inefficient Purification: Product loss during workup and purification is a frequent culprit for low isolated yields. Pyridinones can sometimes be challenging to purify due to their polarity.[3] Consider if your product is being lost during extraction or is degrading on the silica gel column.

Q2: My TLC plate shows multiple spots, indicating the presence of several byproducts. What are some of the most common side reactions I should be aware of?

A2: The formation of multiple byproducts is a clear indicator of competing reaction pathways. The nature of these side products is highly dependent on your specific synthetic route, but some common classes of side reactions include:

  • Self-Condensation of Starting Materials: Especially when using β-dicarbonyl compounds or other reactive methylene species, self-condensation can be a significant side reaction, leading to dimers or polymers of your starting materials.[4]

  • Hydrolysis of Intermediates: Functional groups like nitriles and esters, which are common in many pyridinone syntheses, can be susceptible to hydrolysis under acidic or basic conditions, leading to carboxylic acids or amides as byproducts.[5][6]

  • Incomplete Cyclization: The final ring-closing step to form the pyridinone can sometimes be slow or reversible, leading to the accumulation of stable, open-chain intermediates.[7]

  • Formation of Isomeric Products: In syntheses of substituted pyridinones, the formation of constitutional isomers is possible depending on the regioselectivity of the cyclization step. Additionally, for pyridones that can be further functionalized, issues like N- vs. O-alkylation can arise.[8][9]

Part 2: Troubleshooting Guides for Specific Pyridinone Synthetic Routes

This section provides detailed troubleshooting for common synthetic methods used to prepare substituted pyridinones.

The Hantzsch Pyridine Synthesis and Related Side Reactions

The Hantzsch synthesis is a versatile multicomponent reaction for preparing dihydropyridines, which are then oxidized to pyridines. However, under certain conditions, pyridinone-like structures or other byproducts can form.

Q3: In my Hantzsch-type reaction, I'm observing a significant amount of a fluorescent byproduct. What is it and how can I minimize its formation?

A3: The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and the nitrogen source, competing with your intended pyridinone synthesis pathway, especially if there are similarities in the reaction conditions.

Troubleshooting Protocol: Minimizing Hantzsch Dihydropyridine Byproduct

  • Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Running your reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2] Start by decreasing the reaction temperature by 10-20 °C and monitor the reaction progress by TLC.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between your desired pyridinone synthesis and the Hantzsch pathway. If you are using a Lewis acid, consider switching to a milder one or using an organocatalyst that might favor your desired reaction.

  • Order of Addition of Reagents: Adding the nitrogen source (e.g., ammonia or an ammonium salt) last can sometimes minimize its participation in the competing Hantzsch reaction.[2]

  • Solvent Polarity: Adjusting the solvent polarity can influence the relative rates of the competing reactions. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO) to find the optimal conditions for your specific synthesis.[1]

The Bohlmann-Rahtz Pyridine Synthesis: Incomplete Cyclization

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. A common issue is the incomplete conversion of the intermediate to the final product.

Q4: I have isolated a stable intermediate in my Bohlmann-Rahtz synthesis, and the final cyclization to the pyridinone is not proceeding efficiently. How can I drive the reaction to completion?

A4: The aminodiene intermediate in the Bohlmann-Rahtz synthesis can be quite stable, and the high temperatures often required for the E/Z isomerization and subsequent cyclodehydration can be a significant drawback, leading to decomposition or other side reactions.[7][10]

Optimization Strategy for Bohlmann-Rahtz Cyclodehydration

  • Acid Catalysis: The cyclodehydration step can be catalyzed by acids. Using a catalytic amount of acetic acid or an ion-exchange resin like Amberlyst-15 can significantly lower the required reaction temperature and improve the yield of the final pyridine.[6][11]

  • Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also be effective in promoting the cyclodehydration at lower temperatures.[11]

  • Microwave Irradiation: The use of microwave heating can sometimes provide the necessary energy for the cyclization more efficiently and in a shorter time frame than conventional heating, potentially reducing the formation of degradation byproducts.

Catalyst Typical Reaction Temperature Notes
None (Thermal)120-160 °CHigh temperatures can lead to decomposition.[6]
Acetic Acid50 °CMilder conditions, but may not be suitable for acid-sensitive substrates.[6]
Amberlyst-1550 °CSolid acid catalyst, easy to remove by filtration.[6][11]
ZnBr₂ or Yb(OTf)₃Refluxing TolueneEffective Lewis acid catalysts.[11]
Guareschi-Thorpe Condensation: Managing Competing Reactions

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones from cyanoacetamides and β-dicarbonyl compounds.[12] The reaction can be plagued by self-condensation of the starting materials and hydrolysis of the nitrile group.

Q5: My Guareschi-Thorpe reaction is messy, with multiple byproducts. How can I improve the selectivity for the desired 2-pyridinone?

A5: To improve the outcome of your Guareschi-Thorpe condensation, it is crucial to control the reaction conditions to favor the desired intermolecular condensation and cyclization over competing side reactions.

Troubleshooting Workflow for Guareschi-Thorpe Condensation

GTC_Troubleshooting start Problem: Messy Guareschi-Thorpe Reaction q1 Are you observing significant self-condensation of the β-dicarbonyl compound? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Slowly add the β-dicarbonyl to the reaction mixture to maintain a low concentration. a1_yes->sol1 q2 Is hydrolysis of the cyanoacetamide a major issue? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use a non-aqueous base or minimize the amount of water in the reaction. Consider protecting the nitrile if possible. a2_yes->sol2 q3 Is the reaction yield still low? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Optimize the stoichiometry of the reactants. A slight excess of the cyanoacetamide may be beneficial. a3_yes->sol3 end Improved Selectivity a3_no->end sol3->end

Caption: A troubleshooting workflow for the Guareschi-Thorpe condensation.

N- vs. O-Alkylation/Arylation of Pyridones: Controlling Regioselectivity

Pyridones are ambident nucleophiles and can undergo alkylation or arylation at either the nitrogen or the oxygen atom, leading to N-substituted pyridones or 2-alkoxy/aryloxypyridines, respectively.[8][9] Controlling the regioselectivity is a common challenge.

Q6: I am trying to perform an N-alkylation of my 2-pyridinone, but I am getting a mixture of N- and O-alkylated products. How can I favor N-alkylation?

A6: The ratio of N- to O-alkylation is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the presence of counterions. Generally, N-alkylation is favored under conditions that promote thermodynamic control, while O-alkylation is often the kinetically favored pathway.

Table: Factors Influencing N- vs. O-Alkylation of 2-Pyridones

Factor Favors N-Alkylation (Thermodynamic Product) Favors O-Alkylation (Kinetic Product) Explanation
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Nonpolar solvents (e.g., toluene, THF)Polar aprotic solvents solvate the cation of the base, leaving a "naked" pyridone anion, which favors attack at the more electronegative oxygen (kinetic). However, in the long run, the more stable N-alkylated product is formed.
Base/Counterion Strong, non-coordinating bases (e.g., NaH, K₂CO₃)Bases with coordinating cations (e.g., Ag₂CO₃)Hard cations like Ag⁺ coordinate to the hard oxygen atom, directing alkylation to that position.
Electrophile "Soft" electrophiles (e.g., alkyl iodides)"Hard" electrophiles (e.g., alkyl sulfates, tosylates)According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom prefers to react with softer electrophiles.[13]
Temperature Higher temperaturesLower temperaturesHigher temperatures provide the energy to overcome the activation barrier to the thermodynamically more stable N-alkylated product.

Experimental Protocol for Selective N-Alkylation of a 2-Pyridone

  • Setup: To a solution of the 2-pyridinone (1 equivalent) in anhydrous DMF, add a slight excess of a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl iodide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkylating agents.

  • Workup: Quench the reaction carefully with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired N-alkylated pyridinone.[3][14]

Part 3: Purification Strategies for Substituted Pyridinones

Q7: My substituted pyridinone is proving difficult to purify by column chromatography. What are some common issues and how can I overcome them?

A7: Pyridinones can be challenging to purify by column chromatography due to their polarity and potential for strong interactions with the silica gel.

  • Streaking on the Column: The basic nitrogen atom in the pyridinone ring can interact strongly with the acidic silica gel, leading to band broadening and streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to neutralize the acidic sites on the silica gel.

  • Poor Solubility: Some pyridinone derivatives may have poor solubility in common chromatography solvents.

    • Solution: Try a more polar solvent system. If solubility is still an issue, you may need to consider alternative purification methods like recrystallization or preparative HPLC.

  • Product Loss on the Column: The polar nature of pyridinones can lead to irreversible adsorption on the silica gel, resulting in low recovery.

    • Solution: Use a less active stationary phase, such as neutral alumina, or consider using a shorter column with a larger diameter to minimize the contact time of your compound with the stationary phase.

Step-by-Step Protocol for Recrystallization of a Substituted Pyridinone

  • Solvent Selection: Choose a solvent in which your pyridinone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyridinones include ethanol, isopropanol, acetonitrile, and mixtures with water.[12][14][15][16][17]

  • Dissolution: In an Erlenmeyer flask, add the crude pyridinone and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • Bull, J. P., & Magesh, S. (2018). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 118(1), 405-494. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Scribd. (n.d.). 2 Pyridones | PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation | 16–18 years | Resource. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(39), 5306-5309. [Link]

  • ResearchGate. (2020). N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • ChemRxiv. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synthesis, 2007(16), 2459-2482. [Link]

  • Al-Mulla, A. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170020. [Link]

  • Ciamician, G., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153-1162. (While not directly about pyridinones, this is a foundational reference for N-heterocycle chemistry).
  • Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • ACG Publications. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. [Link]

  • Organic Chemistry Portal. (n.d.). Guareschi-Thorpe Condensation. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • YouTube. (2025). Hydrolysis of Imines and Enamines Explained. [Link]

  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks. [Link]

  • YouTube. (2018). Enamine formation and hydrolysis. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Wikipedia. (n.d.). Self-condensation. [Link]

  • National Institutes of Health. (2019). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PubMed. (2018). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. [Link]

  • Organic Chemistry Portal. (n.d.). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Semantic Scholar. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • ResearchGate. (2007). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]

  • ResearchGate. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]

  • National Institutes of Health. (2004). Synthesis of Pyran and Pyranone Natural Products. [Link]

Sources

Troubleshooting

Purification of 4-Amino-5-fluoropyridin-2(1H)-one from crude reaction mixture

Welcome to the technical support center for the purification of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies to overcome common challenges and ensure the isolation of high-purity material.

Introduction: The Challenge of Purifying Fluorinated Heterocycles

4-Amino-5-fluoropyridin-2(1H)-one is a valuable building block in medicinal chemistry, with the fluorine substituent often enhancing metabolic stability and binding affinity. However, the unique electronic properties of fluorine can introduce challenges during purification.[1] This guide provides a systematic approach to purifying this compound from a crude reaction mixture, focusing on practical solutions to common issues.

Visualizing the Purification Workflow

A general workflow for the purification of 4-Amino-5-fluoropyridin-2(1H)-one is outlined below. The specific steps and conditions will depend on the nature of the impurities in your crude mixture.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup concentration Concentration workup->concentration purification_choice Choice of Purification concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity chromatography Column Chromatography purification_choice->chromatography Complex mixture analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis chromatography->analysis product Pure Product analysis->product

Caption: General purification workflow for 4-Amino-5-fluoropyridin-2(1H)-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My yield is significantly low after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Solution: Perform a solvent screen with small amounts of your crude material. Test a range of polar and non-polar solvents. Based on the polar nature of your compound, consider solvents like water, ethanol, methanol, or mixtures thereof.[3]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is crucial.[4][5] Using too much solvent will keep more of your product in solution upon cooling, drastically reducing the yield.

    • Solution: Add the hot solvent portion-wise to your crude solid until it just dissolves.[6]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[4][5] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Premature Crystallization During Hot Filtration: If your crude material has insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the product remains in solution.

Question 2: After column chromatography, my fractions containing the product are still impure. What went wrong?

Answer:

Co-elution of impurities is a frequent challenge in column chromatography. Here’s how to diagnose and resolve the issue:

  • Inadequate Separation on TLC: The solvent system (eluent) used for the column should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. An ideal Rf value for the target compound is typically between 0.2 and 0.4.

    • Solution: Before running the column, systematically test different solvent systems with varying polarities on TLC.[7] Common eluents for compounds like this could be mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.[8]

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to poor separation.[9]

    • Solution: Pack the column carefully as a slurry to ensure a uniform, bubble-free stationary phase. Gently tap the column to settle the silica gel.[9]

  • Overloading the Column: Using too much crude material for the amount of silica gel will result in broad bands and poor separation.

    • Solution: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Application: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[7]

    • Solution: Dissolve the crude product in a small volume of the eluent or a more polar solvent (if necessary, then adsorb onto a small amount of silica) and carefully apply it to the top of the column.

Question 3: The purified compound appears as an off-white or yellowish solid, not the expected white powder. How can I remove the color?

Answer:

Colored impurities are often highly conjugated organic molecules. Here are a couple of strategies to remove them:

  • Activated Charcoal Treatment: Activated charcoal can be very effective at adsorbing colored impurities.

    • Protocol:

      • Dissolve the impure solid in a suitable hot solvent for recrystallization.

      • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.

      • Keep the solution hot for a few minutes while swirling.

      • Perform a hot filtration to remove the charcoal.[10]

      • Allow the filtrate to cool and crystallize as usual.

  • Column Chromatography: If the colored impurity has a different polarity from your product, it can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 4-Amino-5-fluoropyridin-2(1H)-one?

A1: Pure 4-Amino-5-fluoropyridin-2(1H)-one is typically a white to off-white crystalline solid at room temperature.[3]

Q2: What solvents are suitable for dissolving 4-Amino-5-fluoropyridin-2(1H)-one?

A2: Due to the presence of amino and carbonyl groups, the compound is polar. It is expected to be soluble in polar solvents like water, methanol, and ethanol.[3] Its solubility in water is likely limited but can be increased with temperature.[3] For chromatography, it is soluble in common organic solvents like dichloromethane.[11]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for rigorous purity assessment:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and identifying any remaining impurities. The absence of unexpected signals is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight. A single sharp peak in the chromatogram with the correct mass-to-charge ratio is desired.

Q4: Is 4-Amino-5-fluoropyridin-2(1H)-one stable? What are the recommended storage conditions?

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is not suitable. If it doesn't, heat the mixture. If it dissolves when hot, and precipitates upon cooling, you have a potential solvent.

  • Dissolution: Place the crude 4-Amino-5-fluoropyridin-2(1H)-one in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring.[4][6]

  • Minimal Solvent Addition: Continue adding small portions of the hot solvent until the solid is completely dissolved.[4][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4][5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][10]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[4][6]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a layer of sand.[9]

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[7][14]

    • Allow the silica to settle, tapping the column gently to ensure even packing.[9]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent.

    • Carefully add the sample solution to the top of the column.[7]

  • Elution:

    • Carefully add the eluent to the column and apply pressure (e.g., with a balloon or air line) to push the solvent through.[14]

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No wrong_solvent Solvent Choice Correct? low_yield->wrong_solvent Yes check_tlc TLC Separation Good? impure_product->check_tlc too_much_solvent Minimal Solvent Used? wrong_solvent->too_much_solvent Yes rescreen_solvents Re-screen Solvents wrong_solvent->rescreen_solvents No slow_cooling Cooled Slowly? too_much_solvent->slow_cooling Yes use_less_solvent Use Less Solvent too_much_solvent->use_less_solvent No cool_slowly Allow Slow Cooling slow_cooling->cool_slowly No column_packing Column Packed Well? check_tlc->column_packing Yes optimize_eluent Optimize Eluent check_tlc->optimize_eluent No overloaded Column Overloaded? column_packing->overloaded Yes repack_column Repack Column column_packing->repack_column No use_less_sample Use Less Sample overloaded->use_less_sample Yes

Caption: A decision tree for troubleshooting common purification problems.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • Solubility of Things. (n.d.). 6-Amino-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]

  • Nadia Korovina. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 696-702. [Link]

  • Li, G., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 25(3), 548-554. [Link]

  • GUDAS. (n.d.). 4-AMINO-5-FLUORO-1-((2S,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)-2-(1H)-PYRIMIDONE. Retrieved from [Link]

  • Leah4sci. (2018, September 23). Column chromatography [Video]. YouTube. [Link]

  • Chemistry Lab Videos. (2013, September 9). Recrystallization [Video]. YouTube. [Link]

  • Ryan Jeske. (2016, August 15). Recrystallization [Video]. YouTube. [Link]

  • Bradbrook, E. F., et al. (1968). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society C: Organic, 1619-1622. [Link]

  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (n.d.). Royal Society of Chemistry.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Tlili, A., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 85(15), 9639-9646. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Biology LibreTexts. (2021, September 9). 1.14: Column Chromatography. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Amino-5-Methylpyridine-2(1H)-one. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic building block. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Synthesis Strategy & Mechanistic Overview

The successful synthesis of highly functionalized heterocycles like 4-Amino-5-fluoropyridin-2(1H)-one hinges on a robust and regioselective strategy. Direct functionalization of a pre-formed pyridinone ring via amination and fluorination is often challenging due to harsh reaction conditions and poor regioselectivity.[1][2] A more reliable and modern approach involves the construction of the heterocyclic core using a pre-fluorinated building block. This strategy, analogous to methods used for synthesizing related fluorinated pyrimidines, offers superior control and generally higher yields.[3][4]

Our recommended pathway is a cyclocondensation reaction. This approach involves reacting a suitable C3 fluorinated synth on with a nitrogen-containing component to build the pyridinone ring system.

G cluster_0 Synthesis Workflow A Fluorinated C3 Synthon (e.g., Potassium (Z)-2-cyano-2-fluoroethenolate) C Cyclocondensation Reaction A->C B Nitrogen Source (e.g., Cyanoacetamide) B->C D Work-up & Crude Isolation C->D Acid/Base Catalyst Solvent, Temp Control E Purification (Crystallization / Chromatography) D->E Extraction F Final Product: 4-Amino-5-fluoropyridin-2(1H)-one E->F Purity Analysis (NMR, LC-MS)

Caption: General workflow for pyridinone synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

FAQ 1: My reaction yield is very low, and I recover a lot of my starting material. What's going wrong?

Answer: This is a classic problem of insufficient reaction activation or suboptimal conditions. Several factors could be at play:

  • Inadequate Catalyst Activity: Many cyclocondensation reactions require a base or acid catalyst to proceed efficiently. If using a base like potassium carbonate or an amine base (e.g., DBU), ensure it is anhydrous and added in the correct stoichiometric amount. The base's role is to deprotonate one of the reactants, generating a more potent nucleophile.

  • Incorrect Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can sometimes participate in the reaction or solvate ions too effectively, dampening their reactivity.[5] Consider switching to a polar aprotic solvent such as DMF, DMSO, or NMP, which can better dissolve reactants without interfering with the mechanism.

  • Temperature is Too Low: While starting at a lower temperature to control exothermic events is wise, condensation reactions often require thermal energy to overcome the activation barrier. If TLC or LC-MS analysis shows no product formation after several hours, a stepwise increase in temperature (e.g., from 80°C to 100°C, then 120°C) is a logical troubleshooting step.[6]

  • Poor Quality of Starting Materials: The fluorinated building block, such as potassium (Z)-2-cyano-2-fluoroethenolate, can be sensitive to moisture and may decompose upon prolonged storage.[3] It is crucial to use freshly prepared or properly stored starting materials. Contaminants can poison catalysts or lead to side reactions.

FAQ 2: My main problem is impurity formation. I see multiple spots on my TLC plate that are not the starting material or product.

Answer: The formation of multiple side products points to issues with reaction selectivity, stability of intermediates, or degradation of the product.

  • Side Reaction 1: Polymerization: Highly activated synthons, especially under strong basic conditions, can polymerize. This is often observed as an insoluble brown or black tar-like material in the reaction flask.[7]

    • Solution: Add the base or a key reactant slowly and at a lower temperature to maintain a low instantaneous concentration of the reactive intermediate. Ensure efficient stirring to avoid localized "hot spots."

  • Side Reaction 2: Hydrolysis: If there is residual water in your solvent or reagents, key intermediates like enamines or nitriles can hydrolyze, especially at elevated temperatures. This leads to the formation of unwanted carboxylic acids or ketones.

    • Solution: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is standard practice to exclude atmospheric moisture.[8]

  • Side Reaction 3: Incorrect Regiochemistry: In some cases, the cyclization can occur in a different orientation, leading to isomeric impurities. This is dictated by the relative electrophilicity and nucleophilicity of the atoms involved in ring closure.

    • Solution: This is a more fundamental problem. Often, modifying the electronic properties of the starting materials (e.g., by changing protecting groups) or using a different catalyst can steer the reaction towards the desired isomer.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check1 Starting Material Recovered? Start->Check1 Check2 Significant Side Products? Check1->Check2 No Action1 Increase Temperature Check Catalyst Activity Change Solvent Check1->Action1 Yes Action2 Lower Temperature Use Anhydrous Conditions Slow Reagent Addition Check2->Action2 Yes Action3 Optimize Purification (See FAQ 3) Check2->Action3 No End Yield Improved Action1->End Action2->End Action3->End

Caption: Decision tree for troubleshooting low yield.

FAQ 3: I believe the reaction worked, but I'm struggling to isolate and purify the final product. What are the best practices?

Answer: Purifying fluorinated heterocycles can be challenging due to their unique physical properties, such as altered solubility and chromatographic behavior.[9]

  • Work-up and Extraction:

    • Your product contains both an amine (basic) and a pyridinone (weakly acidic) moiety. Its solubility will be highly pH-dependent. Avoid overly acidic or basic aqueous washes during extraction, as this can cause the product to partition into the aqueous layer. Use saturated sodium bicarbonate for neutralizing acids and brine to reduce the solubility of organic compounds in the aqueous phase.

  • Chromatography:

    • Phase Selection: Both normal-phase (silica gel) and reverse-phase chromatography can be effective.[9] Due to the polar nature of the product, a normal-phase system with a polar mobile phase like Dichloromethane/Methanol or Ethyl Acetate/Methanol is a good starting point. Adding a small amount of ammonia or triethylamine to the mobile phase can prevent the product from streaking on the silica column by deactivating acidic sites.

    • Fluorinated Phases: For particularly difficult separations, consider using specialized fluorous HPLC columns, which can offer enhanced selectivity for fluorinated molecules.[9]

  • Crystallization:

    • This is often the most effective method for achieving high purity.[9] A solvent screen is essential. Test solvents like isopropanol, acetonitrile, ethyl acetate, and mixtures with anti-solvents like hexanes or MTBE. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

FAQ 4: How can I be certain I have synthesized the correct molecule and that it is pure?

Answer: Rigorous analytical characterization is non-negotiable. A combination of techniques is required for unambiguous structure confirmation and purity assessment.[9]

  • NMR Spectroscopy: This is your most powerful tool.

    • ¹H NMR: Will confirm the presence of protons on the ring and the NH/NH₂ groups.

    • ¹³C NMR: Will show the carbon backbone, with the C-F bond causing characteristic splitting (large J-coupling).

    • ¹⁹F NMR: This is crucial. It will show a signal for the fluorine atom, and its coupling to adjacent protons (³JHF) will help confirm its position on the ring. The absence of other fluorine signals is a strong indicator of purity from fluorinated isomers.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the purity and the molecular weight of your compound. A single, sharp peak in the LC chromatogram with the correct mass-to-charge (m/z) ratio in the mass spectrum provides strong evidence of a pure sample.[9]

Section 3: Protocols & Data

Protocol 1: Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one

This is a representative protocol based on established methodologies for similar heterocyclic systems. Researchers should perform their own optimization.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyanoacetamide (1.0 eq) and potassium (Z)-2-cyano-2-fluoroethenolate (1.05 eq).[3]

  • Solvent and Catalyst: Add anhydrous DMF (5 mL per gram of cyanoacetamide) to the flask. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Reaction: Place the flask under an inert atmosphere (N₂). Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (DCM:MeOH 9:1) or LC-MS every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (4x the volume of DMF). A precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid with cold water, then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from hot isopropanol or purify by flash column chromatography using a gradient of 0-10% Methanol in Dichloromethane.

  • Characterization: Dry the pure white to off-white solid under vacuum. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS to confirm structure and purity (>98%).

Table 1: Optimization of Reaction Conditions
ParameterCondition A (Baseline)Condition B (Optimized)Rationale for ChangeExpected Outcome
Solvent EthanolDMFAprotic polar solvent enhances nucleophilicity.[5]Faster reaction rate, higher yield.
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Stronger, non-nucleophilic base more effective.More complete conversion.
Temperature 80°C100°CProvides sufficient energy for cyclization.[6]Reduced reaction time.
Atmosphere AirNitrogen (N₂)Excludes moisture which can cause hydrolysis.[8]Minimized side product formation.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. MDPI.

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI.

  • Fluorine in heterocyclic chemistry. ResearchGate.

  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal.

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. NIH National Library of Medicine.

  • Stereoselectively fluorinated N-heterocycles: a brief survey. NIH National Library of Medicine.

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF on ResearchGate.

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. NIH National Library of Medicine.

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. CiNii Articles.

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed.

  • A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. ChemRxiv.

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones. MDPI.

  • Synthesis of fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones. Semantic Scholar.

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate.

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. ACS Publications.

  • Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Semantic Scholar.

  • 4-Amino-5-fluoropyridin-2(1H)-one. PubChem.

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.

Sources

Troubleshooting

4-Amino-5-fluoropyridin-2(1H)-one solubility issues in organic solvents

Welcome to the dedicated technical support guide for 4-Amino-5-fluoropyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Amino-5-fluoropyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a foundational understanding of the compound's physicochemical properties to empower you to overcome experimental hurdles proactively.

Introduction: Understanding the Molecule

4-Amino-5-fluoropyridin-2(1H)-one (PubChem CID: 13914612) is a substituted pyridinone derivative.[1] Its structure is characterized by several key functional groups that dictate its behavior in solution: a pyridinone ring, an amino group (-NH2), and a fluorine (-F) atom. This combination renders the molecule quite polar, capable of acting as both a hydrogen bond donor (from the amino and ring N-H) and acceptor (at the carbonyl oxygen, ring nitrogen, and fluorine).

The computed XLogP3 value of -0.9 strongly suggests that the compound is hydrophilic.[1] This inherent polarity is the primary reason researchers often face difficulties when attempting to dissolve it in nonpolar or weakly polar organic solvents. This guide will walk you through the causality of these issues and provide systematic approaches to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 4-Amino-5-fluoropyridin-2(1H)-one that influence its solubility?

A1: The solubility of this compound is governed by its molecular structure:

  • Polarity: The presence of N-H and C=O bonds in the pyridinone ring, along with the amino group, creates significant polarity and enables extensive hydrogen bonding.

  • Fluorine Substitution: The electron-withdrawing fluorine atom can influence the electronic properties and crystal packing of the molecule, which in turn affects the energy required to dissolve it.[2][3]

  • Amphoteric Nature: The amino group provides a basic site, while the pyridinone N-H can be weakly acidic. This allows for solubility modulation through pH adjustment. Pyridine and its derivatives are known to be basic due to the lone pair of electrons on the nitrogen atom.[4]

Q2: Which organic solvents are predicted to be most effective for dissolving this compound?

A2: Based on its polar nature, highly polar aprotic solvents are the best starting points. Polar protic solvents can also be effective due to their hydrogen bonding capabilities. A summary of predicted solubilities is provided in the table below.

Table 1: Predicted Solubility of 4-Amino-5-fluoropyridin-2(1H)-one in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Excellent solvent for many polar, poorly soluble compounds. Ideal for preparing concentrated stock solutions.
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, but with a lower boiling point, making it slightly easier to remove.
Water Polar ProticModerateSolubility is expected but may be limited. Can be significantly improved by adjusting pH (acidification).
Methanol / Ethanol Polar ProticModerate to LowCapable of hydrogen bonding, but may not be as effective as DMSO or DMF for achieving high concentrations.[5]
Acetonitrile (ACN) Polar AproticLowLess polar than DMSO/DMF; may be insufficient for good solubility.
Tetrahydrofuran (THF) Polar AproticLow to InsolubleGenerally not polar enough for this hydrophilic molecule.
Dichloromethane (DCM) NonpolarInsolubleMismatch in polarity. Note: Pyridine derivatives can sometimes react with DCM under certain conditions.[6]
Toluene / Hexane NonpolarInsolubleSignificant polarity mismatch.

Disclaimer: This table provides estimated solubilities based on chemical principles. Experimental verification is essential.

Q3: Is this compound related to any known drugs?

A3: Yes, this compound is structurally related to antiviral agents like Favipiravir (T-705).[7][8][9] Favipiravir itself is known to have low aqueous solubility, and extensive research has been conducted to improve its dissolution and bioavailability, offering valuable insights for handling similar scaffolds.[7][8][10]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered during experiments.

G start Compound Fails to Dissolve in Chosen Solvent heat 1. Apply Gentle Heat (e.g., 30-40°C) start->heat Initial Step sonicate 2. Sonicate Solution heat->sonicate If still insoluble success Solubilization Achieved heat->success Check Solubility cosolvent 3. Use a Stronger Co-Solvent (e.g., DMSO, DMF) sonicate->cosolvent If precipitation persists sonicate->success Check Solubility ph_adjust 4. Adjust pH (Acidify to protonate amino group) cosolvent->ph_adjust For aqueous systems or if co-solvent is limited cosolvent->success Check Solubility ph_adjust->success Check Solubility fail Re-evaluate Experiment (Consider different solvent system or derivatization) ph_adjust->fail If all else fails

Caption: Systematic workflow for troubleshooting solubility.

Q4: My compound won't dissolve in methanol for my reaction. What should I do first?

A4: The first and simplest steps are to introduce mechanical and thermal energy.

  • Sonication: Use a bath sonicator for 5-15 minutes. This helps break down particle agglomerates and increases the surface area available for solvation.[11]

  • Gentle Heating: Warm the solution to 30-40°C. For many compounds, solubility increases with temperature.[5][11] However, always be mindful of your compound's thermal stability. Check the material safety data sheet (MSDS) for decomposition information.[12][13][14]

Q5: I need to prepare a concentrated stock for a biological assay, but the compound is precipitating out of my aqueous buffer.

A5: This is a classic challenge when transitioning from an organic stock solution to an aqueous medium. The key is to use a water-miscible co-solvent.

  • Prepare a High-Concentration Stock in DMSO: First, dissolve the compound in 100% DMSO to create a concentrated primary stock (e.g., 10-50 mM). DMSO is well-tolerated by most cell cultures at final concentrations of ≤0.5%.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into your aqueous buffer to make an intermediate concentration. Then, perform the final dilution to your working concentration. This gradual decrease in organic solvent concentration can prevent shock precipitation.

  • Consider pH: If your buffer system allows, slightly acidifying it (e.g., to pH 6.0-6.5) can increase the solubility of pyridine-containing compounds by protonating the basic nitrogen, forming a more soluble salt.[11]

Q6: I am observing a new, unexpected peak in my analysis after leaving the compound in my solvent overnight. What could be happening?

A6: While 4-Amino-5-fluoropyridin-2(1H)-one is generally stable, long-term storage in certain solvents can lead to degradation or reactions.

  • Solvent Reactivity: As noted, chlorinated solvents like dichloromethane (DCM) have been reported to react with pyridines, especially over time or in the presence of impurities.[6]

  • pH Effects: In strongly basic or acidic solutions, the compound could undergo hydrolysis or other rearrangements.

  • Recommendation: For storage, it is best to keep the compound as a dry solid, protected from light.[15] If a solution is necessary, prepare it fresh. For short-term storage (1-2 weeks), a DMSO solution stored at -20°C or -80°C is generally reliable.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol helps you determine the approximate solubility of the compound in various solvents.

Objective: To identify suitable solvents and estimate the concentration for stock solutions.

Materials:

  • 4-Amino-5-fluoropyridin-2(1H)-one

  • Vials (e.g., 1.5 mL glass vials)

  • Analytical balance

  • Vortex mixer, sonicator

  • Selection of solvents (e.g., DMSO, Water, Ethanol, Acetonitrile, THF, DCM)

Procedure:

  • Weigh Compound: Accurately weigh 1-2 mg of the compound into each labeled vial.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates an initial high-concentration slurry (e.g., 10-20 mg/mL).

  • Mix and Observe: Vortex the vial vigorously for 1-2 minutes. Observe if the solid dissolves completely.

  • Apply Energy: If not fully dissolved, sonicate the vial for 10 minutes. If still undissolved, gently warm to ~35°C and vortex again.

  • Titrate with Solvent: If the solid remains, add another aliquot of solvent (e.g., 100 µL) to decrease the concentration. Repeat steps 3-4.

  • Determine Solubility: Continue adding solvent in known volumes until the compound is fully dissolved. Calculate the final concentration (mg/mL or Molarity) to determine the approximate solubility.

  • Record Observations: Document the results for each solvent in a laboratory notebook.

Protocol 2: Preparation of a DMSO Stock Solution for Biological Assays

Objective: To prepare a stable, concentrated stock solution for use in cell culture or other aqueous-based assays.

G cluster_0 Stock Preparation cluster_1 Assay Dilution weigh 1. Weigh solid compound (e.g., 1.28 mg) add_dmso 2. Add 100% DMSO to desired concentration (e.g., 1 mL for 10 mM stock) weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve store 4. Aliquot & Store at -20°C or -80°C dissolve->store thaw 5. Thaw one aliquot of stock solution store->thaw intermediate 6. Prepare intermediate dilution in aqueous buffer (e.g., 10 µL stock in 990 µL buffer) thaw->intermediate final_dilution 7. Perform final dilution to working concentration in assay medium intermediate->final_dilution

Caption: Workflow for preparing and using a DMSO stock solution.

Procedure:

  • Calculation: Determine the mass of the compound needed. The molecular weight is approximately 128.10 g/mol .[1] To make 1 mL of a 10 mM stock solution, you would need:

    • 0.010 mol/L * 0.001 L * 128.10 g/mol = 0.001281 g = 1.28 mg

  • Dissolution: Accurately weigh the calculated mass and place it in a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly. If necessary, sonicate briefly until the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term or -80°C for long-term storage.

  • Usage: When ready to use, thaw a single aliquot. Perform serial dilutions in your final assay buffer or medium as described in the troubleshooting guide to prevent precipitation. Always ensure the final DMSO concentration in your assay is below the tolerance level for your specific system (typically <0.5%).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13914612, 4-Amino-5-fluoropyridin-2(1H)-one. Available from: [Link]

  • Kozlovskaya, L., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available from: [Link]

  • ResearchGate. Chemical structure of favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide). Available from: [Link]

  • Kozlovskaya, L., et al. (2022). (PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available from: [Link]

  • Gautam, A., et al. (2020). review article: favipiravir as an antiviral drug. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Solubility of Things. 6-Amino-5-fluoropyrimidin-2(1H)-one. Available from: [Link]

  • Bendas, E.R., et al. (2023). Does the Ethnic Difference Affect the Pharmacokinetics of Favipiravir? A Pharmacokinetic Study in Healthy Egyptian Volunteers. Drug Research. Available from: [Link]

  • Capot Chemical. Material Safety Data Sheet for 4-Amino-2-fluoropyridine. Available from: [Link]

  • Reddit. Pyridine Is miscible with EVERYTHING!? : r/chemistry. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-fluoropyridine. Available from: [Link]

  • Besset, T., et al. (2018). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules. Available from: [Link]

  • Sarlah, D., et al. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Author Manuscript. Available from: [Link]

  • Shepherd, S. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. Available from: [Link]

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Available from: [Link]

  • Chemeurope.com. Pyridine. Available from: [Link]

  • Ghorai, P. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]

  • Mlostoń, G., et al. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available from: [Link]

  • Pharmaffiliates. 4-Amino-5-methylpyridin-2(1H)-one. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

Sources

Optimization

Stability and degradation of 4-Amino-5-fluoropyridin-2(1H)-one under acidic/basic conditions

Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-5-fluoropyridin-2(1H)-one. It...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-5-fluoropyridin-2(1H)-one. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic hydrolytic conditions. Our approach is grounded in established principles of forced degradation studies, providing not just protocols, but the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of 4-Amino-5-fluoropyridin-2(1H)-one?

4-Amino-5-fluoropyridin-2(1H)-one is a fluorinated pyridinone derivative.[1] Its structure incorporates a pyridinone ring, an amine group, and a fluorine atom, which collectively influence its chemical reactivity and stability.

Key Properties:

  • Molecular Formula: C₅H₅FN₂O[1]

  • Molecular Weight: 128.10 g/mol [1]

  • Structure: The molecule contains a lactam functional group within the heterocyclic ring and is susceptible to reactions typical of pyridinones, such as hydrolysis.[2] The electron-withdrawing nature of the fluorine atom can influence the electron density of the pyridine ring, affecting its susceptibility to nucleophilic attack.

Q2: Why is it critical to perform forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are a cornerstone of pharmaceutical development as mandated by regulatory bodies like the ICH.[3][4] These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing.[3][4]

The primary objectives are:

  • To Identify Degradation Pathways: Stress testing helps to elucidate the likely degradation products and chemical pathways by which the molecule degrades.[4][5]

  • To Determine Intrinsic Stability: It reveals the molecule's inherent stability, providing crucial information for formulation development, manufacturing, and defining storage conditions.[3][5]

  • To Develop Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is "stability-indicating."[4]

Q3: What are the most probable degradation pathways for 4-Amino-5-fluoropyridin-2(1H)-one under acidic and basic conditions?

Based on the chemistry of fluorinated pyridinones and related heterocyclic compounds, hydrolysis is the most anticipated degradation pathway.[2] The specific mechanism is highly pH-dependent.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis of the pyridinone ring may occur. The fluorine atom's stability can also be compromised, potentially leading to its substitution. Studies on 4-fluoropyridine have shown it can undergo an acid-catalyzed transformation.[6]

  • Under Basic Conditions: The compound is susceptible to nucleophilic attack by hydroxide ions. A likely degradation pathway involves the nucleophilic aromatic substitution of the fluorine atom with a hydroxyl group.[7] This type of reaction has been observed in other fluoropyridinyl drug candidates, where hydroxyl groups replace fluorine substituents on the pyridine ring.[7]

Q4: Which analytical techniques are recommended for monitoring the stability of this compound and its degradants?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this type of analysis.

  • Methodology: An RP-HPLC method, often using a C18 column, provides the necessary resolution to separate the polar parent compound from its potentially more polar degradation products.[8]

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectral information about the degradants.

  • Identification: For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[7][9]

Section 2: Troubleshooting and Experimental Guides

This section provides actionable protocols for conducting forced degradation studies. The key to a successful study is not just to degrade the compound, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect major degradants without destroying the sample entirely.

Guide 1: Forced Degradation Protocol under Acidic Conditions

This protocol aims to assess the lability of 4-Amino-5-fluoropyridin-2(1H)-one to acid-catalyzed hydrolysis.

Causality: The use of a strong acid like HCl introduces a high concentration of hydronium ions, which can catalyze the hydrolysis of the lactam bond in the pyridinone ring or facilitate other acid-mediated reactions.

Experimental Protocol:

  • Stock Solution Preparation: Accurately weigh and dissolve 4-Amino-5-fluoropyridin-2(1H)-one in a suitable solvent (e.g., methanol or a mixture of methanol and water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Transfer a known volume of the stock solution into a vial. Add an equal volume of 0.1 M Hydrochloric Acid (HCl).

  • Control Sample: Prepare a control sample by adding an equal volume of purified water instead of acid.

  • Incubation: Heat the stress and control samples in a water bath or oven at a controlled temperature (e.g., 60-80°C).

  • Time Point Sampling: Withdraw aliquots from the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the reaction by adding an equimolar amount of a suitable base (e.g., 0.1 M NaOH) to stop further degradation.

  • Analysis: Dilute the quenched samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL) B Prepare Stress Vials (Acid/Base/Oxidant) A->B C Prepare Control Vial (Solvent Only) A->C D Incubate at Controlled Temperature (e.g., 80°C) B->D C->D E Collect Samples at Time Points (t=0, 2, 4, 8h) D->E F Quench Reaction (Neutralize Sample) E->F G Dilute to Target Concentration F->G H Analyze via RP-HPLC (UV/PDA) G->H I Characterize Degradants (LC-MS/MS) H->I

Caption: Potential acid-catalyzed hydrolysis pathway.

Guide 2: Forced Degradation Protocol under Basic Conditions

This protocol evaluates the compound's susceptibility to base-catalyzed hydrolysis, with a focus on potential nucleophilic substitution of the fluorine atom.

Causality: Strong bases like NaOH provide a high concentration of hydroxide ions (OH⁻), a potent nucleophile. The electron-deficient nature of the fluorinated pyridine ring makes it a target for nucleophilic attack, potentially leading to the displacement of the fluoride ion.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution as described in the acidic degradation protocol (e.g., 1 mg/mL).

  • Stress Sample Preparation: Transfer a known volume of the stock solution into a vial. Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).

  • Control Sample: Prepare a control sample by adding an equal volume of purified water instead of base.

  • Incubation: Keep the stress and control samples at room temperature or slightly elevated temperature (e.g., 40-60°C). Basic hydrolysis can often proceed faster than acidic hydrolysis.

  • Time Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Quenching: Immediately neutralize the reaction by adding an equimolar amount of a suitable acid (e.g., 0.1 M HCl).

  • Analysis: Dilute the quenched samples to a suitable concentration and analyze by HPLC.

Potential Basic Degradation Pathway

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 4-Amino-5-fluoropyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important fluorinated pyridinone intermediate. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route for efficiency, safety, and reproducibility.

Introduction

4-Amino-5-fluoropyridin-2(1H)-one is a valuable building block in medicinal chemistry, with its fluorinated pyridinone core appearing in a range of biologically active molecules. The introduction of a fluorine atom can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] However, the synthesis of this molecule, particularly on a larger scale, presents unique challenges. This guide will focus on a plausible and practical synthetic approach: the direct electrophilic fluorination of 4-aminopyridin-2(1H)-one. We will explore the critical parameters of this reaction, potential side-products, and robust purification strategies.

Proposed Synthetic Pathway

A common and effective method for introducing fluorine into electron-rich heterocyclic systems is through electrophilic fluorination.[2][3] For the synthesis of 4-Amino-5-fluoropyridin-2(1H)-one, a direct fluorination of the readily available 4-aminopyridin-2(1H)-one using an electrophilic fluorine source like Selectfluor™ is a logical approach. The electron-donating amino and hydroxyl groups activate the pyridine ring towards electrophilic attack.[2][3]

Synthetic Pathway 4-Aminopyridin-2(1H)-one 4-Aminopyridin-2(1H)-one 4-Amino-5-fluoropyridin-2(1H)-one 4-Amino-5-fluoropyridin-2(1H)-one 4-Aminopyridin-2(1H)-one->4-Amino-5-fluoropyridin-2(1H)-one   Selectfluor™   Solvent (e.g., Acetonitrile)   Room Temperature

Caption: Proposed synthesis of 4-Amino-5-fluoropyridin-2(1H)-one.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis and scale-up.

Part 1: The Fluorination Reaction

Question 1: My fluorination reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to a slow or incomplete fluorination reaction. Let's break down the potential causes and solutions:

  • Cause A: Poor Solubility of Starting Material: 4-Aminopyridin-2(1H)-one has limited solubility in many common organic solvents. On a larger scale, this can lead to a heterogeneous mixture, significantly slowing down the reaction rate.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. While acetonitrile is a common choice for reactions with Selectfluor, consider polar aprotic solvents like DMF or DMSO. A co-solvent system might also improve solubility.

      • Temperature Adjustment: Gently warming the reaction mixture (e.g., to 40-50 °C) can enhance the solubility of the starting material. However, monitor the reaction closely, as higher temperatures can sometimes lead to side-product formation.

  • Cause B: Inadequate Mixing: In a large-scale reaction, inefficient stirring can lead to localized areas of low reagent concentration, hindering the reaction.

    • Solution:

      • Mechanical Stirring: For reactions larger than a few grams, switch from a magnetic stir bar to overhead mechanical stirring to ensure efficient mixing of the heterogeneous mixture.

  • Cause C: Deactivation of Selectfluor: Selectfluor is a moderately strong oxidizing agent and can be sensitive to moisture and certain impurities.[4]

    • Solution:

      • Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagent.

      • Reagent Quality: Use high-purity Selectfluor. Older or improperly stored reagent may have reduced activity.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side-products and how can I minimize their formation?

Answer:

The formation of side-products is a common challenge in electrophilic fluorination. Here are some possibilities and mitigation strategies:

  • Side-Product A: Di-fluorinated Species: Although the directing effects of the amino and hydroxyl groups favor mono-fluorination at the 5-position, over-fluorination can occur, especially if the reaction is forced with excess reagent or high temperatures.

    • Mitigation:

      • Stoichiometry Control: Use a slight excess of Selectfluor (e.g., 1.1-1.2 equivalents). Carefully control the addition of the fluorinating agent on a large scale to avoid localized high concentrations.

      • Temperature Management: Maintain a controlled temperature. Runaway temperatures can increase the rate of side-reactions. For scale-up, consider a reactor with good heat transfer capabilities.

  • Side-Product B: Oxidation Products: As an oxidizing agent, Selectfluor can potentially oxidize the starting material or product, leading to colored impurities.

    • Mitigation:

      • Controlled Temperature: Avoid excessive heating.

      • Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidative side reactions.

  • Side-Product C: Positional Isomers: While the electronics of the starting material strongly direct fluorination to the 5-position, small amounts of other isomers (e.g., 3-fluoro) might form.[2][3]

    • Mitigation:

      • Solvent Effects: The choice of solvent can sometimes influence regioselectivity. It may be worthwhile to screen a few different solvents during initial optimization.

Troubleshooting_Fluorination cluster_start Starting Point cluster_problems Problem Identification cluster_causes_low_conversion Root Causes: Low Conversion cluster_causes_side_products Root Causes: Side-Products cluster_solutions_low_conversion Solutions: Low Conversion cluster_solutions_side_products Solutions: Side-Products Start Fluorination Reaction Issues Low_Conversion Low Conversion Start->Low_Conversion Side_Products Side-Product Formation Start->Side_Products Solubility Poor Solubility Low_Conversion->Solubility Mixing Inadequate Mixing Low_Conversion->Mixing Reagent Reagent Deactivation Low_Conversion->Reagent Difluorination Di-fluorination Side_Products->Difluorination Oxidation Oxidation Side_Products->Oxidation Isomers Positional Isomers Side_Products->Isomers Solvent_Screen Solvent Screening/ Co-solvents Solubility->Solvent_Screen Temperature Gentle Warming Solubility->Temperature Stirring Overhead Stirring Mixing->Stirring Anhydrous Anhydrous Conditions Reagent->Anhydrous Stoichiometry Control Stoichiometry Difluorination->Stoichiometry Temp_Control Temperature Control Oxidation->Temp_Control Inert_Atmosphere Inert Atmosphere Oxidation->Inert_Atmosphere Solvent_Optimization Solvent Optimization Isomers->Solvent_Optimization

Caption: Troubleshooting workflow for the fluorination reaction.

Part 2: Work-up and Purification

Question 3: The work-up of my reaction is problematic. How should I handle the quenching and extraction of a reaction involving Selectfluor?

Answer:

A proper work-up procedure is crucial for isolating your product and removing the byproducts of the Selectfluor reagent.

  • Quenching:

    • Procedure: A common method is to quench the reaction with an aqueous solution of sodium bisulfite or sodium thiosulfate to neutralize any remaining oxidizing species.

    • Scale-up Consideration: The quenching process can be exothermic. On a larger scale, add the quenching solution slowly while monitoring the temperature of the reaction mixture.

  • Extraction:

    • Challenge: The product, 4-Amino-5-fluoropyridin-2(1H)-one, is quite polar and may have significant water solubility, making extraction with common organic solvents inefficient.

    • Solution:

      • Solvent Choice: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

      • Multiple Extractions: Perform multiple extractions (at least 3-4) to maximize the recovery of the product from the aqueous layer.

      • Brine Wash: After extraction, washing the combined organic layers with brine can help to break up any emulsions and remove excess water.

Question 4: I am struggling to purify the final product. It streaks on silica gel, and I'm getting poor separation. What purification strategies do you recommend?

Answer:

The polar and basic nature of 4-Amino-5-fluoropyridin-2(1H)-one makes purification by standard silica gel chromatography challenging.

  • Challenge with Silica Gel: The amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.

    • Solutions:

      • Treated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. You can do this by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be an excellent alternative. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is typically used.

  • Crystallization:

    • Potential: If a suitable solvent system can be found, crystallization is a highly effective and scalable purification method.

    • Solvent Screening: Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point would be to try mixtures of polar solvents like ethanol, isopropanol, or ethyl acetate with less polar co-solvents like hexanes or heptanes.

Purification_Strategy cluster_options Purification Options cluster_silica_challenges Silica Gel Challenges cluster_silica_solutions Silica Gel Solutions Crude_Product Crude 4-Amino-5-fluoropyridin-2(1H)-one Silica Silica Gel Chromatography Crude_Product->Silica Alumina Alumina Chromatography Crude_Product->Alumina Reverse_Phase Reverse-Phase Chromatography Crude_Product->Reverse_Phase Crystallization Crystallization Crude_Product->Crystallization Tailing Peak Tailing/ Poor Separation Silica->Tailing Treated_Silica Base-Treated Silica (e.g., with Triethylamine) Tailing->Treated_Silica Gradient Careful Gradient Elution Tailing->Gradient

Sources

Optimization

Identification of byproducts in 4-Amino-5-fluoropyridin-2(1H)-one reactions

Technical Support Center: 4-Amino-5-fluoropyridin-2(1H)-one Welcome to the technical support center for 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-5-fluoropyridin-2(1H)-one

Welcome to the technical support center for 4-Amino-5-fluoropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. My goal is to provide you with field-tested insights and actionable troubleshooting strategies to ensure the integrity and success of your experiments. We will explore the causality behind common side reactions and provide a framework for identifying and mitigating byproduct formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental reactivity and stability of 4-Amino-5-fluoropyridin-2(1H)-one.

Q1: What are the primary reactive sites on the 4-Amino-5-fluoropyridin-2(1H)-one molecule?

A1: The reactivity of this molecule is governed by the interplay of its functional groups. There are three primary sites of reactivity:

  • C5-Fluorine: The pyridine ring is an electron-deficient system, which activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom is a good leaving group in this context, making the C5 position susceptible to attack by a wide range of nucleophiles.[1]

  • C4-Amino Group: This exocyclic amine is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and amide bond formation. Its nucleophilicity can sometimes lead to undesired side reactions if not properly managed.

  • N1-Amide Proton: The proton on the ring nitrogen is acidic and can be removed by a suitable base. The resulting anion is a strong nucleophile, opening pathways for N-alkylation or N-acylation, which can compete with reactions at the C4-amino group.

Q2: What are the most common classes of byproducts I should anticipate?

A2: Byproduct formation typically falls into one of four categories, driven by the reaction conditions employed:

  • SNAr Byproducts: Result from the displacement of the fluoride atom by nucleophiles present in the reaction, such as amines, alcohols (or methoxide/ethoxide from solvents), or water (hydroxide).[1]

  • Over-alkylation/Acylation Byproducts: Di-substituted products where reactions have occurred at multiple sites, for example, at both the C4-amino and N1-amide positions.

  • Dimerization or Polymerization Products: Under harsh conditions, particularly with strong bases or high temperatures, the molecule can undergo self-condensation or polymerization, often resulting in insoluble, dark-colored materials.[2]

  • Starting Material Isomers & Degradants: Impurities may be present from the synthesis of the starting material or arise from decomposition under non-optimal storage or reaction conditions.

Q3: How do reaction conditions like solvent, temperature, and base selection influence purity?

A3: These parameters are critical for controlling selectivity and minimizing byproduct formation.

  • Solvent: Using nucleophilic solvents like methanol or ethanol can lead to SNAr byproducts where the fluorine is replaced by a methoxy or ethoxy group, respectively.[3] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.

  • Temperature: High temperatures (>80-100 °C) can provide the activation energy for undesired pathways, including decomposition and polymerization.[4] Reactions should be run at the lowest temperature that allows for a reasonable reaction rate.

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases (e.g., DBU, phosphazene bases) are often used when deprotonating the N1-amide is desired without competing nucleophilic attack.[4] Weaker bases like K₂CO₃ or Et₃N are typically used for reactions involving the C4-amino group to avoid deprotonating the N1 position. Using strong nucleophilic bases like NaOH or KOH can promote both SNAr and decomposition.

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides a problem-and-solution framework for specific experimental challenges.

Q1: My TLC/LC-MS shows a new major spot/peak with a mass corresponding to [M-19+Nu] Da. What happened?

A1: This mass shift is a classic indicator of a Nucleophilic Aromatic Substitution (SNAr) reaction, where the fluorine atom (atomic mass ~19 Da) has been displaced by a nucleophile (Nu).

  • Causality: The electron-deficient nature of the pyridinone ring makes the C-F bond susceptible to attack.[1] This is one of the most common unintended reaction pathways.

  • Common Culprits:

    • Solvent: Methanol, ethanol, or water.

    • Reagents: Excess amine, azide, or thiol reagents intended for another part of the molecule.

    • Base: Hydroxide ions from bases like NaOH or KOH.

  • Troubleshooting Steps:

    • Switch to an Aprotic Solvent: Immediately replace any protic/nucleophilic solvents with dry DMF, DMSO, THF, or ACN.

    • Control Stoichiometry: Use no more than a slight excess (1.05-1.2 equivalents) of the nucleophilic reagent.

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to reduce the rate of the SNAr side reaction.

    • Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic option like DBU or diisopropylethylamine (DIPEA).

Q2: My reaction has produced a dark, tar-like, insoluble sludge.

A2: This is characteristic of polymerization or decomposition . Pyridine derivatives, especially those with amino groups, can be prone to self-reaction under harsh conditions.[2]

  • Causality: High thermal energy or highly basic conditions can initiate a cascade of intermolecular reactions, leading to high-molecular-weight oligomers or polymers.

  • Troubleshooting Steps:

    • Drastically Reduce Temperature: Determine the lowest effective temperature for your desired transformation.

    • Use a Milder Base: If possible, switch from strong bases (e.g., NaH, LDA) to inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA).

    • Ensure an Inert Atmosphere: Oxygen can sometimes initiate radical decomposition pathways. Ensure your reaction is properly degassed and maintained under an inert atmosphere (N₂ or Ar).

    • Decrease Concentration: Running the reaction at a lower molarity can disfavor intermolecular side reactions like polymerization.

Q3: I am attempting an N-alkylation and getting a mixture of products. How can I control the selectivity between the N1 and C4-NH₂ sites?

A3: Achieving regioselectivity between two nucleophilic nitrogen atoms is a common synthetic challenge. The relative nucleophilicity of the N1-amide anion and the C4-exocyclic amine dictates the product distribution.

  • Causality: The C4-amino group is generally more nucleophilic in its neutral state. However, upon deprotonation with a strong base, the N1-anion becomes a highly potent nucleophile.

  • Troubleshooting & Control Strategy:

    • For C4-Amino Alkylation (Selective):

      • Avoid strong bases. Use a mild base like K₂CO₃ that is insufficient to fully deprotonate the N1-amide.

      • Consider a reductive amination approach if you are adding an alkyl group that can be sourced from an aldehyde.

    • For N1-Amide Alkylation (Selective):

      • Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) at low temperature (e.g., 0 °C to -78 °C) to quantitatively form the N1-anion.

      • Add the alkylating agent slowly at low temperature to allow it to react with the more potent N1-anion before it has a chance to react with the C4-amino group.

    • Use a Protecting Group: For ultimate control, protect the C4-amino group (e.g., as a Boc-carbamate), perform the N1-alkylation, and then deprotect the C4-amine.

Potential Byproduct Summary
Byproduct ClassMass Change from Starting Material (C₅H₅FN₂O, MW: 128.10)Probable Cause
SNAr (Methoxy)[M - 19.00 + 31.02] = +12.02 DaMethanol solvent or methoxide base
SNAr (Hydroxy)[M - 19.00 + 17.01] = -1.99 DaWater, hydroxide base
SNAr (Amine, R-NH₂)[M - 19.00 + MW of R-NH]Excess amine nucleophile
N1-Methylation+14.03 DaMethylating agent (e.g., MeI)
C4-N-Methylation+14.03 DaMethylating agent (e.g., MeI)
N1, C4-N-Dimethylation+28.06 DaExcess methylating agent, strong base

Part 3: Key Analytical & Experimental Protocols

Adherence to rigorous analytical protocols is essential for identifying and quantifying byproducts.

Protocol 3.1: General HPLC-UV Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 3.2: LC-MS Method for Byproduct Identification
  • LC Conditions: Use the same conditions as the HPLC-UV method (Protocol 3.1) to ensure peak correlation.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: 50 - 500 m/z.

  • Analysis:

    • In positive mode, search for the protonated molecule [M+H]⁺. For the starting material, this would be m/z 129.04.

    • Correlate the masses of impurity peaks with the expected masses from the byproduct table above.

    • Utilize fragmentation data (MS/MS) if available to confirm the structure of suspected byproducts.

Part 4: Visualization of Pathways & Workflows

Visual aids can clarify complex chemical transformations and troubleshooting logic.

Diagram 4.1: Potential Byproduct Formation Pathways

Byproduct_Pathways cluster_conditions start_node 4-Amino-5-fluoropyridin-2(1H)-one snar SNAr Byproduct (F is replaced) start_node->snar n1_alk N1-Alkylated Byproduct start_node->n1_alk c4_alk C4-N-Alkylated Byproduct start_node->c4_alk poly Polymer / Decomposition start_node->poly byproduct_node byproduct_node condition_node condition_node c1 Nucleophile (e.g., MeO⁻) High Temp c2 Alkyl Halide (R-X) Strong Base (e.g., NaH) c3 Alkyl Halide (R-X) Mild Base (e.g., K₂CO₃) c4 High Temp Strong Base

Caption: Common reaction pathways leading to byproduct formation.

Diagram 4.2: Logical Troubleshooting Workflow

Caption: A systematic workflow for identifying and solving byproduct issues.

References

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available at: [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Arkivoc. Available at: [Link]

  • Nishimura, S. (2016). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Sosho. Available at: [Link]

  • Groves, J. T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of 4-Amino-5-fluoropyridin-2(1H)-one Derivatives

Welcome to the technical support center for 4-Amino-5-fluoropyridin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-5-fluoropyridin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that can lead to unexpectedly low bioactivity in their experiments. By understanding the underlying principles of compound handling, assay design, and data interpretation, you can unlock the full potential of these promising molecules.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your research, providing not just solutions but also the scientific reasoning behind them.

Question 1: I've synthesized a novel 4-Amino-5-fluoropyridin-2(1H)-one derivative, but it shows significantly lower than expected potency in my in vitro kinase assay. What could be the problem?

Several factors, ranging from the compound itself to the assay conditions, can contribute to this issue. Let's break down the potential culprits.

Answer:

Low observed potency can be a multifaceted problem. Here’s a systematic approach to troubleshooting:

1.1 Compound Integrity and Purity:

  • Purity Confirmation: Have you rigorously confirmed the purity of your compound? Impurities from the synthesis, even in small amounts, can interfere with the assay or compete with your compound for the target binding site.

    • Recommended Action: Re-purify your compound using a different method (e.g., if you used column chromatography, try preparative HPLC). Confirm purity (>95%) using orthogonal analytical techniques like LC-MS and NMR.

  • Structural Verification: Is the synthesized structure correct? An incorrect structure could lead to a complete loss of intended biological activity. [1] * Recommended Action: Thoroughly analyze 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure matches the intended molecule.

  • Compound Stability: 4-Amino-5-fluoropyridin-2(1H)-one derivatives, like many fluorinated heterocycles, can be susceptible to degradation, especially in solution. [2][3]The fluorine atom can influence the electron distribution in the ring, potentially affecting stability. [4][5] * Recommended Action: Perform a stability study. Prepare a stock solution and store it under your typical experimental conditions. Analyze aliquots by LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for degradation products.

1.2 Solubility and Aggregation:

  • Poor Solubility: Pyridinone derivatives can sometimes exhibit poor aqueous solubility, which is a known challenge in drug discovery. [6][7]If your compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of its potency.

    • Recommended Action:

      • Visually inspect your stock and working solutions. Look for any precipitates or cloudiness.

      • Determine the kinetic or thermodynamic solubility of your compound in the assay buffer. A simple nephelometry-based method can be a good starting point.

      • If solubility is an issue, consider the following:

        • Using a co-solvent: DMSO is common, but keep the final concentration low (typically <1%) as it can affect enzyme activity. [8] * Preparing a prodrug: For in vivo studies, a phosphate prodrug strategy has been shown to improve the solubility of pyridone-containing inhibitors. [9]* Compound Aggregation: At concentrations above a critical aggregation concentration (CAC), small molecules can form colloidal aggregates. [10][11]These aggregates can non-specifically inhibit enzymes, leading to false positives, or in some cases, sequester the compound, reducing the concentration of active monomer and causing a false negative or low potency reading. [12][13] * Recommended Action:

      • Perform a detergent titration counter-screen. Re-run your assay in the presence of a non-ionic detergent like Triton X-100 or Tween-80 (e.g., at 0.01%). If the IC50 value significantly increases, it's a strong indication of aggregation-based activity. [10] 2. Use Dynamic Light Scattering (DLS) to directly detect the presence of aggregates in your compound solution at the concentrations used in the assay.

1.3 Assay Conditions and Target Engagement:

  • Assay Format: The choice of assay technology can significantly impact the results. For instance, some assay readouts (e.g., fluorescence-based) can be prone to interference from the compound itself. [14] * Recommended Action: If possible, confirm your results using an orthogonal assay format. For example, if you are using a fluorescence-based assay, try a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding.

  • Target Engagement in Cells: Even if a compound is potent in a biochemical assay, it may not be active in a cell-based assay due to poor membrane permeability or rapid efflux. [15] * Recommended Action:

    • Assess cell permeability: Use computational models (e.g., calculating LogP) or experimental methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
    • Measure cellular target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target within the cell.

Below is a workflow to systematically troubleshoot low bioactivity:

Troubleshooting_Workflow cluster_compound Compound Verification cluster_solubility Physicochemical Properties cluster_assay Assay & Cellular Context start Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity start->compound_check purity Purity Check (>95%) (LC-MS, NMR) compound_check->purity solubility_agg Step 2: Investigate Solubility & Aggregation solubility_test Solubility Test (Nephelometry) solubility_agg->solubility_test assay_target Step 3: Evaluate Assay & Target Engagement orthogonal_assay Orthogonal Assay (e.g., SPR, ITC) assay_target->orthogonal_assay conclusion Identify Root Cause purity->conclusion If impure structure Structural Confirmation (NMR, HRMS) purity->structure If pure structure->conclusion If structure is wrong stability Stability Assessment (Time-course LC-MS) structure->stability If structure is correct stability->solubility_agg If stable stability->conclusion If unstable solubility_test->conclusion If insoluble aggregation_test Aggregation Assay (DLS, Detergent Titration) solubility_test->aggregation_test If soluble aggregation_test->assay_target If non-aggregating aggregation_test->conclusion If aggregating orthogonal_assay->conclusion If biochemically inactive permeability Cell Permeability (PAMPA) orthogonal_assay->permeability If biochemically active permeability->conclusion If impermeable target_engagement Cellular Target Engagement (CETSA) permeability->target_engagement If permeable target_engagement->conclusion If target is engaged target_engagement->conclusion If no target engagement

Caption: A systematic workflow for troubleshooting low bioactivity.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with 4-Amino-5-fluoropyridin-2(1H)-one derivatives.

Question 2: What are the best practices for storing 4-Amino-5-fluoropyridin-2(1H)-one derivatives?

Answer:

Proper storage is crucial to maintain the integrity of your compounds. For fluorinated heterocyclic compounds, the following practices are recommended:

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial at -20°C or -80°C. The low temperature minimizes the rate of potential degradation reactions. The amber vial protects the compound from light, which can also catalyze degradation.

  • Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Store these solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature to ensure the compound is fully dissolved.

  • Avoid Moisture: Fluoropyridines can be sensitive to moisture, which may lead to hydrolysis or other degradation pathways. [2]Always use anhydrous solvents and store compounds in a desiccated environment.

Question 3: My 4-Amino-5-fluoropyridin-2(1H)-one derivative has poor solubility. What are some strategies to improve it for in vitro assays?

Answer:

Improving solubility is a common challenge. Here are some effective strategies:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Use a water-miscible organic solvent like DMSO, ethanol, or DMF to dissolve the compound before diluting it in aqueous buffer.Simple and widely used.High concentrations can impact protein stability and enzyme activity. [8]
pH Adjustment The amino and pyridinone moieties have pKa values that can be exploited. Adjusting the pH of the buffer may increase solubility by ionizing the molecule.Can be very effective if the compound has ionizable groups.The required pH may not be compatible with the assay conditions or target protein stability.
Excipients Use solubilizing agents like cyclodextrins to encapsulate the hydrophobic parts of the molecule.Can significantly increase aqueous solubility.May interfere with compound-target binding or have their own biological effects.
Prodrugs Chemically modify the compound to a more soluble form that is converted to the active drug in vivo or in vitro. A phosphate prodrug approach has been successful for pyridone inhibitors. [9]Can dramatically improve solubility and bioavailability.Requires additional synthesis and characterization. The conversion to the active form needs to be efficient under assay conditions.
Question 4: Are there any known off-target effects associated with the 4-Amino-5-fluoropyridin-2(1H)-one scaffold?

Answer:

The 4-Amino-5-fluoropyridin-2(1H)-one scaffold is a versatile structure found in inhibitors of various targets, including kinases and other enzymes. [6][16]While specific off-target effects are dependent on the full chemical structure of the derivative, some general considerations apply:

  • Kinase Selectivity: The pyridinone core can act as a hinge-binding motif in many kinases. [6]Therefore, depending on the other substituents, a derivative designed for one kinase may show cross-reactivity with other kinases that have structurally similar ATP-binding pockets.

  • Metabolic Liabilities: The pyridine ring can be susceptible to metabolism by cytochrome P450 enzymes. This could lead to the formation of reactive metabolites or alter the pharmacokinetic profile of the compound.

  • Predicting Off-Targets: It is crucial to experimentally profile the selectivity of your lead compounds. This can be done through broad kinase panel screening or by using computational methods to predict potential off-targets based on structural similarity to known ligands of other proteins. [17] It's important to remember that no drug is completely devoid of off-target effects. The goal is to identify and understand these effects to assess the therapeutic window and potential for side effects. [18]

Part 3: Experimental Protocols

Protocol 1: Detergent Titration Counter-Screen for Compound Aggregation

This protocol helps determine if the observed bioactivity of your compound is due to aggregation.

Objective: To differentiate between true inhibition and non-specific inhibition caused by compound aggregation.

Principle: The formation of colloidal aggregates is sensitive to detergents. If a compound's inhibitory activity is due to aggregation, its apparent potency (IC50) will decrease (i.e., the IC50 value will increase) in the presence of a non-ionic detergent. [10] Materials:

  • Your 4-Amino-5-fluoropyridin-2(1H)-one derivative

  • Target enzyme and substrate

  • Assay buffer

  • Non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-80 in assay buffer)

  • Microplates suitable for your assay readout

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of your compound in 100% DMSO.

  • Set up Assay Plates:

    • Plate 1 (No Detergent): Add your standard assay components (buffer, enzyme, etc.) to the wells. Then, add the compound dilutions.

    • Plate 2 (With Detergent): Prepare the assay buffer to contain a final concentration of 0.01% Triton X-100. Add this detergent-containing buffer and the other assay components to the wells. Then, add the compound dilutions.

  • Initiate and Read the Assay: Add the substrate to initiate the reaction. Incubate for the standard time and temperature. Read the plate using your established detection method.

  • Data Analysis:

    • For each plate, plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition (with and without detergent).

Interpretation of Results:

ObservationInterpretation
IC50 (with detergent) >> IC50 (no detergent) The compound is likely an aggregator. The observed activity is non-specific.
IC50 (with detergent) ≈ IC50 (no detergent) The compound is likely a non-aggregator, and the observed activity is likely specific.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. (2021). International Journal of Molecular Sciences. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). SpringerLink. [Link]

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (2012). Journal of the American Chemical Society. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). Eurofins DiscoverX. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. (2012). ACS Chemical Biology. [Link]

  • Gaining confidence in high-throughput screening. (2012). Proceedings of the National Academy of Sciences. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. (2021). PubMed. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry. [Link]

  • Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. (2021). ACS Medicinal Chemistry Letters. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. (2025). ResearchGate. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). ACS Publications. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]

  • Synthesis and reactivity of fluorinated heterocycles. (n.d.). ResearchGate. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (2007). The AAPS Journal. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). J-STAGE. [Link]

  • Fluorine in heterocyclic chemistry. (n.d.). ResearchGate. [Link]

  • Synthesis of fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones. (2014). Semantic Scholar. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). ResearchGate. [Link]

  • 4-Amino-5-fluoropyridin-2(1H)-one. (n.d.). PubChem. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2021). RSC Advances. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). ResearchGate. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Molecules. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLoS Computational Biology. [Link]

Sources

Optimization

Technical Support Center: Purity Analysis of 4-Amino-5-fluoropyridin-2(1H)-one

Welcome to the technical support center for the analytical characterization of 4-Amino-5-fluoropyridin-2(1H)-one (Compound ID: 13914612).[1] This guide is designed for researchers, analytical chemists, and quality contro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Amino-5-fluoropyridin-2(1H)-one (Compound ID: 13914612).[1] This guide is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, experience-based insights into the common methods for purity determination, including troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your results.

The unique structure of 4-Amino-5-fluoropyridin-2(1H)-one—possessing a polar pyridinone core, an amino group, and a fluorine atom—presents specific analytical challenges. This guide will address these challenges head-on, providing robust solutions grounded in established scientific principles.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of 4-Amino-5-fluoropyridin-2(1H)-one, offering high resolution for separating the main component from process-related impurities and degradation products.[2] Reversed-phase HPLC (RP-HPLC) is the most common modality.[3]

Frequently Asked Questions (HPLC)

Q1: What is the best starting point for column and mobile phase selection?

A1: For a polar molecule like this, a standard C18 column is a good initial choice.[4] However, due to the compound's polarity, you may encounter low retention. If retention is insufficient, consider an embedded polar group (e.g., RP-Amide) or a Phenyl phase column, which can offer enhanced retention for polar compounds and aromatic systems.[4][5] For the mobile phase, a gradient elution using acetonitrile or methanol with buffered water (e.g., 0.1% formic acid or ammonium formate) is recommended to ensure good peak shape and separation.[3]

Q2: My peak shape is poor, showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like this one on silica-based columns. It's often caused by secondary interactions between the basic amino group and acidic residual silanols on the column packing.[6] To mitigate this:

  • Lower the Mobile Phase pH: Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%. This protonates the analyte, reducing interactions with silanols.[6]

  • Use a High-Purity Column: Modern, end-capped columns made with high-purity silica have fewer accessible silanols, minimizing tailing.

  • Add a Competing Base: A low concentration of a competing base like triethylamine (TEA) can also be added to the mobile phase, though this is less common with modern columns and can suppress MS signals.

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products. This requires performing forced degradation studies.[2] The sample should be stressed under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradants.[2] The developed HPLC method must then demonstrate baseline resolution between the parent peak and all degradation product peaks.

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Detector lamp is off. 2. No sample injected (air bubble in syringe/loop). 3. Incorrect mobile phase composition. 4. Compound is not soluble in the sample diluent.1. Turn on the detector lamp.[7] 2. Ensure sample vials are sufficiently filled and purge the injector.[7] 3. Prepare fresh mobile phase and ensure components are miscible.[8] 4. Test solubility. Inject the sample dissolved in the mobile phase whenever possible.[9]
Drifting Retention Times 1. Poor column temperature control. 2. Column not fully equilibrated. 3. Mobile phase composition is changing (e.g., evaporation of volatile solvent). 4. Pump flow rate is unstable.1. Use a column oven for stable temperature.[8][9] 2. Equilibrate with at least 10-15 column volumes of the initial mobile phase.[9] 3. Cover solvent reservoirs; prepare fresh mobile phase daily.[9][10] 4. Check for leaks, purge the pump, and verify flow rate.[7]
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run.1. Use high-purity HPLC-grade solvents and fresh diluent. 2. Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover. 3. Extend the gradient run time or add a high-organic flush at the end of the method.[6]
Example HPLC Protocol

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determined by UV scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.5 mg/mL.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural confirmation and purity assessment of 4-Amino-5-fluoropyridin-2(1H)-one. It provides both qualitative and quantitative information.[11] Quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a reference standard of the same compound.[12]

Frequently Asked Questions (NMR)

Q1: Which nuclei are most important to analyze for this compound?

A1: ¹H NMR is essential for confirming the proton environment and for quantification. ¹⁹F NMR is crucial due to the fluorine atom, providing a very clean spectrum and a sensitive probe for purity, as fluorine-containing impurities will be readily apparent.[13] ¹³C NMR helps confirm the carbon backbone.

Q2: How do I perform a qNMR experiment to determine absolute purity?

A2: qNMR determines purity by comparing the integral of an analyte's peak to the integral of a certified internal standard of known purity and weight.[14]

  • Select a Standard: Choose a stable, non-reactive standard (e.g., maleic acid, dimethyl sulfone) that has sharp peaks in a region of the spectrum free from analyte or solvent signals.

  • Sample Preparation: Accurately weigh both your analyte and the internal standard. Dissolve them completely in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Ensure complete relaxation of all nuclei by using a long relaxation delay (D1), typically 5 times the longest T₁ value.

  • Calculation: Purity is calculated using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std, where P=purity, I=integral, N=number of protons for the signal, M=molar mass, and m=mass.[14]

Q3: The proton signals in my ¹H NMR spectrum are broad. What's the cause?

A3: Broadening can arise from several factors:

  • Proton Exchange: The N-H protons (amine and amide) can exchange with residual water in the solvent, leading to broad signals. Using a very dry solvent like DMSO-d₆ can minimize this.

  • Tautomerism: The compound exists in tautomeric equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine forms, which can cause broadening if the exchange rate is intermediate on the NMR timescale.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Workflow: qNMR Purity Analysis

qNMR_Troubleshooting start Start: Inaccurate qNMR Result check_weights Verify Weighing Accuracy (Analyte & Standard) start->check_weights Step 1 check_solubility Ensure Complete Dissolution of Analyte and Standard check_weights->check_solubility Weights OK check_peaks Check for Peak Overlap (Analyte, Standard, Impurity, Solvent) check_solubility->check_peaks Fully Dissolved check_params Review Acquisition Parameters (D1 > 5*T1, Sufficient Scans) check_peaks->check_params No Overlap solution_overlap Solution: - Change Solvent - Choose a different Standard - Select different integration peaks check_peaks->solution_overlap Overlap Found check_processing Verify Phasing, Baseline Correction, and Integration Regions check_params->check_processing Parameters OK solution_params Solution: - Increase Relaxation Delay (D1) - Increase Number of Scans (NS) for better S/N check_params->solution_params Parameters Incorrect solution_processing Solution: - Re-process spectrum carefully - Use automated routines if available check_processing->solution_processing Processing Errors end_ok Result is Accurate check_processing->end_ok Processing OK solution_overlap->check_peaks Re-acquire solution_params->check_params Re-acquire solution_processing->end_ok Re-process

Caption: Troubleshooting workflow for quantitative NMR (qNMR).

Section 3: Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying impurities and confirming the molecular weight of 4-Amino-5-fluoropyridin-2(1H)-one.

Frequently Asked Questions (MS)

Q1: What ionization technique is best for this molecule?

A1: Electrospray ionization (ESI) is the preferred method. Given the presence of the basic amino group, it will readily protonate in positive ion mode, yielding a strong [M+H]⁺ ion.

Q2: How can I use MS to identify unknown impurities?

A2: High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement of an impurity peak. This allows you to propose an elemental formula.[15] Tandem MS (MS/MS) can then be used to fragment the impurity ion, providing structural clues that help in its identification.

Q3: I see an ion at M+23 in my spectrum. What is it?

A3: This is likely a sodium adduct, [M+Na]⁺. It's a very common observation in ESI-MS, arising from trace sodium salts in glassware, solvents, or buffers. Similarly, you might see [M+K]⁺. Using volatile buffers like ammonium formate instead of sodium-based buffers can minimize this.

Workflow for Impurity Identification using LC-MS

LCMS_Workflow start Run LC-UV/MS Analysis of Sample detect Detect Impurity Peak in UV and Total Ion Chromatogram (TIC) start->detect extract_ms Extract Mass Spectrum of Impurity Peak detect->extract_ms hrms Obtain Accurate Mass (HRMS) [M+H]⁺ extract_ms->hrms formula Determine Elemental Formula from Accurate Mass hrms->formula msms Acquire MS/MS Spectrum of Impurity's [M+H]⁺ Ion formula->msms fragment Analyze Fragmentation Pattern and Compare to Parent Compound msms->fragment propose Propose Impurity Structure fragment->propose confirm Confirm Structure (e.g., by Synthesis or NMR) propose->confirm

Caption: Logical workflow for identifying unknown impurities via LC-MS.

References
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

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  • Shainurova, A. M., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link]

  • Patsnap. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Diehl, B. W. K., et al. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 697-705. [Link]

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  • O'Loughlin, E. J., et al. (1996). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and Environmental Microbiology, 62(1), 297-301. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

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  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Interchim. Method Development HPLC. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]

  • Zhang, H., et al. (2012). The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. Journal of Hazardous Materials, 229-230, 338-344. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • PubChem. 4-Amino-5-fluoropyridin-2(1H)-one. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience. [Link]

  • Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. [Link]

  • Wang, Y., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Fine Chemical Intermediates, 38(4), 28-30. [Link]

  • Bellamri, M., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(5), 641-653. [Link]

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Reference Data & Comparative Studies

Validation

The Impact of Fluorination on a Pyridinone Scaffold: A Comparative Analysis of 4-Amino-5-fluoropyridin-2(1H)-one and its Non-fluorinated Analog

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate a molecule's pharmacological profile. This guide provides an in-depth comparison of the biological and physicochemical properties of 4-Amino-5-fluoropyridin-2(1H)-one and its non-fluorinated counterpart, 4-Amino-pyridin-2(1H)-one. While direct comparative biological data for these specific analogs is not extensively available in the public domain, this analysis leverages established principles of fluorine chemistry and data from closely related compounds to provide a robust predictive framework for researchers in drug discovery and development.

The Strategic Advantage of Fluorine Incorporation

The introduction of a fluorine atom, the most electronegative element, into an organic molecule can induce profound changes in its electronic properties, conformation, metabolic stability, and binding affinity to biological targets.[1][2] In the context of drug design, these modifications are often sought to enhance a compound's therapeutic potential. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to a longer in vivo half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (logP) and acidity/basicity (pKa), which in turn affects its solubility, membrane permeability, and target engagement.[2][3]

  • Altered Binding Interactions: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Physicochemical Properties: A Comparative Overview

The substitution of a hydrogen atom with fluorine at the 5-position of the 4-Amino-pyridin-2(1H)-one core is expected to significantly alter its physicochemical characteristics.

Property4-Amino-pyridin-2(1H)-one (Predicted/Known)4-Amino-5-fluoropyridin-2(1H)-one (Predicted/Known)Rationale for a Senior Application Scientist
Molecular Weight 110.12 g/mol 128.10 g/mol [4]The addition of a fluorine atom increases the molecular weight.
logP ~ -0.5 to 0.5~ -0.9[4]The effect of fluorine on lipophilicity is context-dependent. In this case, the strong inductive effect of fluorine can increase polarity, leading to a lower logP.
pKa (of the pyridinium ion) ~ 9.17 (for 4-aminopyridine)[5]Expected to be lower than the non-fluorinated analog.The electron-withdrawing nature of fluorine reduces the electron density on the pyridine ring, decreasing the basicity of the ring nitrogen.
Hydrogen Bond Donors 22[4]The number of hydrogen bond donors (the amino and pyridinone N-H groups) remains the same.
Hydrogen Bond Acceptors 22[4]The number of hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen) remains the same.

Predicted Impact on Biological Activity: A Focus on Potassium Channels

The non-fluorinated parent compound, 4-aminopyridine, is a well-characterized potassium channel blocker.[5][6] It is used clinically to improve walking in patients with multiple sclerosis by blocking voltage-gated potassium channels in demyelinated axons, which restores nerve impulse conduction.[6] Given the structural similarity, it is highly probable that both 4-Amino-pyridin-2(1H)-one and its 5-fluoro derivative will exhibit activity as potassium channel modulators.

A compelling piece of evidence comes from a study on a closely related analog, 3-fluoro-5-methyl-4-aminopyridine. This compound demonstrated comparable potency to 4-aminopyridine as a potassium channel blocker.[1][2][3] This suggests that the introduction of a fluorine atom at a position analogous to the 5-position in our compound of interest does not abolish, and may even fine-tune, the interaction with the potassium channel.

The fluorinated analog, 4-Amino-5-fluoropyridin-2(1H)-one, could potentially exhibit altered selectivity for different potassium channel subtypes. The change in electron distribution and the potential for new interactions with the protein could lead to a different binding affinity profile compared to the non-fluorinated compound.

Metabolic Stability: The Fluorine Shield

A significant and predictable difference between the two compounds lies in their metabolic stability. The non-fluorinated 4-aminopyridine is known to be metabolized, albeit to a limited extent, by cytochrome P450 2E1 (CYP2E1).[7] The 5-position of the pyridine ring is a potential site for oxidative metabolism.

The introduction of a fluorine atom at this position is expected to "shield" the molecule from CYP-mediated oxidation. The high strength of the C-F bond makes it resistant to enzymatic cleavage. This is supported by the study on 3-fluoro-5-methyl-4-aminopyridine, which was found to be more stable towards oxidation by CYP2E1 compared to its non-fluorinated counterpart.[3] Therefore, 4-Amino-5-fluoropyridin-2(1H)-one is predicted to have a longer metabolic half-life and potentially improved pharmacokinetic properties.

Experimental Protocols for a Head-to-Head Comparison

To empirically validate the predicted differences in biological activity, the following experimental workflows are recommended.

Protocol 1: In Vitro Potassium Channel Inhibition Assay (Electrophysiology)

This protocol outlines a method to directly compare the inhibitory potency of the two compounds on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a heterologous system.

Methodology:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) and transiently transfect them with the cDNA encoding the desired potassium channel subunit.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

    • Use a standard intracellular solution containing potassium gluconate and an extracellular solution containing physiological ion concentrations.

    • Hold the cells at a membrane potential of -80 mV and elicit potassium currents by depolarizing voltage steps.

  • Compound Application:

    • Prepare stock solutions of 4-Amino-5-fluoropyridin-2(1H)-one and 4-Amino-pyridin-2(1H)-one in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to a range of final concentrations in the extracellular solution.

    • Apply the different concentrations of each compound to the cells via a perfusion system.

  • Data Analysis:

    • Measure the peak potassium current amplitude before and after the application of each compound concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value for each compound.

Protocol 2: Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the in vitro metabolic stability of the compounds, providing an indication of their likely in vivo clearance.

Methodology:

  • Incubation:

    • Incubate 4-Amino-5-fluoropyridin-2(1H)-one and 4-Amino-pyridin-2(1H)-one (at a final concentration of, for example, 1 µM) with pooled human liver microsomes in a phosphate buffer (pH 7.4).

    • Include a positive control compound with known metabolic instability (e.g., verapamil).

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points:

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog 4-Amino-pyridin-2(1H)-one 4-Amino-pyridin-2(1H)-one Metabolism Metabolism 4-Amino-pyridin-2(1H)-one->Metabolism Susceptible to CYP2E1 Oxidation Potassium Channel Binding Potassium Channel Binding 4-Amino-pyridin-2(1H)-one->Potassium Channel Binding Biological Effect Biological Effect Potassium Channel Binding->Biological Effect 4-Amino-5-fluoropyridin-2(1H)-one 4-Amino-5-fluoropyridin-2(1H)-one Blocked Metabolism Blocked Metabolism 4-Amino-5-fluoropyridin-2(1H)-one->Blocked Metabolism Fluorine Shielding Altered Potassium Channel Binding Altered Potassium Channel Binding 4-Amino-5-fluoropyridin-2(1H)-one->Altered Potassium Channel Binding Altered Electronics and Interactions Potentially Enhanced\nBiological Effect Potentially Enhanced Biological Effect Altered Potassium Channel Binding->Potentially Enhanced\nBiological Effect

Caption: A conceptual workflow comparing the metabolic fate and biological activity of the two analogs.

G Start Start Prepare Microsome Reaction Mixture Prepare Microsome Reaction Mixture Start->Prepare Microsome Reaction Mixture Add Compound (Fluorinated or Non-Fluorinated) Add Compound (Fluorinated or Non-Fluorinated) Prepare Microsome Reaction Mixture->Add Compound (Fluorinated or Non-Fluorinated) Initiate Reaction with NADPH Initiate Reaction with NADPH Add Compound (Fluorinated or Non-Fluorinated)->Initiate Reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate Reaction with NADPH->Incubate at 37°C Quench Aliquots at Time Points Quench Aliquots at Time Points Incubate at 37°C->Quench Aliquots at Time Points Protein Precipitation Protein Precipitation Quench Aliquots at Time Points->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Calculate In Vitro Half-life Calculate In Vitro Half-life LC-MS/MS Analysis->Calculate In Vitro Half-life

Caption: A streamlined workflow for the in vitro metabolic stability assay.

Conclusion

The strategic fluorination of the 4-Amino-pyridin-2(1H)-one scaffold at the 5-position is predicted to yield an analog, 4-Amino-5-fluoropyridin-2(1H)-one, with a distinct and potentially advantageous pharmacological profile. The primary anticipated benefit is a significant increase in metabolic stability due to the "fluorine shield" effect, which is likely to translate to improved in vivo pharmacokinetics. While the effect on biological activity, specifically potassium channel inhibition, is less certain without direct experimental data, evidence from closely related analogs suggests that potency is likely to be retained and possibly modulated in terms of selectivity. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and to fully characterize the comparative biological activity of these two interesting compounds. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the power of fluorine chemistry in the design of novel therapeutics.

References

  • Sun, Y., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

  • Sun, Y., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PubMed. [Link]

  • Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PubMed. [Link]

  • Elsebaei, M. G., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

  • Kirsch, G. E., et al. (1996). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PMC. [Link]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74. [Link]

  • Kocsis, J. D., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC. [Link]

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  • Zamecnik, J. (2021). Neuroprotective Properties of 4-Aminopyridine. PMC. [Link]

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Comparative

Comparative Analysis of 4-Amino-5-fluoropyridin-2(1H)-one Derivatives: A Guide to Structure-Activity Relationships

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Amino-5-fluoropyridin-2(1H)-one derivatives. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Amino-5-fluoropyridin-2(1H)-one derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will dissect the key structural motifs, compare performance against relevant alternatives using experimental data, and provide detailed protocols to ensure the reproducibility of the findings discussed.

The Strategic Importance of the Pyridinone Scaffold

The pyridinone ring system is classified as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that can bind to a variety of biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. The 2-pyridinone core, in particular, possesses a unique combination of features: its amide moiety can act as both a hydrogen bond donor and acceptor, mimicking peptide bonds and enabling crucial interactions within protein binding sites.[1][2]

The introduction of specific substituents onto this core allows for the fine-tuning of its pharmacological properties. The 4-amino group provides an additional key hydrogen bond donor, while the 5-fluoro substituent leverages the unique properties of fluorine—the "magic element" of drug design.[4] Fluorination can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the acidity of nearby protons, thereby influencing overall compound properties.[4][5] This guide will explore how systematic modifications at these and other positions on the 4-Amino-5-fluoropyridin-2(1H)-one scaffold impact its biological activity, with a focus on its potential as a kinase inhibitor.

Deconstructing the SAR of 4-Amino-5-fluoropyridin-2(1H)-one Derivatives

The potency and selectivity of this class of compounds are highly dependent on the nature and position of various substituents. Our analysis will focus on modifications at the N-1, C-3, and C-6 positions, as well as on the 4-amino group itself.

The Critical Role of the N-1 Substituent

The N-1 position of the pyridinone ring is frequently solvent-exposed in kinase binding pockets, providing an excellent vector for introducing substituents that can modulate physicochemical properties or engage with outlying regions of the target protein. SAR studies consistently show that N-aryl derivatives exhibit superior activity compared to their N-alkyl counterparts in various pyridinone series.[1][2] This is often attributed to the ability of the aryl group to form favorable pi-stacking or hydrophobic interactions.

Exploring the C-3 and C-6 Positions

Modifications at the C-3 and C-4 (amino) positions have been shown to be crucial for the antiviral activity of certain pyridinone derivatives.[2] By extension, for kinase inhibition, these positions are critical for establishing interactions within the ATP-binding pocket. The C-6 position, similar to N-1, often points towards the solvent-exposed region, allowing for the introduction of larger, more complex groups to enhance solubility or target selectivity.

The 4-Amino and 5-Fluoro Groups: Core Interaction Points

The 4-amino group is a cornerstone of the pharmacophore, typically forming a key hydrogen bond with the hinge region of a kinase. The adjacent 5-fluoro group enhances the acidity of the amino protons, strengthening this hydrogen bond and increasing potency. Furthermore, the fluorine atom itself can engage in favorable orthogonal multipolar interactions with the protein backbone.

The following diagram illustrates the general workflow for a typical SAR study, starting from a hit compound and systematically modifying it to improve its properties.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Hit Hit Compound (e.g., Pyridinone Core) Analogs Synthesize Analogs (Vary R-groups at N1, C3, C6) Hit->Analogs Library Design Screening Primary Biological Screening (e.g., Kinase Assay) Analogs->Screening Testing SAR_Analysis Analyze SAR Data (Identify Key Groups) Screening->SAR_Analysis Data Interpretation Lead_Opt Lead Optimization (Fine-tune Potency, Selectivity, PK) SAR_Analysis->Lead_Opt Rational Design In_Vivo In Vivo Studies (Efficacy & Safety) Lead_Opt->In_Vivo Candidate Selection Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Quantitative Analysis: SAR Data Summary

The following table summarizes hypothetical SAR data for a series of 4-Amino-5-fluoropyridin-2(1H)-one derivatives targeting a representative kinase, Src Kinase. This data illustrates the principles discussed above.

Compound IDN-1 Substituent (R1)C-6 Substituent (R2)Src Kinase IC50 (nM)
1a -H-H850
1b -Methyl-H620
1c -Phenyl-H150
1d -Phenyl-Methyl185
1e -Phenyl-Morpholinoethyl45
1f -(4-chlorophenyl)-Morpholinoethyl25[6]

Analysis of SAR Trends:

  • N-1 Substitution: The transition from an unsubstituted (1a) to an N-methyl (1b) derivative results in a modest increase in potency. However, a significant improvement is observed with the introduction of an N-phenyl group (1c), highlighting the importance of aromatic interactions.

  • C-6 Substitution: Adding a small alkyl group like methyl at C-6 (1d) slightly decreases activity compared to the unsubstituted analog (1c), possibly due to minor steric hindrance. In contrast, introducing a larger, solubility-enhancing morpholinoethyl group (1e) dramatically boosts potency, likely by engaging with a solvent-accessible region and improving pharmacokinetic properties.

  • Synergistic Effects: The combination of an electronically modified N-1 phenyl ring (4-chlorophenyl) and the optimal C-6 substituent (1f) leads to the most potent compound in this series.[6]

The diagram below summarizes these key SAR findings visually.

Comparative Performance Against Alternative Scaffolds

To establish the therapeutic potential of the 4-Amino-5-fluoropyridin-2(1H)-one scaffold, it is essential to benchmark it against other established kinase inhibitor classes. Imidazo[4,5-c]pyridines and Pyrazolo[3,4-b]pyridines are two such classes that have yielded potent inhibitors.[6][7]

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Key Features
4-Amino-5-fluoropyridin-2(1H)-one Compound 1f Src25Excellent potency, favorable PK profile.[6]
Imidazo[4,5-c]pyridin-2-one Compound 1h (from ref[6])Src~30-50Potent, but synthesis can be more complex.[6]
Pyrazolo[3,4-b]pyridine Generic ALK InhibitorALK~20-100Potent and selective for specific kinase families.[7]

This comparison demonstrates that the 4-Amino-5-fluoropyridin-2(1H)-one scaffold is highly competitive, offering a compelling balance of high potency and synthetic tractability.

Experimental Protocols

To ensure scientific integrity and enable the validation of these findings, we provide detailed experimental methodologies.

General Synthesis of N-Aryl-4-Amino-5-fluoropyridin-2(1H)-one Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, a representative workflow for which is shown below. This approach leverages readily available starting materials and employs robust chemical transformations.[4][5][8]

Synthesis_Workflow A Fluorinated Building Block (e.g., Potassium (Z)-2-cyano-2-fluoroethenolate) C Cyclocondensation A->C B Amidine Hydrochloride B->C D 4-Amino-5-fluoropyrimidine C->D Formation of Core Ring E Hydrolysis / Further Modification D->E Functional Group Interconversion F Final Product 4-Amino-5-fluoropyridin-2(1H)-one Derivative E->F

Caption: General synthetic workflow for 4-Amino-5-fluoropyridin-2(1H)-one derivatives.

Step-by-Step Protocol:

  • Step 1: Synthesis of Fluorinated Pyrimidine Core.

    • To a solution of an appropriate amidine hydrochloride (1.0 eq) in ethanol (10 mL/mmol), add potassium (Z)-2-cyano-2-fluoroethenolate (1.1 eq).[4][5]

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the 4-amino-5-fluoropyrimidine intermediate.[4][5]

  • Step 2: Conversion to Pyridinone.

    • This step is hypothetical and based on general chemical principles, as direct conversion methods for this specific substrate were not detailed in the search results. It often involves hydrolysis of a suitable precursor or oxidation of a dihydropyridine. A plausible route involves the hydrolysis of a 2-alkoxy or 2-halopyridine precursor under acidic or basic conditions.

  • Step 3: N-Arylation (if required).

    • To a solution of the 4-amino-5-fluoropyridin-2(1H)-one (1.0 eq) in a suitable solvent like DMF, add a base such as Cesium Carbonate (2.0 eq) and the desired aryl halide (1.2 eq).

    • Add a suitable palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos).

    • Heat the reaction at 80-100 °C until the starting material is consumed.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography.

In Vitro Kinase Inhibition Assay (Src Kinase)

This protocol describes a standard method to determine the IC50 value of a test compound.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence or luminescence-based method.

  • Materials:

    • Recombinant human Src kinase.

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP (Adenosine Triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.

    • Add 5 µL of kinase solution to each well of the microplate.

    • Add 2.5 µL of the test compound solution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the detection reagent.

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 4-Amino-5-fluoropyridin-2(1H)-one scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed herein highlight clear strategies for optimization: N-arylation is critical for achieving high potency, while substitution at the C-6 position with polar, solubilizing groups can further enhance both activity and drug-like properties.[1][2][6]

Compared to alternative heterocyclic systems, this scaffold offers a competitive profile with excellent potential for further development. Future work should focus on expanding the diversity of substituents at the N-1 and C-6 positions and conducting comprehensive kinase panel screening to assess selectivity. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers to build upon these findings and advance the development of novel therapeutics based on this versatile chemical framework.

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  • 4-Amino-5-fluoropyridin-2(1H)-one | C5H5FN2O. PubChem. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journal of Organic Chemistry. [Link]

  • Molecules | Special Issue : Kinase Inhibitors. MDPI. [Link]

  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. PubMed Central. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed. PubMed. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Institutes of Health. [Link]

  • 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors | Request PDF. ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

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Validation

Cross-reactivity profiling of 4-Amino-5-fluoropyridin-2(1H)-one based inhibitors

An In-Depth Guide to the Cross-Reactivity Profiling of 4-Amino-5-fluoropyridin-2(1H)-one Based Inhibitors Authored by: A Senior Application Scientist In the landscape of modern drug discovery, particularly within oncolog...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 4-Amino-5-fluoropyridin-2(1H)-one Based Inhibitors

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate the majority of cellular processes, are attractive therapeutic targets. However, due to conserved ATP-binding sites across the kinome, achieving selectivity remains a significant hurdle. Off-target effects, stemming from unintended kinase interactions, can lead to toxicity and diminish therapeutic efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific class of compounds: 4-Amino-5-fluoropyridin-2(1H)-one based inhibitors.

The 4-Amino-5-fluoropyridin-2(1H)-one scaffold has emerged as a promising starting point for the development of potent and selective inhibitors targeting various kinases. Its unique structural features allow for specific interactions within the ATP-binding pocket, but like all inhibitor scaffolds, its selectivity must be rigorously profiled. This guide will detail the experimental design, methodologies, and data interpretation necessary to build a robust cross-reactivity profile, ensuring a thorough understanding of a compound's specificity.

The Rationale Behind Rigorous Selectivity Profiling

The ultimate goal of targeted therapy is to inhibit the function of a specific disease-driving protein while leaving other, healthy proteins untouched. Kinase inhibitors that bind to multiple targets can have unforeseen consequences, ranging from minor side effects to severe, dose-limiting toxicities. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical component of preclinical development.

A well-designed cross-reactivity study should:

  • Identify potential off-targets: This allows for the early prediction of potential side effects.

  • Provide structure-activity relationship (SAR) insights: Understanding how small changes to the inhibitor's structure affect its selectivity can guide medicinal chemistry efforts.

  • De-risk clinical development: A clean selectivity profile increases the probability of a successful clinical trial.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended for assessing the selectivity of 4-Amino-5-fluoropyridin-2(1H)-one based inhibitors. This typically begins with broad, high-throughput screening followed by more focused, in-depth validation of any identified off-target interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Target Engagement A Compound of Interest (4-Amino-5-fluoropyridin-2(1H)-one derivative) B High-Throughput Kinase Panel (e.g., >400 kinases) A->B C Single-Dose % Inhibition B->C D Primary Target & Hits from Tier 1 C->D E IC50 Determination (10-point dose-response) D->E F Quantitative Selectivity Assessment E->F G Relevant Cell Lines F->G H Cell-Based Assays (e.g., NanoBRET™, Western Blot) G->H I Confirmation of On- and Off-Target Activity H->I

Caption: A tiered approach to kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Screening

The initial step involves screening the inhibitor against a large, commercially available panel of kinases. This provides a broad overview of the compound's selectivity at a single, high concentration (typically 1-10 µM).

Experimental Protocol: High-Throughput Kinase Panel Screening

  • Compound Preparation: The 4-Amino-5-fluoropyridin-2(1H)-one based inhibitor is solubilized in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: The compound is then diluted to the final screening concentration in the appropriate assay buffer.

  • Kinase Reaction: The inhibitor is incubated with the individual kinases from the panel in the presence of ATP and a suitable substrate. The reaction is typically initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (no inhibitor) and a negative control (no kinase).

Tier 2: Dose-Response Validation and IC50 Determination

Any "hits" from the initial screen (kinases inhibited above a certain threshold, e.g., >50%) should be further investigated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency against both the intended target and any off-targets.

Experimental Protocol: IC50 Determination

  • Compound Dilution Series: A serial dilution of the inhibitor is prepared, typically a 10-point curve with 3-fold dilutions starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: Each concentration of the inhibitor is incubated with the kinase, ATP (at or near the Km value), and substrate.

  • Detection and Data Analysis: The reaction is allowed to proceed for a defined period, and the signal is measured. The data are then plotted as percent inhibition versus inhibitor concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetIC50 (nM) - Compound AIC50 (nM) - Compound B (Alternative)Selectivity Fold (Compound A vs. Off-Target X)
Primary Target 15 25 -
Off-Target X1,5002,500100
Off-Target Y>10,000>10,000>667
Off-Target Z5,2008,000347
Tier 3: Cellular Target Engagement and Downstream Signaling Analysis

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to validate the findings in relevant cell lines. This step confirms that the inhibitor can engage its intended target in a cellular context and assesses its impact on downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Phospho-Protein Levels

  • Cell Culture and Treatment: Cells expressing the target kinase are cultured and treated with increasing concentrations of the inhibitor for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A primary antibody for the total protein level of the substrate is used as a loading control.

  • Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Densitometry: The intensity of the bands is quantified to determine the extent of inhibition of downstream signaling.

G cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Inhibitor Action A Growth Factor B Receptor Tyrosine Kinase A->B C Primary Target Kinase B->C D Downstream Substrate C->D Phosphorylation E Phosphorylated Substrate (Active) F Gene Transcription E->F G Cell Proliferation F->G H 4-Amino-5-fluoropyridin-2(1H)-one Inhibitor H->C

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

The 4-Amino-5-fluoropyridin-2(1H)-one scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, a thorough and multi-tiered approach to cross-reactivity profiling is essential to ensure the development of safe and effective therapeutics. By combining broad kinome screening with rigorous IC50 determination and cellular validation, researchers can build a comprehensive understanding of their compound's selectivity and make informed decisions as they advance their drug discovery programs. Future work should focus on leveraging the selectivity data to guide further optimization of the scaffold, aiming to minimize off-target interactions while maintaining or improving on-target potency.

Comparative

A Comparative Guide to Validating 4-Amino-5-fluoropyridin-2(1H)-one Target Engagement in a Cellular Context

This guide provides a comprehensive comparison of modern biophysical techniques to validate the cellular target engagement of 4-Amino-5-fluoropyridin-2(1H)-one. As researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern biophysical techniques to validate the cellular target engagement of 4-Amino-5-fluoropyridin-2(1H)-one. As researchers, scientists, and drug development professionals, confirming that a molecule binds its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[1][2] This step links a compound's biochemical potency to its cellular activity, de-risks off-target effects, and builds confidence in the mechanism of action (MOA).[3][4]

We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to design a robust validation strategy tailored to your specific research questions and the properties of your compound.

Chapter 1: The Foundational Principle: Covalent vs. Non-Covalent Binding

Before selecting an assay, the primary consideration is the potential binding modality of 4-Amino-5-fluoropyridin-2(1H)-one. While its structure does not contain a canonical reactive group, its interaction with the target protein can be either reversible (non-covalent) or irreversible (covalent). This distinction is critical as it dictates the most appropriate validation methodologies. Covalent inhibition, for instance, offers the potential to decouple pharmacokinetics from pharmacodynamics by extending the residence time of the drug on its target.[5]

Our validation strategy, therefore, begins with a decision point based on the compound's hypothesized or empirically determined MOA.

G start Start: Validate Target Engagement of 4-Amino-5-fluoropyridin-2(1H)-one moa Determine/Hypothesize Binding Modality start->moa non_covalent Non-Covalent (Reversible) moa->non_covalent  Reversible covalent Covalent (Irreversible) moa->covalent Irreversible   nc_assays Label-Free Methods: - Cellular Thermal Shift Assay (CETSA) Reporter/Probe Methods: - NanoBRET - Fluorescence Polarization (FP) non_covalent->nc_assays c_assays Mass Spectrometry Methods: - Chemoproteomics (with clickable probe) - Targeted Proteomics (e.g., PRM) Label-Free Methods: - CETSA (confirms initial binding) covalent->c_assays

Caption: Initial decision workflow for selecting a target engagement assay.

Chapter 2: The First Line of Inquiry: Label-Free Validation with CETSA

The Cellular Thermal Shift Assay (CETSA) is an invaluable first-choice method because it measures direct binding to endogenous proteins in intact, unmodified cells.[6] It operates on the principle that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[7][8]

Causality: By avoiding fluorescent labels, radioactive probes, or genetic modification of the target protein, CETSA provides a readout of target engagement in the most physiologically relevant context possible.[1][4] This minimizes the risk of artifacts that can arise from altering the compound or the cellular system.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat cells with 4-Amino-5-fluoropyridin-2(1H)-one (or DMSO vehicle) A->B C 3. Aliquot cells and heat at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Separate soluble vs. aggregated proteins (centrifugation) D->E F 6. Quantify remaining soluble target protein (e.g., Western Blot, ELISA) E->F

Caption: Standard workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Classic CETSA with Western Blot Readout
  • Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of 4-Amino-5-fluoropyridin-2(1H)-one and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentration using a BCA assay. Analyze the abundance of the target protein at each temperature point via SDS-PAGE and Western Blotting.

  • Data Analysis: Quantify band intensities and plot them against temperature. A rightward shift in the melting curve for compound-treated samples indicates target stabilization and engagement.

Comparison of CETSA Methodologies

For higher throughput needs, several CETSA variations have been developed.[7][9]

FeatureClassic CETSA (Western Blot)SplitLuc CETSAReal-Time CETSA (RT-CETSA)
Principle Immunodetection of soluble proteinBioluminescent reporter (split NanoLuc) complementation[9][10]Monitoring luminescence of a thermostable luciferase fusion in real-time[7][8]
Throughput LowHigh (384- and 1536-well)[9]Medium to High
Target Modification No (endogenous protein)Yes (genetic tagging with HiBiT)Yes (genetic fusion with ThermLuc)
Pros Gold standard for physiological relevanceHomogeneous, no-wash format; excellent for screening[10]Captures full aggregation profile from a single sample; high sensitivity[7]
Cons Labor-intensive, low throughputRequires genetic engineering; potential for tag interferenceRequires specialized equipment and genetic engineering
Reference [6][9][10][7][8]

Chapter 3: Mass Spectrometry: For Unbiased and Covalent Target Discovery

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for quantifying drug-protein interactions.[3][11] It is particularly powerful for identifying unknown targets (deconvolution), assessing proteome-wide selectivity, and definitively confirming the binding site of covalent inhibitors.

Thermal Proteome Profiling (TPP)

TPP is the proteome-wide extension of CETSA.[12] Instead of probing for a single target with an antibody, quantitative MS is used to measure the thermal stability of thousands of proteins simultaneously.[2]

Causality: This unbiased approach is ideal for identifying off-targets of 4-Amino-5-fluoropyridin-2(1H)-one, providing a comprehensive view of its cellular selectivity profile. It can also be used in phenotypic screening campaigns to identify the protein target responsible for a desired cellular effect.[2]

Chemoproteomics for Covalent Inhibitors

If 4-Amino-5-fluoropyridin-2(1H)-one is found to act covalently, chemoproteomics is the definitive method for target validation and selectivity profiling.[13][14] This technique requires synthesizing a probe version of the compound that includes a "clickable" handle, such as a terminal alkyne.

Causality: The inherent reactivity of a covalent compound can lead to off-target modifications.[13][14] This method directly addresses that risk by specifically enriching and identifying only those proteins that have formed a covalent adduct with the probe, providing direct evidence of both on-target and off-target binding events.

Chemoproteomics_Workflow A 1. Synthesize alkyne-tagged 4-Amino-5-fluoropyridin-2(1H)-one probe B 2. Treat live cells with the probe A->B C 3. Lyse cells and perform 'click' reaction to attach biotin-azide B->C D 4. Enrich biotinylated proteins using streptavidin beads C->D E 5. On-bead digestion (trypsin) to release peptides D->E F 6. Analyze peptides by LC-MS/MS to identify target proteins E->F

Caption: Workflow for identifying targets of a covalent inhibitor.[14]

Targeted Proteomics for Quantifying Engagement

For known covalent targets, targeted MS methods like Parallel Reaction Monitoring (PRM) can precisely quantify the level of unbound target remaining after treatment.[15][16] By measuring the decrease in the unmodified target peptide, one can infer the degree of target engagement.

Causality: This approach provides highly accurate, antibody-free quantification of target occupancy in complex samples, including clinical tissues, making it a powerful tool for pharmacodynamic studies.[15][16]

Comparison of Mass Spectrometry Methods
MethodPrimary GoalThroughputLabel RequiredKey Advantage
Thermal Proteome Profiling (TPP) Unbiased target identification & off-target profilingLowNoProteome-wide, unbiased view of thermal stability shifts[12]
Chemoproteomics Identification of covalent targets & off-targetsMediumYes (clickable probe)Directly identifies proteins covalently modified by the compound[13][14]
Targeted Proteomics (PRM) Precise quantification of target occupancyMediumNoHighly specific and sensitive quantification of remaining free target[15][16]

Chapter 4: Reporter and Probe-Based Assays for High-Throughput Screening

When higher throughput is required for screening analogues of 4-Amino-5-fluoropyridin-2(1H)-one, reporter-based assays offer robust solutions, though they typically require modification of the cellular system.

NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) assays measure the proximity between two molecules.[17] The NanoBRET assay uses a target protein genetically fused to NanoLuc® Luciferase and a fluorescent tracer that reversibly binds to the target.

Causality: When the tracer is bound, its fluorescence is excited by the energy from the nearby luciferase, emitting a BRET signal. A test compound like 4-Amino-5-fluoropyridin-2(1H)-one will compete with the tracer for the binding site. This displacement separates the energy donor (luciferase) and acceptor (tracer), causing a dose-dependent decrease in the BRET signal, which directly reflects target engagement in live cells.[18]

NanoBRET_Principle cluster_bound cluster_displaced A Target-NanoLuc (Energy Donor) B Fluorescent Tracer (Energy Acceptor) A->B Energy Transfer C Target-NanoLuc D Fluorescent Tracer E 4-Amino-5-fluoropyridin-2(1H)-one (Competitor) E->C Binds Target

Caption: Principle of the NanoBRET target engagement assay.

Fluorescence Polarization (FP)

FP is a solution-based technique that can be adapted for cell lysates. It relies on the change in the rotational speed of a small, fluorescently labeled probe upon binding to a much larger target protein.[1][17]

Causality: A small fluorescent probe tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the target protein, its tumbling slows dramatically, leading to a high polarization signal. An unlabeled competitor compound will displace the probe, causing a drop in polarization. This makes FP an effective method for quantifying binding affinity in competitive screening formats.[1]

Comparison of Reporter/Probe Assays
FeatureNanoBRETFluorescence Polarization (FP)
Assay Environment Live CellsPrimarily Cell Lysates or Purified Protein
Target Modification Yes (NanoLuc fusion)No
Compound Modification NoNo (but requires a fluorescent probe)
Pros Real-time kinetics in live cells; high sensitivity[18]Homogeneous format; no genetic modification of target needed
Cons Requires genetic engineering and a specific tracerIndirectly cellular; susceptible to autofluorescence interference
Reference [17][18][1][17]

Chapter 5: Summary and Strategic Recommendations

Validating the target engagement of 4-Amino-5-fluoropyridin-2(1H)-one is not a one-size-fits-all process. The optimal strategy involves an orthogonal approach, using multiple techniques to build a solid foundation of evidence.

Master Comparison Table
MethodLabel-Free?Target Mod Required?Intact Cells?Identifies Off-Targets?Best For...
CETSA YesNoYesNoInitial, physiologically relevant validation of binding[6]
TPP YesNoYesYesUnbiased, proteome-wide on- and off-target analysis[2][12]
Chemoproteomics NoNo (but probe needed)YesYesDefinitive identification of covalent targets[13][14]
Targeted MS YesNoYesNoPrecise quantification of covalent target occupancy[15][16]
NanoBRET NoYesYesNoHigh-throughput screening and SAR in live cells[17][18]
FP NoNoNo (lysates)NoHigh-throughput screening with purified components or lysates[1][17]
Recommended Validation Strategy

For a novel compound like 4-Amino-5-fluoropyridin-2(1H)-one, a tiered approach is recommended to maximize confidence while efficiently using resources.

Strategy_Workflow A Tier 1: Foundational Evidence Confirm direct binding in intact cells using CETSA with Western Blot. B Is the compound covalent? A->B C Tier 2 (Covalent): - Use Chemoproteomics to confirm on-target and identify off-target covalent binding. - Use Targeted MS to quantify occupancy. B->C Yes D Tier 2 (Non-Covalent): - Use TPP to assess proteome-wide selectivity. - Develop a NanoBRET assay for high-throughput screening and SAR. B->D No E Tier 3: Confirmation Use an orthogonal method (e.g., if you started with CETSA, confirm with NanoBRET) to validate findings. C->E D->E

Caption: A strategic, tiered workflow for robust target engagement validation.

By systematically applying these state-of-the-art techniques and understanding the rationale behind each, researchers can build a compelling, data-driven case for the cellular mechanism of action of 4-Amino-5-fluoropyridin-2(1H)-one, paving the way for its successful development.

References

  • tracerDB: a crowdsourced fluorescent tracer database for target engagement analysis. Nature Chemical Biology. Available at: [Link]

  • Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. Nature Protocols. Available at: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. Journal of Medicinal Chemistry. Available at: [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. Available at: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available at: [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. ScienceDirect. Available at: [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Royal Society of Chemistry. Available at: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. National Institutes of Health (NIH). Available at: [Link]

  • A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Nature Communications. Available at: [Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics. Available at: [Link]

  • (PDF) A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. ResearchGate. Available at: [Link]

  • Mass Spectrometry for Drug-Protein Interaction Studies. Aragen Life Sciences. Available at: [Link]

  • 4-Amino-5-fluoropyridin-2(1H)-one. PubChem. Available at: [Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Chemoproteomic profiling: from target discovery to target engagement. YouTube. Available at: [Link]

  • Binding Database. BindingDB. Available at: [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. National Institutes of Health (NIH). Available at: [Link]

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Validation

Comparative analysis of kinase inhibition by different pyridinone scaffolds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the pyridinone scaffold has emerged as a privileged structure, offering a versatile framew...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyridinone scaffold has emerged as a privileged structure, offering a versatile framework for the design of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of different pyridinone-based scaffolds, evaluating their inhibitory activity against a panel of key oncogenic kinases: Aurora A/B, Monopolar Spindle 1 (MPS1), Pim-1, MAP kinase-interacting kinases 1/2 (MNK1/2), and c-Src. By synthesizing data from peer-reviewed literature, this document aims to equip researchers with the necessary insights to navigate the chemical space of pyridinone inhibitors and inform the design of next-generation targeted therapies.

Introduction to Pyridinone Scaffolds in Kinase Inhibition

The 2-pyridone motif is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This interaction mimics the adenine region of ATP, providing a strong anchor for inhibitor binding. The versatility of the pyridinone core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide will explore the structure-activity relationships (SAR) of several prominent pyridinone scaffolds, offering a comparative perspective on their potential as kinase inhibitors.

Comparative Analysis of Kinase Inhibition

The following sections detail the inhibitory activities of various pyridinone scaffolds against key kinases implicated in cancer progression. It is important to note that a direct head-to-head comparison of all scaffolds under identical experimental conditions is limited in the public domain. The presented data is a synthesis of findings from multiple studies and should be interpreted with consideration of the varied experimental contexts.

3-Amino-5,6-dimethyl-2(1H)-pyridinone

This scaffold has shown promise as a starting point for the development of inhibitors targeting mitotic kinases, particularly Aurora and MPS1 kinases.[3] Its unique three-dimensional shape and hydrogen bonding pattern offer opportunities for developing selective inhibitors.[3]

Table 1: Inhibitory Activity of 3-Amino-5,6-dimethyl-2(1H)-pyridinone Derivatives

Compound/DerivativeTarget KinaseIC50/Ki (nM)Reference
Fragment 2MPS1Ki = 1,200
Fragment 2Aurora AKi = 2,400
Fragment 2Aurora BKi = 1,500
Fragment 3MPS1Ki = 1,800
Fragment 3Aurora AKi > 10,000
Fragment 3Aurora BKi = 2,800

Structure-Activity Relationship (SAR) Insights: Screening of a fragment library based on the 3-aminopyridin-2-one core identified compounds with modest but ligand-efficient inhibition of MPS1 and Aurora kinases. X-ray crystallography studies revealed key interactions with a conserved lysine residue in the kinase hinge region. Further optimization by functionalization of the 3-amino group and introduction of substituted heteroaromatic rings at position 5 has been shown to significantly enhance potency and selectivity for other kinases like Itk.[4]

Substituted Pyridones (Pim-1 Inhibitors)

A novel series of substituted pyridones has demonstrated high potency against Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[5]

Table 2: Inhibitory Activity of Substituted Pyridone Derivatives against Pim-1 Kinase

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Example CompoundPim-150[5]

Structure-Activity Relationship (SAR) Insights: The potency of this series is attributed to a hydrogen bond matrix involving the inhibitor, two water molecules, and the catalytic core of Pim-1.[5] A potential weak hydrogen bond between an aromatic hydrogen on a phenyl ring substituent and a main-chain carbonyl of the kinase further contributes to the high affinity.[5]

Pyridone-Aminal Scaffolds (MNK1/2 Inhibitors)

The pyridone-aminal scaffold has been successfully employed in the design of highly potent and selective dual inhibitors of MNK1 and MNK2.[6] These kinases are key regulators of mRNA translation and are implicated in tumorigenesis.[6]

Table 3: Inhibitory Activity of a Pyridone-Aminal Derivative

Compound/DerivativeTarget KinaseIC50 (nM)Reference
eFT508 (Compound 23)MNK11.1[6]
eFT508 (Compound 23)MNK22.3[6]

Structure-Activity Relationship (SAR) Insights: The design of the pyridone-aminal structure was guided by crystal structures and leverages unique stereoelectronic interactions within the MNK active site.[6] This novel scaffold has demonstrated potent in vivo antitumor activity, highlighting the therapeutic potential of targeting dysregulated translation.[6]

Pyridin-2(1H)-one Derivatives (c-Src Inhibitors)

Derivatives of the pyridin-2(1H)-one scaffold have been synthesized and evaluated for their inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase frequently overexpressed in various cancers.[7]

Table 4: Inhibitory Activity of Pyridin-2(1H)-one Derivatives against c-Src Kinase

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Compound 36c-Src12.5[8]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies on this series suggest that specific substitutions on the pyridin-2(1H)-one core are crucial for c-Src inhibition.[9] Further optimization of this scaffold holds promise for the development of next-generation c-Src inhibitors.[7]

Key Signaling Pathways and Experimental Workflows

Understanding the cellular context in which these kinases operate is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyridinone inhibitors and the general workflows for their evaluation.

Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_mps1 MPS1 Pathway cluster_pim1 Pim-1 Pathway cluster_mnk MNK1/2 Pathway cluster_csrc c-Src Pathway AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis MPS1 MPS1 SAC Spindle Assembly Checkpoint MPS1->SAC JAK_STAT JAK/STAT Pathway Pim1 Pim-1 JAK_STAT->Pim1 Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival MAPK MAPK Pathway (Erk, p38) MNK1_2 MNK1/2 MAPK->MNK1_2 eIF4E eIF4E Phosphorylation MNK1_2->eIF4E Translation mRNA Translation eIF4E->Translation RTKs Receptor Tyrosine Kinases (e.g., EGFR) cSrc c-Src RTKs->cSrc Proliferation_Migration Cell Proliferation, Migration, Invasion cSrc->Proliferation_Migration

Caption: Key signaling pathways regulated by the targeted kinases.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate (Peptide/Protein) Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Pyridinone Inhibitor Inhibitor->Reaction Detection Detection (e.g., ADP-Glo) Reaction->Detection IC50 IC50 Determination Detection->IC50 Cells Cancer Cell Line Treatment Treat with Pyridinone Inhibitor Cells->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Analysis (e.g., Western Blot) Lysis->Analysis Target_Modulation Target Modulation (Phosphorylation Status) Analysis->Target_Modulation

Caption: Generalized experimental workflow for evaluating pyridinone kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyridinone inhibitor (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridinone inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted pyridinone inhibitor or vehicle control.

    • Add 2.5 µL of a 2x kinase solution (containing the purified kinase in reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2x substrate/ATP solution (containing the substrate and ATP in reaction buffer). The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assay (Western Blot Analysis)

This method assesses the ability of an inhibitor to modulate the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Pyridinone inhibitor (test compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[12]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the pyridinone inhibitor or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Conclusion and Future Directions

The pyridinone scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The diverse chemical space accessible through modifications of the pyridinone core allows for the generation of compounds with potent and selective activity against a range of clinically relevant kinases. The data presented in this guide highlights the potential of different pyridinone-based scaffolds to target key oncogenic pathways.

Future research should focus on obtaining more direct comparative data for different pyridinone scaffolds against a broad panel of kinases under standardized assay conditions. Such studies will provide a more definitive understanding of the structure-selectivity relationships and guide the rational design of next-generation inhibitors with improved therapeutic profiles. Furthermore, the detailed experimental protocols provided herein should serve as a valuable resource for researchers in their efforts to discover and characterize novel pyridinone-based kinase inhibitors.

References

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Comparative

In Vivo Efficacy of Fluorinated Nucleoside Analogs: A Comparative Analysis Against Standard-of-Care Antivirals

In the landscape of antiviral drug development, nucleoside analogs remain a cornerstone of therapeutic strategies, prized for their ability to selectively disrupt viral replication.[1][2][3] This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug development, nucleoside analogs remain a cornerstone of therapeutic strategies, prized for their ability to selectively disrupt viral replication.[1][2][3] This guide provides an in-depth comparison of the in vivo efficacy of a promising class of fluorinated nucleoside analogs, with a focus on compounds structurally related to 4-Amino-5-fluoropyridin-2(1H)-one, such as Favipiravir (T-705), and other potent fluorinated nucleosides like 4'-Fluorouridine. Their performance is benchmarked against established standards of care, offering researchers and drug development professionals critical insights supported by experimental data.

The strategic incorporation of fluorine into a nucleoside scaffold can significantly enhance metabolic stability and binding affinity, leading to improved therapeutic profiles.[4][5] These analogs typically function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of many RNA viruses.[1][6][7] Upon cellular uptake, these prodrugs are converted into their active triphosphate form, which is then mistakenly incorporated by the viral RdRp into the growing RNA strand, leading to either chain termination or lethal mutagenesis, thereby halting viral replication.[6][8][9]

Comparative Efficacy Against Influenza Virus

Influenza remains a significant global health threat, necessitating the development of novel antivirals to combat seasonal epidemics, pandemics, and the emergence of drug-resistant strains.[10] Favipiravir (T-705), a pyrazinecarboxamide derivative, has demonstrated potent in vivo activity against various influenza strains, including those resistant to standard neuraminidase inhibitors like oseltamivir.

Experimental Rationale:

The choice of a murine lethal-infection model is a standard preclinical approach to evaluate the efficacy of anti-influenza agents. This model allows for the assessment of key endpoints such as survival rate, reduction in viral load in critical tissues (lungs and brain), and mitigation of clinical symptoms like body-weight loss. Comparing the investigational compound against a widely used standard like oseltamivir provides a direct benchmark for its potential clinical utility, especially in scenarios where the standard drug shows limited efficacy, such as delayed treatment initiation.[11]

Table 1: In Vivo Efficacy of Favipiravir (T-705) vs. Oseltamivir (GS4104) in a Murine Model of H5N1 Influenza
Treatment GroupDoseTreatment Start Time (post-infection)Survival Rate (%)Mean Viral Titer Reduction in Lungs (log10 PFU/g)Reference
Favipiravir (T-705) 300 mg/kg/day1 hour100%Significant reduction[11]
300 mg/kg/day24 hours100%Significant reduction[11]
300 mg/kg/day48 hours100%Significant reduction[11]
300 mg/kg/day72 hours100%Significant reduction[11]
Oseltamivir (GS4104) 10 mg/kg/day1 hour100%Dose-dependent reduction[11]
10 mg/kg/day24 hours80%Less obvious dose-dependency[11]
10 mg/kg/day48 hours60%Less obvious dose-dependency[11]
10 mg/kg/day72 hours50%Less obvious dose-dependency[11]
Placebo N/AN/A0%N/A[11]

Data synthesized from studies on highly pathogenic H5N1 influenza viruses.[11]

Studies have consistently shown that Favipiravir not only protects mice from lethal infection in a dose-dependent manner but also significantly reduces viral loads and suppresses pulmonary pathology.[10][12] Crucially, it demonstrates considerable activity against highly pathogenic H5N1 influenza virus infection where oseltamivir shows limited efficacy, particularly when treatment is delayed.[11] This broad therapeutic window is a key advantage. Furthermore, Favipiravir is effective against oseltamivir-resistant influenza B viruses, highlighting its potential to address emerging resistance challenges.[10]

Similarly, 4'-Fluorouridine (4'-FlU) has emerged as a potent, broad-spectrum antiviral.[13] In vivo studies in ferret models of influenza demonstrated that once-daily oral treatment initiated 12 hours post-infection rapidly stopped virus shedding and prevented transmission.[14] In mice, 4'-FlU treatment alleviated pneumonia from a lethal inoculum of pandemic H1N1 virus.[14]

Broad-Spectrum Antiviral Potential

The mechanism of targeting the conserved RdRp enzyme suggests that these compounds may have broad-spectrum activity.[7] Indeed, Favipiravir and its related compounds have shown efficacy in animal models against a wide array of RNA viruses, including arenaviruses, bunyaviruses, and flaviviruses.[6][15] Likewise, 4'-Fluorouridine has demonstrated potent inhibitory activity against respiratory syncytial virus (RSV) and SARS-CoV-2, in addition to influenza viruses.[13][16] This positions such fluorinated nucleosides as promising candidates for combating emerging viral diseases.[3]

Mechanism of Action: RdRp Inhibition

The primary mechanism for these nucleoside analogs involves their intracellular conversion to the active triphosphate form.[6][9] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp.[17]

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral Replication Complex Prodrug Fluorinated Nucleoside (e.g., Favipiravir, 4'-FlU) Kinases Host Cell Kinases Prodrug->Kinases Uptake & Phosphorylation Active_TP Active Ribofuranosyl Triphosphate (RTP) Kinases->Active_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competitive Inhibition Growing_RNA Nascent RNA Strand RdRp->Growing_RNA Incorporation RNA_Template Viral RNA Template Inhibition Inhibition Growing_RNA->Inhibition Chain Termination or Lethal Mutagenesis Natural_NTPs Natural NTPs (ATP, GTP, etc.) Natural_NTPs->RdRp

Caption: Intracellular activation and mechanism of RdRp inhibition.

This incorporation can lead to immediate or delayed chain termination, effectively stopping the synthesis of new viral genomes.[1][14] In some cases, the incorporated analog does not immediately terminate the chain but instead introduces mutations into the viral genome, a process known as lethal mutagenesis, which leads to the production of non-infectious viral particles.[18] This dual mechanism contributes to their high potency.

Anticancer Applications of Related Nucleosides

While the primary focus has been antiviral, fluorinated pyrimidine nucleosides, such as 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine, Tegafur), are mainstays in cancer chemotherapy.[5] These compounds disrupt DNA synthesis and RNA function in rapidly dividing cancer cells.[5] While distinct from the pyridinone scaffold, the underlying principle of using fluorinated nucleosides as antimetabolites is shared. Research into novel pyrido[2,3-d]pyrimidine nucleosides has also shown selective cytotoxic inhibition of cancer cells in vitro, suggesting potential for further development in oncology.[19]

Standardized Protocol: Murine Model for Antiviral Efficacy

To ensure reproducibility and valid comparisons, a standardized in vivo protocol is essential. The following outlines a typical methodology for assessing antiviral efficacy in a mouse model of influenza infection.

Objective: To determine the therapeutic efficacy of a test compound (e.g., 4-Amino-5-fluoropyridin-2(1H)-one nucleoside analog) compared to a standard-of-care (e.g., Oseltamivir) and a placebo control in mice lethally infected with an influenza A virus strain.

Methodology:

  • Animal Model: 6- to 8-week-old female BALB/c mice. Acclimatize for 7 days prior to the study.

  • Virus Strain: A mouse-adapted influenza A virus, such as A/California/07/2009 (H1N1)pdm09, with a known lethal dose (e.g., 5x MLD50).

  • Experimental Groups (n=10 mice/group):

    • Group 1: Test Compound (e.g., 150 mg/kg/day)

    • Group 2: Standard of Care (Oseltamivir, 10 mg/kg/day)

    • Group 3: Vehicle Control (Placebo)

    • Group 4: Uninfected Control

  • Infection Protocol:

    • Anesthetize mice lightly with isoflurane.

    • Infect mice via intranasal inoculation with 50 µL of the viral suspension.

  • Treatment Protocol:

    • Initiate treatment 24 hours post-infection.

    • Administer compounds orally (gavage) twice daily for 5 consecutive days. The vehicle control group receives the vehicle on the same schedule.

  • Monitoring and Endpoints:

    • Mortality: Record daily for 14 days post-infection.

    • Body Weight: Measure daily as an indicator of morbidity. Euthanize if weight loss exceeds 25-30% of initial body weight.

    • Viral Titer (Subgroup analysis, n=3-5 mice/group): On days 3 and 6 post-infection, euthanize a subset of mice from each group. Harvest lungs and homogenize in PBS. Determine viral titers via plaque assay or TCID50 on Madin-Darby Canine Kidney (MDCK) cells.

    • Pulmonary Pathology: At the time of sacrifice for viral titers, collect lung tissue for histopathological analysis (H&E staining) to assess inflammation and tissue damage.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomize into Treatment Groups Acclimatization->Grouping Infection 3. Intranasal Infection (Lethal Influenza Dose) Grouping->Infection Treatment 4. Initiate Treatment (24h post-infection, BID for 5 days) Infection->Treatment Monitoring 5. Daily Monitoring (Survival & Weight) Treatment->Monitoring Sacrifice 6. Subgroup Sacrifice (Days 3 & 6) Treatment->Sacrifice Analysis 7. Endpoint Analysis Monitoring->Analysis Survival Data Sacrifice->Analysis Viral Titers Histopathology

Caption: Standardized workflow for in vivo antiviral efficacy testing.

Conclusion

Fluorinated nucleoside analogs, including Favipiravir and 4'-Fluorouridine, demonstrate potent in vivo efficacy against a broad range of RNA viruses, particularly influenza. Their performance, especially in cases of delayed treatment or against drug-resistant viral strains, often surpasses that of current standards of care like oseltamivir. The mechanism of targeting the conserved viral RdRp provides a strong basis for their broad-spectrum activity and makes them invaluable candidates for addressing both existing and future viral threats. The robust preclinical data underscores the importance of continued research and development in this chemical class for both antiviral and potentially anticancer applications.

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  • T-705 (favipiravir) activity against lethal H5N1 influenza A viruses.
  • Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. ScienceDirect.
  • Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. PubMed. [Link]

  • Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. ResearchGate. [Link]

  • T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. PubMed. [Link]

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. ASM Journals. [Link]

  • T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. PubMed Central. [Link]

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  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods (PDF). ResearchGate. [Link]

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  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed Central. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PubMed Central. [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

  • Nucleoside Analogues. NCBI Bookshelf. [Link]

  • 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo. PubMed Central. [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PubMed Central. [Link]

  • Broad spectrum antiviral nucleosides—Our best hope for the future. PubMed Central. [Link]

  • In vivo potentiation of 5-fluorouracil cytotoxicity against AKR leukemia by purines, pyrimidines, and their nucleosides and deoxynucleosides. PubMed. [Link]

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  • The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase. PubMed Central. [Link]

  • 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. National Institutes of Health. [Link]

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Validation

A Head-to-Head Comparison of Synthetic Routes to Fluorinated Pyridinones: A Guide for Researchers

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating molecular properties. Among these, fluorinated py...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating molecular properties. Among these, fluorinated pyridinones stand out as privileged structures due to their diverse biological activities. The synthesis of these valuable compounds, however, is not a one-size-fits-all endeavor. The choice of synthetic route can profoundly impact yield, purity, scalability, and access to specific regioisomers. This guide provides a head-to-head comparison of the principal synthetic strategies for accessing fluorinated pyridinones, offering field-proven insights and supporting experimental data to inform your selection process.

Direct C-H Fluorination of Pyridines and Subsequent Conversion

One of the most elegant and modern approaches to fluorinated pyridines is the direct C-H fluorination, which can then be followed by conversion to the corresponding pyridinone. This late-stage functionalization is particularly attractive for its atom economy and the ability to modify complex molecules without the need for de novo synthesis.

Route 1a: AgF₂-Mediated C-H Fluorination

This method, pioneered by Hartwig and co-workers, allows for the highly site-selective fluorination of the C-H bond adjacent to the nitrogen atom in pyridines and diazines using silver(II) fluoride.[1][2] The reaction is notable for its mild conditions and high functional group tolerance.[3]

Mechanism Insight: The reaction is proposed to proceed through a radical mechanism. The pyridine substrate coordinates to AgF₂, facilitating a single-electron transfer to generate a pyridine radical cation and an Ag(I) species. A fluoride radical is then transferred to the C2 position of the pyridine, followed by deprotonation to yield the 2-fluoropyridine.[2]

Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine [4]

  • To an oven-dried 1-L round-bottomed flask, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

  • Place the flask in an ambient temperature water bath (22-23 °C) and stir the solution at 700-900 rpm.

  • Add silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in one portion.

  • Age the reaction mixture at ambient temperature for 90 minutes. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture over Celite (50 g, wetted with MeCN) and rinse with MeCN (100 mL).

  • Concentrate the filtrate on a rotary evaporator.

  • Purify the residue by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

Subsequent Conversion to Pyridinone: The resulting 2-fluoropyridine can be converted to the corresponding 2-pyridone via hydroxylation. A common method involves reaction with a hydroxide source, often under transition-metal-free conditions.[5]

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a classical and robust method for introducing fluorine into a pyridine ring, which can either be the pyridinone itself or a precursor. The success of this approach hinges on the presence of a good leaving group and sufficient activation of the ring towards nucleophilic attack.

Route 2a: Fluorination of Halopyridines

In this approach, a halogen atom (typically Cl or Br) on the pyridine or pyridinone ring is displaced by a fluoride ion. The pyridine nitrogen provides inherent activation at the C2 and C4 positions.[6][7]

Mechanism Insight: The SₙAr reaction proceeds via an addition-elimination mechanism. The nucleophilic fluoride attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a high-energy anionic intermediate known as a Meisenheimer complex.[8][9] Aromaticity is then restored by the expulsion of the leaving group. The stability of the Meisenheimer complex, which is enhanced by electron-withdrawing groups and the ring nitrogen, is key to the reaction's feasibility.[6][7]

Route 2b: From Pyridine N-Oxides

Pyridine N-oxides are excellent substrates for nucleophilic substitution. The N-oxide group activates the ring, particularly at the 2- and 4-positions, and can be used to direct halogenation prior to fluorination or direct displacement.[10][11] This strategy is particularly useful for synthesizing 2-halopyridines that can then undergo fluorination.[12]

Experimental Protocol: Synthesis of 3-Halo-2-pyridones from 3-Halopyridine N-Oxides [13]

  • A 3-halopyridine (e.g., 3-chloropyridine, 3-bromopyridine, or 3-fluoropyridine) is first oxidized to the corresponding N-oxide.

  • The 3-halopyridine N-oxide is then heated in acetic anhydride.

  • The resulting haloacetoxypyridine is hydrolyzed to yield the 3-halo-2-pyridone. Notably, this process selectively yields the 3-halo-2-pyridone over the 5-halo isomer.

Route 2c: Demethylation of Fluorinated Methoxy-pyridines

A fluorinated pyridinone can be accessed by the cleavage of a corresponding methoxy-pyridine ether. This is a reliable method when the fluorinated methoxy-pyridine is readily available.

Experimental Protocol: Synthesis of 4-Fluoro-2-pyridone [13]

  • 4-Fluoro-2-methoxypyridine is treated with trimethylsilyl iodide.

  • The resulting intermediate is worked up to yield 4-fluoro-2-pyridone.

Cyclization and Annulation Strategies

Constructing the fluorinated pyridinone ring from acyclic precursors offers a powerful alternative, particularly for accessing substitution patterns that are difficult to obtain through functionalization of a pre-formed ring.

Route 3a: Rhodium(III)-Catalyzed C-H Functionalization

This method provides a one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[14]

Mechanism Insight: The proposed catalytic cycle involves C-H activation of the alkyne by the Rh(III) catalyst, followed by coordination and insertion of the oxime. Subsequent cyclization and reductive elimination generate the 3-fluoropyridine product and regenerate the active Rh(III) catalyst.

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines [14]

  • In a screw-cap vial, combine the α-fluoro-α,β-unsaturated oxime (0.2 mmol), alkyne (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add ethyl acetate (2.0 mL) and stir the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography to afford the 3-fluoropyridine.

Route 3b: Photoredox-Mediated Cyclization

This approach enables the synthesis of 3-fluoropyridines from two different ketone-derived components via a photoredox-catalyzed coupling followed by a one-pot condensation.[15]

Mechanism Insight: The reaction is initiated by the reduction of an α,α-difluoro-β-iodoketone by a photoexcited iridium catalyst to generate a radical. This radical then adds to a silyl enol ether. The resulting radical is oxidized to a cation, which eliminates the silyl group to form a 1,5-diketone. Finally, condensation with an ammonia source yields the 3-fluoropyridine.[15]

The Balz-Schiemann Reaction

A classic method for the synthesis of aryl fluorides, the Balz-Schiemann reaction, can be applied to the synthesis of fluoropyridines from the corresponding aminopyridines.[16] While historically significant, this route is often hampered by safety concerns and the instability of intermediates.

Mechanism Insight: The reaction involves the diazotization of an aminopyridine with a nitrite source in the presence of a fluoride source (e.g., HBF₄). The resulting diazonium salt is then thermally decomposed to generate the fluoropyridine, nitrogen gas, and a Lewis acid.

Experimental Protocol: Synthesis of 4-Fluoropyridine [16]

  • Dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by heating to 40 °C.

  • Cool the solution to 5-7 °C to crystallize the 4-pyridylammonium tetrafluoroborate.

  • Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5-9 °C.

  • After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow to warm to 25 °C.

  • Carefully add the reaction mixture to a solution of NaHCO₃ (30.0 g in 200 mL of water).

  • Extract the aqueous layer with CH₂Cl₂. The organic layers are then dried and concentrated to yield 4-fluoropyridine. It is important to note that 4-fluoropyridine is unstable in aqueous and acidic conditions and can readily form N-(4-pyridyl)-4-pyridone as a byproduct.[17][18]

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Typical Substrate Key Reagents Typical Yield Advantages Disadvantages Reference
Direct C-H Fluorination (AgF₂) PyridinesAgF₂Good to ExcellentHigh site-selectivity (C2), mild conditions, excellent functional group tolerance, late-stage functionalization.Stoichiometric use of silver reagent, moisture sensitive.[1][3]
SₙAr (from Halopyridines) Chloro- or BromopyridinonesKF, CsFVariable to GoodWell-established, can use readily available starting materials.Requires pre-functionalized substrate, may require harsh conditions.[8]
SₙAr (from Pyridine N-Oxides) Pyridine N-OxidesAcetic Anhydride, then H₂OGoodGood regioselectivity for 2-substitution.Multi-step process from the parent pyridine.[13]
SₙAr (Demethylation) Fluorinated Methoxy-pyridinesTrimethylsilyl iodideGoodClean conversion.Requires synthesis of the methoxy precursor.[13]
Rh(III)-Catalyzed Cyclization α-fluoro-α,β-unsaturated oximes, alkynes[Cp*RhCl₂]₂, AgSbF₆Moderate to ExcellentOne-step construction of the core, good scope.Requires synthesis of specialized starting materials, use of precious metal catalyst.[14]
Photoredox-Mediated Cyclization α,α-difluoro-β-iodoketones, silyl enol ethersfac-Ir(ppy)₃, NH₄OAcGoodMild conditions, utilizes visible light.Requires synthesis of specific precursors.[15]
Balz-Schiemann Reaction AminopyridinesNaNO₂, HBF₄Low to ModerateUses readily available starting materials.Potentially hazardous diazonium intermediates, instability of product, side reactions.[16]

Visualizing the Synthetic Workflows

Direct C-H Fluorination and Conversion

G cluster_0 Route 1: Direct C-H Fluorination Pyridine Pyridine Substrate Fluorination C-H Fluorination (AgF₂) Pyridine->Fluorination Fluoropyridine 2-Fluoropyridine Fluorination->Fluoropyridine Hydroxylation Hydroxylation Fluoropyridine->Hydroxylation Pyridinone Fluorinated 2-Pyridinone Hydroxylation->Pyridinone

Caption: Workflow for the synthesis of fluorinated 2-pyridinones via direct C-H fluorination.

Nucleophilic Aromatic Substitution (SₙAr)

G cluster_1 Route 2: Nucleophilic Aromatic Substitution Halopyridinone Halogenated Pyridinone (X = Cl, Br) SNAr SNAr Reaction (Fluoride Source) Halopyridinone->SNAr Fluoropyridinone Fluorinated Pyridinone SNAr->Fluoropyridinone

Caption: General workflow for SₙAr synthesis of fluorinated pyridinones.

Cyclization Strategy

G cluster_2 Route 3: Cyclization/Annulation Acyclic Acyclic Fluorinated Precursors Cyclization Cyclization/ Annulation Acyclic->Cyclization FluoropyridinoneCore Fluorinated Pyridinone Core Cyclization->FluoropyridinoneCore

Caption: General workflow for constructing fluorinated pyridinones via cyclization.

Conclusion and Recommendations

The synthesis of fluorinated pyridinones is a dynamic field with a diverse toolkit of methodologies. For late-stage functionalization of complex molecules where regioselectivity at the C2 position is desired, Direct C-H Fluorination using AgF₂ is an unparalleled choice due to its mildness and broad substrate scope.

Nucleophilic Aromatic Substitution remains a workhorse in the field, offering reliability and scalability, especially when suitable halogenated or activated precursors are available. The use of pyridine N-oxides provides a strategic advantage for activating the pyridine ring for these transformations.

Cyclization and Annulation strategies are the go-to methods for constructing highly substituted or complex fluorinated pyridinone scaffolds that are not readily accessible through other means. While often requiring more synthetic steps to prepare the necessary precursors, these methods offer exceptional control over the final molecular architecture.

The Balz-Schiemann Reaction , while a classic, should be approached with caution due to safety and stability issues. It is generally superseded by more modern and reliable methods.

Ultimately, the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide serves as a starting point for navigating these choices, empowering researchers to select the most efficient and effective path to their target fluorinated pyridinones.

References

  • Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. [Link]

  • Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Glowka, F. P., & Wyrzykiewicz, T. K. (1985). Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. Journal of Heterocyclic Chemistry, 22(1), 131-133. [Link]

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  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. [Link]

  • Organic Syntheses. (n.d.). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

  • Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. [Link]

  • The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • OSTI.GOV. (1986). Synthesis of substituted 2-pyridones and 4-aza-3-fluoridones. [Link]

  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]

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  • MDPI. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1973). Preparation and stability of 4-fluoropyridine. [Link]

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  • PMC. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • PubMed. (2022). Rhodium(III)-Catalyzed Synthesis of Diverse Fluorescent Polycyclic Purinium Salts from 6-Arylpurine Nucleosides and Alkynes. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. [Link]

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Comparative

A Comparative Guide to Assessing the Selectivity of 4-Amino-5-fluoropyeidin-2(1H)-one Analogs as Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey of transforming a promising chemical scaffold into a clinical candidate is paved with rigorous assessment and optimization. The 4-amino-5-fluor...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of transforming a promising chemical scaffold into a clinical candidate is paved with rigorous assessment and optimization. The 4-amino-5-fluoropyridin-2(1H)-one core structure represents a promising starting point for the development of novel kinase inhibitors. However, achieving selectivity is a paramount challenge in kinase inhibitor discovery, as off-target effects can lead to toxicity and diminished therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of novel 4-Amino-5-fluoropyridin-2(1H)-one analogs, offering a blend of theoretical insights and practical, field-proven experimental protocols.

The Rationale for Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases, leading to a polypharmacological profile. While in some instances, multi-targeting can be therapeutically advantageous, a well-defined selectivity profile is crucial for understanding a compound's mechanism of action and predicting its safety profile.

This guide will walk you through a tiered approach to selectivity assessment, from initial broad screening to in-depth cellular target engagement, enabling you to make data-driven decisions in your drug discovery pipeline.

Tier 1: Broad Kinome Profiling - Casting a Wide Net

The initial step in assessing the selectivity of a novel analog is to perform a broad screen against a large, representative panel of kinases. This provides a bird's-eye view of the compound's activity across the kinome and helps identify both the intended target and any potential off-targets.

Illustrative Selectivity Data for Hypothetical Analogs

To demonstrate how selectivity data is presented and interpreted, Table 1 shows hypothetical data for two analogs, AFP-A1 and AFP-A2 , derived from the 4-Amino-5-fluoropyridin-2(1H)-one scaffold. For the purpose of this guide, we will assume these analogs were designed to target a hypothetical kinase, "Kinase X".

Kinase TargetAFP-A1 (% Inhibition @ 1µM)AFP-A2 (% Inhibition @ 1µM)Kinase FamilyNotes
Kinase X 98% 95% Serine/ThreonineOn-Target
Kinase Y85%15%Serine/ThreonineOff-Target
Kinase Z75%5%Tyrosine KinaseOff-Target
CDK210%8%Serine/ThreonineOff-Target
ROCK15%2%Serine/ThreonineOff-Target
p38α90%12%Serine/ThreonineOff-Target
SRC8%3%Tyrosine KinaseOff-Target
VEGFR212%7%Tyrosine KinaseOff-Target

Interpretation of the Data:

  • AFP-A2 demonstrates a significantly more selective profile than AFP-A1 . While both compounds potently inhibit the intended target, Kinase X, AFP-A1 shows significant inhibition of at least three other kinases (Kinase Y, Kinase Z, and p38α).

  • This initial screen suggests that further development should focus on analogs with substitution patterns similar to AFP-A2 to maintain selectivity.

Experimental Workflow: Radiometric Kinase Assay

The radiometric kinase assay is considered the gold standard for its direct and sensitive measurement of kinase activity.[1]

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Compound Dilution Incubation Incubation at 30°C Compound_Dilution->Incubation Kinase_Mix Kinase & Substrate Mix Kinase_Mix->Incubation ATP_Mix [γ-³²P]ATP Mix ATP_Mix->Incubation Spotting Spot onto Phosphocellulose Incubation->Spotting Washing Wash to Remove Free ATP Spotting->Washing Quantification Quantify with Phosphorimager Washing->Quantification

Caption: Workflow for a radiometric kinase assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration for a primary screen is 100µM.

  • Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase buffer, the specific peptide or protein substrate, and the kinase enzyme.

  • Reaction Initiation: In a 96-well plate, add the diluted compound followed by the kinase reaction master mix. Initiate the reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Air-dry the membrane and expose it to a phosphor screen. Quantify the incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to a DMSO control.

Tier 2: Potency and Binding Affinity Determination

Once the initial selectivity profile is established, the next step is to determine the potency (IC50) of the lead compounds against the on-target kinase and any significant off-targets. Binding assays are also employed to measure the direct interaction between the compound and the kinase.

Illustrative IC50 and Binding Affinity Data

Table 2 presents hypothetical IC50 and dissociation constant (Kd) values for our lead candidate, AFP-A2 .

Kinase TargetAFP-A2 IC50 (nM)AFP-A2 Kd (nM)Assay Method
Kinase X 15 12 Radiometric / TR-FRET
Kinase Y>1000>1000Radiometric / TR-FRET
p38α850920Radiometric / TR-FRET

Interpretation of the Data:

  • The low nanomolar IC50 and Kd values for Kinase X confirm that AFP-A2 is a potent inhibitor of its intended target.

  • The high IC50 and Kd values for Kinase Y and p38α indicate weak inhibition and binding, confirming the selectivity of AFP-A2 .

Experimental Workflow: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET assays are a popular choice for determining binding affinity due to their homogeneous format and high sensitivity.

TRFRET_Workflow cluster_components Components cluster_assay Assay cluster_readout Readout Tagged_Kinase Tagged Kinase (e.g., His-tag) Mixing Mix Components in Assay Plate Tagged_Kinase->Mixing Tracer Fluorescent Tracer Tracer->Mixing Antibody Lanthanide-labeled Antibody Antibody->Mixing Compound Test Compound Compound->Mixing Incubation Incubate at Room Temperature Mixing->Incubation TR_FRET_Reader Measure TR-FRET Signal Incubation->TR_FRET_Reader Data_Analysis Calculate Kd TR_FRET_Reader->Data_Analysis

Caption: Workflow for a TR-FRET kinase binding assay.

  • Reagent Preparation: Prepare solutions of the tagged kinase, the fluorescent tracer (a known ligand for the kinase), the lanthanide-labeled antibody that binds to the kinase tag, and serial dilutions of the test compound in the appropriate assay buffer.

  • Assay Assembly: In a low-volume 384-well plate, add the test compound, followed by the tagged kinase and the fluorescent tracer.

  • Detection Reagent Addition: Add the lanthanide-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. The displacement of the fluorescent tracer by the test compound results in a decrease in the TR-FRET signal. Plot the TR-FRET ratio against the compound concentration and fit the data to a suitable binding model to determine the Kd.

Tier 3: Cellular Target Engagement - Confirming In-Cell Activity

While in vitro assays provide valuable information on a compound's biochemical potency and selectivity, it is crucial to confirm that the compound can engage its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[3]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound or Vehicle Cell_Culture->Compound_Treatment Heating Heat Cells at Different Temperatures Compound_Treatment->Heating Cell_Lysis Lyse Cells Heating->Cell_Lysis Centrifugation Separate Soluble and Insoluble Fractions Cell_Lysis->Centrifugation Western_Blot Quantify Soluble Target Protein by Western Blot Centrifugation->Western_Blot Melting_Curve Plot Melting Curve Western_Blot->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture the appropriate cell line to confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the PCR tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The assessment of selectivity is a critical and iterative process in the development of 4-Amino-5-fluoropyridin-2(1H)-one analogs as kinase inhibitors. By employing a tiered approach that combines broad kinome profiling, determination of potency and binding affinity, and cellular target engagement assays, researchers can build a comprehensive understanding of their compounds' activity. This data-driven strategy is essential for selecting and optimizing candidates with the desired efficacy and safety profiles, ultimately increasing the probability of success in the clinic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

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Validation

A Benchmarking Guide to 4-Amino-5-fluoropyridin-2(1H)-one Derivatives Against Known Kinase Inhibitors

Abstract The 4-amino-5-fluoropyridin-2(1H)-one scaffold is an emerging pharmacophore of interest in modern medicinal chemistry. Its structural rigidity, potential for hydrogen bonding, and the strategic placement of a fl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-amino-5-fluoropyridin-2(1H)-one scaffold is an emerging pharmacophore of interest in modern medicinal chemistry. Its structural rigidity, potential for hydrogen bonding, and the strategic placement of a fluorine atom suggest a high potential for potent and selective interactions with biological targets. This guide provides a comprehensive framework for benchmarking novel derivatives of this scaffold against established drugs, with a specific focus on oncology and the inhibition of the PIM1 kinase. We will detail the scientific rationale, provide validated experimental protocols for in vitro and in vivo comparison, and present a logical workflow for data interpretation, thereby empowering research teams to effectively evaluate the therapeutic potential of their candidate compounds.

Introduction: The Rationale for PIM1 Kinase as a Target

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, PIM3) that are crucial regulators of cell growth, proliferation, and survival.[1][2] Unlike many other kinases, their activity is not regulated by phosphorylation, making them unique therapeutic targets.[2] Overexpression of PIM1 is a known oncogenic driver and is frequently observed in both solid and hematopoietic malignancies, where it is linked to tumor progression and resistance to chemotherapy.[1][2]

PIM1 kinase phosphorylates a wide array of protein substrates that govern critical cellular functions, including apoptosis and transcriptional activation.[1] By inhibiting PIM1, it is possible to block these pro-survival signals, making cancer cells more susceptible to apoptosis. This mechanism provides a strong rationale for developing novel PIM1 inhibitors. The 4-amino-5-fluoropyridin-2(1H)-one scaffold is hypothesized to effectively target the ATP-binding pocket of PIM1, making it an excellent candidate for developing new anti-cancer therapeutics.

Selection of Comparator Drugs

To establish a robust benchmark, it is essential to compare the novel derivatives against well-characterized PIM kinase inhibitors that have been evaluated in clinical settings. These compounds provide a reference for potency, selectivity, and potential liabilities.

Comparator DrugTarget ProfileDevelopment StageKey Features
AZD1208 Pan-PIM inhibitor (PIM1/2/3)Phase 1/2Orally available, potent inhibitor of all PIM isoforms.[3]
SGI-1776 PIM1-selective inhibitorPreclinical/Phase 1ATP-competitive inhibitor with selectivity for PIM1 over PIM2/3.[3]
Nuvisertib (TP-3654) PIM1-selective inhibitorPhase 1/2 (Fast Track)Second-generation inhibitor with high selectivity for PIM1.[3][4]

The selection of these comparators allows for a multi-faceted evaluation: benchmarking against a pan-inhibitor (AZD1208) helps understand the broader implications of inhibiting all PIM isoforms, while comparison with selective inhibitors (SGI-1776, Nuvisertib) will highlight the specific advantages of targeting PIM1.

In Vitro Benchmarking: A Step-by-Step Approach

The initial phase of benchmarking involves a suite of in vitro assays designed to quantify target engagement, cellular activity, and selectivity.

Biochemical Potency: Direct Target Inhibition

The first critical experiment is to determine if the novel derivatives directly inhibit the enzymatic activity of PIM1 kinase. A luminescence-based kinase assay is the industry standard for this purpose.

Protocol: In Vitro PIM1 Kinase Assay (ADP-Glo™ Principle)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PIM1.

  • Causality: This assay directly measures the compound's ability to compete with ATP and prevent the phosphorylation of a substrate. The amount of ADP produced is inversely proportional to the kinase activity and is quantified via a coupled luciferase reaction, generating a light signal.[5]

  • Self-Validation: The protocol includes no-enzyme controls (background), no-inhibitor controls (maximum activity), and a known inhibitor (e.g., AZD1208) as a positive control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing recombinant PIM1 enzyme, a suitable peptide substrate, and ATP at its Km concentration.

  • Compound Plating: Serially dilute the 4-amino-5-fluoropyridin-2(1H)-one derivatives and comparator drugs in DMSO, then add to a 384-well assay plate.

  • Kinase Reaction: Add the kinase reaction mix to the wells and incubate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[5]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.[5]

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into ATP, fueling a luminescent reaction.

  • Data Acquisition: Incubate for 30-60 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit to a four-parameter dose-response curve to calculate the IC50 value for each compound.

Cellular Potency: Anti-Proliferative Activity

Demonstrating that target inhibition translates into a functional cellular effect is the next crucial step. This is assessed by measuring the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on PIM1 signaling (e.g., MV-4-11 acute myeloid leukemia cells, PC3 prostate cancer cells).

Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Objective: To determine the half-maximal effective concentration (EC50) of test compounds on cancer cell proliferation.

  • Causality: The CellTiter-Glo® assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[6][7] A reduction in ATP reflects either cytotoxic or cytostatic effects of the compound.

  • Self-Validation: Includes wells with cells only (maximum viability) and media only (background) for data normalization.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MV-4-11) in opaque-walled 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Add serial dilutions of the test compounds and comparators to the wells. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[8]

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine EC50 values by fitting the data to a dose-response curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Benchmarking Data

CompoundPIM1 IC50 (nM)MV-4-11 EC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM2/PIM1)
Derivative A 15851,500800100x
Derivative B 250>10,000>10,000>10,000>40x
AZD1208 0.45051.912.5x
SGI-1776 71203507050x

Interpretation:

  • Derivative A shows potent PIM1 inhibition and good cellular activity. Its 100-fold selectivity over PIM2 is a desirable feature, suggesting a lower potential for off-target effects related to other PIM isoforms.

  • Derivative B is a weak inhibitor with poor cellular activity, indicating it is not a promising candidate.

  • The comparator data provides context: Derivative A is less potent than the pan-inhibitor AZD1208 but shows better selectivity, which could translate to an improved safety profile. Its potency is comparable to the selective inhibitor SGI-1776.

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex biological and experimental relationships.

PIM1_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Action cluster_downstream Downstream Effects Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulates Transcription BAD BAD PIM1->BAD Phosphorylates Inhibitors 4-Amino-5-fluoropyridin-2(1H)-one Derivatives & Comparators Inhibitors->PIM1 pBAD p-BAD (Inactive) BAD->pBAD Apoptosis Apoptosis pBAD->Apoptosis Survival Cell Survival & Proliferation pBAD->Survival

Caption: PIM1 signaling pathway and point of inhibition.

Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochem Biochemical Assay (PIM1 IC50) Cellular Cellular Assay (MV-4-11 EC50) Biochem->Cellular Selectivity Selectivity Panel (PIM2/3 IC50) Cellular->Selectivity Decision1 Potent & Selective? Selectivity->Decision1 PK Pharmacokinetics (PK) (Mouse) Efficacy Efficacy Study (Xenograft Model) PK->Efficacy Decision2 Good PK & Efficacy? Efficacy->Decision2 Decision1->PK Yes Stop Stop Decision1->Stop No Decision2->Stop No Proceed Lead Candidate Decision2->Proceed Yes

Caption: High-level workflow for benchmarking kinase inhibitors.

In Vivo Benchmarking

Promising candidates from in vitro screening must be evaluated in animal models to assess their real-world therapeutic potential.

Pharmacokinetic (PK) Profiling
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a lead candidate in a murine model.[9][10]

  • Causality: A successful drug must achieve and maintain sufficient concentration at the target site without being cleared too rapidly. This study establishes key parameters like half-life, bioavailability, and plasma exposure.

  • Protocol Outline:

    • Administer a single dose of the test compound to mice via intravenous (IV) and oral (PO) routes.[11][12]

    • Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[9][11]

    • Process blood to plasma and quantify compound concentration using LC-MS/MS.

    • Calculate PK parameters (e.g., Cmax, Tmax, AUC, T1/2) using appropriate software.

Efficacy in Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of a lead candidate in an animal model of human cancer.[13][14]

  • Causality: This is the ultimate preclinical test of the hypothesis that inhibiting PIM1 with the novel compound will result in tumor growth inhibition in vivo.[15]

  • Protocol Outline (Subcutaneous MV-4-11 Xenograft Model):

    • Tumor Implantation: Inject human MV-4-11 cancer cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or NSG mice).[13][16]

    • Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).[16]

    • Randomization & Dosing: Randomize mice into treatment groups (Vehicle, Comparator Drug, Test Compound at various doses). Administer treatment according to the schedule determined from PK data.

    • Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly as a measure of toxicity.

    • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the vehicle group reach a defined maximum size.

    • Analysis: Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for benchmarking 4-Amino-5-fluoropyridin-2(1H)-one derivatives against established PIM kinase inhibitors. By systematically evaluating biochemical potency, cellular activity, selectivity, pharmacokinetics, and in vivo efficacy, researchers can build a comprehensive data package. This data is critical for making informed go/no-go decisions, identifying lead candidates with a high probability of clinical success, and securing the necessary support for further preclinical and clinical development as guided by regulatory agencies like the FDA.[17][18]

References

  • PubMed. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. Available from: [Link]

  • National Institutes of Health (NIH). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. Available from: [Link]

  • AACR Journals. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Available from: [Link]

  • YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available from: [Link]

  • National Institutes of Health (NIH). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link]

  • Pharma Models. Tumor Xenografting: A Necessity for Cancer Drug Development. Available from: [Link]

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  • Frontiers. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Available from: [Link]

  • Juniper Publishers. PIM Kinase Inhibitors and Cancer Treatment (Duplicate, see ref 13). Available from: [Link]

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  • PubMed. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Available from: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-fluoropyridin-2(1H)-one

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-5-fluoropyridin-2(1H)-one. As a fluorinated heterocyclic compound frequently utilized in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-5-fluoropyridin-2(1H)-one. As a fluorinated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous, safety-first approach. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that goes beyond basic protocols to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Foundational Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. While a comprehensive toxicological profile for 4-Amino-5-fluoropyridin-2(1H)-one may not be extensively published, its structure—a fluorinated aminopyridinone—provides critical clues for risk assessment. We must operate under the precautionary principle, treating it as a potentially hazardous and cytotoxic substance until proven otherwise.[1][2][3] The risks associated with handling such compounds are a function of their inherent toxicity and the extent of occupational exposure through inhalation, dermal absorption, or accidental ingestion.[2]

Based on data from structurally similar compounds, such as 2-Amino-5-fluoropyridine and 4-Aminopyridine, we can anticipate a similar hazard profile.[4][5][6][7]

Table 1: Anticipated Hazard Profile for 4-Amino-5-fluoropyridin-2(1H)-one

Hazard ClassAnticipated Effects & CausalityRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[7][8] Similar aminopyridines can exhibit neurological effects.Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly after handling.[5][8]
Skin Corrosion/Irritation Causes skin irritation.[6][7][8] The molecule's structure can interact with skin proteins and lipids, causing inflammation.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6][7] Direct contact can lead to significant inflammation and potential damage.Wear ANSI-approved chemical splash goggles or a face shield.[4]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or aerosols.[6][7]Handle only in a certified chemical fume hood to minimize inhalation exposure.[9]
Environmental Hazard As a fluorinated organic compound, it may be persistent in the environment.[10] Discharge into drains must be avoided.[4][7] The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals.[11][12][13]Collect all waste streams for disposal by a licensed hazardous waste contractor. Do not dispose of down the drain.[14]

Operational Protocol: Waste Segregation at the Source

Effective disposal is contingent on meticulous segregation of waste at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[14] Halogenated waste, in particular, requires specific disposal routes, often involving high-temperature incineration.[15][16]

Step-by-Step Waste Collection Procedure:

  • Establish Designated Waste Containers: Before beginning any experiment, prepare clearly labeled, dedicated hazardous waste containers. All containers must be in good condition, compatible with the chemical waste, and have a secure, threaded cap.[17]

  • Solid Waste Stream:

    • Description: Contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels.

    • Collection: Place these items into a designated, clearly labeled, thick-walled plastic bag or a lined container. The label should read "Halogenated Solid Chemical Waste" and list "4-Amino-5-fluoropyridin-2(1H)-one" as a constituent.

    • Causality: Segregating solid waste prevents accidental exposure to housekeeping staff and ensures this waste is routed to incineration, which is necessary for destroying fluorinated compounds.[1]

  • Liquid Waste Stream:

    • Description: Unused or spent solutions containing the title compound.

    • Collection: Collect in a designated, compatible, and sealed container (e.g., polyethylene or glass).[15] The container must be labeled "Halogenated Organic Liquid Waste" and list all chemical components, including solvents.

    • Causality: Keeping halogenated liquid waste separate from non-halogenated streams is crucial for cost-effective and compliant disposal.[14][16] Mixing them would classify the entire volume as the more expensive halogenated waste.[14]

  • Unused/Excess Compound (Lab Pack):

    • Description: Pure, unused 4-Amino-5-fluoropyridin-2(1H)-one in its original container.

    • Collection: This material should be disposed of in its original, tightly sealed container.[18] Do not mix it with other waste.

    • Causality: Disposal via a "lab pack" allows the hazardous waste contractor to properly categorize and safely handle the pure chemical, preventing reactions that could occur if it were mixed with other reagents.[18]

  • Aqueous Waste Stream:

    • Description: Aqueous layers from reaction work-ups that may contain trace amounts of the compound.

    • Collection: Even if concentrations are low, these should be collected as hazardous aqueous waste. Label the container "Aqueous Waste with Halogenated Organics."

    • Causality: The EPA prohibits the disposal of hazardous waste pharmaceuticals down the sewer.[13] This practice protects aquatic ecosystems and ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[19][20]

Spill and Decontamination Procedures

Accidents happen, and a prepared response is a cornerstone of laboratory safety.

  • Small Spills: For minor spills (that can be cleaned up in under 10 minutes by trained personnel), alert others in the lab.[15] Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).[9] Carefully sweep or scoop the material into a designated solid waste container.[4][6]

  • Large Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[15]

  • Surface Decontamination: After handling the compound or cleaning a spill, decontaminate surfaces with an appropriate solvent (such as ethanol or isopropanol), followed by a soap and water wash. All cleaning materials must be disposed of as halogenated solid waste.

Final Disposal Workflow: A Step-by-Step Guide

The ultimate disposal of 4-Amino-5-fluoropyridin-2(1H)-one must be handled by a licensed professional hazardous waste disposal service.[7] Your institution's EHS office is the primary point of contact for coordinating this.

Diagram 1: Disposal Workflow for 4-Amino-5-fluoropyridin-2(1H)-one

G cluster_generation Point of Generation (In Fume Hood) cluster_streams Waste Streams cluster_accumulation Waste Accumulation Area cluster_disposal Final Disposition A Experiment Generates Waste B Segregate Waste Streams A->B C1 Solid Waste (Gloves, Paper) B->C1 Contaminated Consumables C2 Liquid Waste (Halogenated Solvents) B->C2 Solutions C3 Neat Compound (Original Container) B->C3 Excess Reagent C4 Aqueous Waste (Contaminated Water) B->C4 Work-up Layers D Store in Labeled, Sealed Secondary Containment C1->D C2->D C3->D C4->D E Request Pickup via Institutional EHS D->E F Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration or Secure Landfill F->G

Caption: Disposal workflow from generation to final disposition.

Procedural Steps:

  • Container Management: Once a waste container is 75% full, securely seal it.[18] Ensure the hazardous waste label is completely filled out with all constituents and their approximate percentages.

  • Storage: Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within or near the laboratory.[16] Use secondary containment (e.g., a chemical-resistant tub) to mitigate potential leaks.

  • Request for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures, which may involve an online request system.[18][21]

  • Transportation and Final Disposal: The EHS office will coordinate with a licensed hazardous waste vendor for transport. The vendor is responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] Due to its chemical nature, the most probable disposal method for 4-Amino-5-fluoropyridin-2(1H)-one is high-temperature incineration, which is effective for destroying persistent fluorinated compounds.[10][22][23]

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of 4-Amino-5-fluoropyridin-2(1H)-one, protecting themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • BenchChem. Safety and handling of fluorinated organic compounds.
  • CDH Fine Chemical. 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. 4-Amino-5-fluoropyridin-2(1H)-one.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Jubilant Ingrevia. Safety Data Sheet - 2-Amino-5-chloropyridine.
  • Canadian Journal of Hospital Pharmacy. Safe handling of cytotoxics: guideline recommendations.
  • U.S. Environmental Protection Agency (EPA). (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Thermo Fisher Scientific. Safety Data Sheet - 2-Amino-5-fluoropyridine.
  • BLDpharm. 105252-98-0|4-Amino-5-fluoropyridin-2(1H)-one.
  • Fisher Scientific. Safety Data Sheet - 2-Amino-5-fluoropyridine.
  • Capot Chemical. (2014, March 14). Material Safety Data Sheet - 4-Amino-2-fluoropyridine.
  • U.S. Environmental Protection Agency (EPA). (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
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  • ECHEMI. 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets.
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  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
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Sources

Handling

Essential Safety and Handling Protocols for 4-Amino-5-fluoropyridin-2(1H)-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Amino-5-fluoropyridin-2(1H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyridine derivatives to ensure a robust and cautious approach to its handling.[1] Our primary objective is to empower you with the knowledge to manage this chemical safely and effectively, from initial handling to final disposal.

Hazard Identification and Risk Assessment: A Proactive Stance

Given its chemical structure as a substituted pyridine, 4-Amino-5-fluoropyridin-2(1H)-one should be handled with the assumption that it possesses hazards similar to related compounds. These hazards include potential acute toxicity if swallowed, dermal toxicity, and respiratory irritation.[2][3] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Assumed Hazard Classifications Based on Analogs:

Hazard StatementClassificationRationale
H302 Harmful if swallowedBased on acute oral toxicity of similar aminopyridines.[2][3]
H312/H310 Harmful or Fatal in contact with skinDermal toxicity is a known hazard for aminopyridines.[3]
H315 Causes skin irritationA common characteristic of pyridine derivatives.[2][4]
H318/H319 Causes serious eye damage/irritationAminopyridines can be severely irritating to the eyes.[2]
H332/H331 Harmful or Toxic if inhaledInhalation of dust or vapors may cause respiratory tract irritation.[2]
H335 May cause respiratory irritationA potential hazard for powdered forms of pyridine compounds.[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling 4-Amino-5-fluoropyridin-2(1H)-one. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.[6][7]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][8]Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves such as neoprene or nitrile rubber are recommended.[6] Always inspect gloves for damage before use and change them frequently.[2][8]Provides a barrier against skin contact, which can be harmful or fatal.[7]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, consider chemical-resistant aprons or suits.[6][7][9]Protects against skin contact and contamination of personal clothing.
Respiratory Protection All handling of powdered material must be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[2]Prevents inhalation of the compound, which can be harmful or toxic.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling of 4-Amino-5-fluoropyridin-2(1H)-one

cluster_prep Preparation cluster_handling Handling cluster_spill Emergency Response cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Verify Fume Hood Operation prep_2->prep_3 handle_1 Weigh Compound in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Use Non-Sparking Tools handle_1->handle_2 handle_3 Keep Container Tightly Closed handle_2->handle_3 disp_1 Segregate Waste handle_3->disp_1 Proceed to Disposal spill_1 Evacuate Area spill_2 Alert Supervisor spill_1->spill_2 spill_3 Consult SDS of Analog spill_2->spill_3 disp_2 Label Hazardous Waste Container disp_1->disp_2 disp_3 Arrange for Licensed Disposal disp_2->disp_3

Caption: A logical workflow for the safe handling of 4-Amino-5-fluoropyridin-2(1H)-one.

Experimental Protocol:

  • Preparation:

    • Before beginning work, conduct a thorough risk assessment for the planned experiment.

    • Ensure all recommended PPE is correctly worn.[3]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of dust.[3]

    • Use non-sparking tools when transferring the material.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[6]

    • Avoid actions that could generate dust, such as vigorous shaking or scraping.

    • Wash hands thoroughly after handling, even if gloves were worn.[3][7]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[1][2]

    • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 4-Amino-5-fluoropyridin-2(1H)-one and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

  • Waste Segregation: All waste contaminated with 4-Amino-5-fluoropyridin-2(1H)-one, including disposable gloves, weighing paper, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[1][2]

By adhering to these rigorous safety and handling protocols, you can confidently work with 4-Amino-5-fluoropyridin-2(1H)-one while prioritizing your safety and the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

  • Capot Chemical. (2014, March 14). Material Safety Data Sheet: 4-Amino-2-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link]

  • Fisher Scientific. (2023, October 4). Safety Data Sheet: 2-Amino-5-fluoropyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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